molecular formula C35H65N13O11 B12376507 Gsnkskpk-NH2

Gsnkskpk-NH2

Cat. No.: B12376507
M. Wt: 844.0 g/mol
InChI Key: LCERPJCQNNIHJU-OLDNPOFQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gsnkskpk-NH2 is a useful research compound. Its molecular formula is C35H65N13O11 and its molecular weight is 844.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C35H65N13O11

Molecular Weight

844.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1,6-diamino-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]butanediamide

InChI

InChI=1S/C35H65N13O11/c36-12-4-1-8-20(29(41)53)43-34(58)26-11-7-15-48(26)35(59)22(10-3-6-14-38)45-33(57)25(19-50)47-30(54)21(9-2-5-13-37)44-31(55)23(16-27(40)51)46-32(56)24(18-49)42-28(52)17-39/h20-26,49-50H,1-19,36-39H2,(H2,40,51)(H2,41,53)(H,42,52)(H,43,58)(H,44,55)(H,45,57)(H,46,56)(H,47,54)/t20-,21-,22-,23-,24-,25-,26-/m0/s1

InChI Key

LCERPJCQNNIHJU-OLDNPOFQSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)CN)C(=O)N[C@@H](CCCCN)C(=O)N

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CN)C(=O)NC(CCCCN)C(=O)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Gsnkskpk-NH2 Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Gsnkskpk-NH2 peptide, with the sequence Gly-Ser-Asn-Lys-Ser-Lys-Pro-Lys-NH2, is a synthetic octapeptide that serves as a crucial tool in biochemical and cell biology research. It is a model substrate for the enzyme N-myristoyltransferase (NMT), derived from the N-terminal sequence of the proto-oncogene tyrosine-protein kinase c-Src. The "-NH2" designation indicates that the C-terminus of the peptide is amidated. This modification is often introduced to synthetic peptides to increase their stability by preventing degradation by carboxypeptidases and to mimic the native protein structure.

N-myristoylation, the covalent attachment of a myristoyl group (a saturated C14 fatty acid) to the N-terminal glycine residue of a protein, is a critical lipid modification that mediates protein-membrane interactions and is involved in a wide array of cellular signaling pathways. The this compound peptide is therefore instrumental in studying the kinetics and inhibition of NMT, as well as elucidating the functional consequences of protein myristoylation.

Peptide Sequence and Structure

The primary structure of the this compound peptide is a linear sequence of eight amino acids: Glycine-Serine-Asparagine-Lysine-Serine-Lysine-Proline-Lysine, with a C-terminal amide.

Structural Interaction with N-myristoyltransferase (NMT):

While a crystal structure of the specific this compound peptide bound to NMT is not publicly available, extensive structural studies of NMT with other peptide substrates provide a clear model for its binding. The peptide substrate binds in a groove on the surface of NMT. The N-terminal glycine is absolutely required for recognition and catalysis. The subsequent amino acid residues make specific contacts with the enzyme, influencing the binding affinity and kinetics of the myristoylation reaction. For instance, the serine at position 2 and the lysine at position 6 are known to have specific interactions with residues in the NMT active site. The overall conformation of the bound peptide is typically an extended beta-strand.

Quantitative Data

The this compound peptide is a well-characterized substrate for human N-myristoyltransferases. The following table summarizes the key kinetic parameters for the interaction of this peptide with the two human NMT isoforms, NMT1 and NMT2.

ParameterNMT1NMT2Reference
Km (μM) 2.76 ± 0.212.77 ± 0.14[1]

Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate.

Experimental Protocols

Fluorescence-Based N-myristoyltransferase (NMT) Activity Assay

This protocol describes a continuous, fluorescence-based assay to measure the activity of NMT using the this compound peptide as a substrate. The assay relies on the detection of the co-product, Coenzyme A (CoA), using a thiol-reactive fluorescent probe.

Materials:

  • Recombinant human NMT1 or NMT2

  • This compound peptide stock solution (e.g., 10 mM in water)

  • Myristoyl-CoA stock solution (e.g., 10 mM in water)

  • Assay Buffer: 50 mM HEPES, pH 7.5, 1 mM EGTA, 1 mM DTT

  • Fluorescent probe for CoA (e.g., ThioGlo™ 1 or similar)

  • 96-well, black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagent Mix: In a microcentrifuge tube, prepare a reagent mix containing assay buffer, the fluorescent probe (at its recommended final concentration), and the this compound peptide (at a concentration around its Km value, e.g., 3 µM).

  • Enzyme Preparation: Dilute the recombinant NMT enzyme to the desired final concentration in assay buffer.

  • Initiate the Reaction: To each well of the microplate, add the reagent mix. To initiate the enzymatic reaction, add the diluted NMT enzyme and Myristoyl-CoA (at a saturating concentration, e.g., 10 µM). The final reaction volume is typically 100-200 µL.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the chosen fluorescent probe. Monitor the increase in fluorescence over time (e.g., every 30 seconds for 30 minutes).

  • Data Analysis: The initial rate of the reaction is determined from the linear phase of the fluorescence increase over time. This rate is proportional to the NMT activity. For inhibitor studies, the assay is performed with varying concentrations of the inhibitor, and the IC50 value is determined by plotting the reaction rates against the inhibitor concentrations.

Signaling Pathways and Logical Relationships

N-myristoyltransferase Catalytic Cycle:

The following diagram illustrates the enzymatic reaction catalyzed by NMT, where the this compound peptide is the protein substrate.

NMT_Catalytic_Cycle NMT NMT (apoenzyme) NMT_MyrCoA NMT:Myristoyl-CoA (Binary Complex) NMT->NMT_MyrCoA + Myristoyl-CoA MyrCoA Myristoyl-CoA NMT_MyrCoA_Peptide NMT:Myristoyl-CoA:Peptide (Ternary Complex) NMT_MyrCoA->NMT_MyrCoA_Peptide + Peptide Peptide This compound (Peptide Substrate) MyrPeptide Myristoylated-Gsnkskpk-NH2 CoA Coenzyme A NMT_MyrPeptide NMT:Myristoylated-Peptide (Product Complex) NMT_MyrCoA_Peptide->NMT_MyrPeptide Catalysis NMT_MyrPeptide->NMT - Myristoylated-Peptide - CoA

Caption: NMT enzymatic reaction with this compound peptide.

c-Src Membrane Localization and Downstream Signaling:

The myristoylation of the N-terminal this compound sequence of c-Src is a critical step for its localization to the plasma membrane, which is essential for its function in signal transduction. The following diagram outlines this process and its downstream consequences.

cSrc_Signaling cluster_cytosol Cytosol cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling cSrc_nascent Nascent c-Src (unmodified) cSrc_myr Myristoylated c-Src (soluble) cSrc_nascent->cSrc_myr Myristoylation NMT NMT NMT->cSrc_myr MyrCoA Myristoyl-CoA MyrCoA->cSrc_myr cSrc_mem Membrane-associated c-Src (active) cSrc_myr->cSrc_mem Membrane Targeting FAK Focal Adhesion Kinase (FAK) cSrc_mem->FAK Phosphorylation Ras_MAPK Ras-MAPK Pathway cSrc_mem->Ras_MAPK Activation PI3K_Akt PI3K-Akt Pathway cSrc_mem->PI3K_Akt Activation Cell_Processes Cell Proliferation, Migration, Survival FAK->Cell_Processes Ras_MAPK->Cell_Processes PI3K_Akt->Cell_Processes

Caption: c-Src myristoylation, membrane localization, and signaling.

References

Gsnkskpk-NH2 Peptide: A Technical Guide to its Function as an N-Myristoyltransferase Substrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Gsnkskpk-NH2 peptide is a synthetic octapeptide amide with the sequence Gly-Ser-Asn-Lys-Ser-Lys-Pro-Lys-NH2. It serves as a well-established model substrate for the enzyme N-Myristoyltransferase (NMT). This peptide is derived from the N-terminal sequence of the proto-oncogene tyrosine-protein kinase c-Src, a critical signaling protein in various cellular processes. Due to its specific recognition and modification by NMT, this compound is an invaluable tool in biochemical and cell-based assays to study the activity of NMT, screen for potential inhibitors, and elucidate the role of N-myristoylation in health and disease. This document provides a comprehensive overview of the function of this compound, the enzyme it interacts with, relevant signaling pathways, and detailed experimental protocols.

The N-Myristoyltransferase (NMT) Enzyme System

N-myristoylation is a crucial lipid modification where N-Myristoyltransferase (NMT) catalyzes the attachment of a myristoyl group, a 14-carbon saturated fatty acid, from myristoyl-Coenzyme A (CoA) to the N-terminal glycine residue of a substrate protein. This modification is generally irreversible and occurs co-translationally. Myristoylation increases the hydrophobicity of the modified protein, facilitating its anchoring to cellular membranes and mediating protein-protein interactions. These events are critical for the proper localization and function of a wide array of signaling proteins.

In humans, two NMT isozymes, NMT1 and NMT2, have been identified. They share a high degree of sequence homology and have overlapping but also distinct substrate specificities and biological roles. Dysregulation of NMT activity has been implicated in various diseases, including cancer, and viral and fungal infections, making NMT a promising therapeutic target.

c-Src: A Key NMT Substrate

c-Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, differentiation, survival, and migration. The N-terminus of c-Src contains a consensus sequence for N-myristoylation. This modification is essential for its localization to the inner leaflet of the plasma membrane and other cellular membranes. Membrane association is a prerequisite for c-Src to interact with its upstream activators and downstream effectors, and thus for its biological activity. The this compound peptide mimics this N-terminal sequence of c-Src, allowing for the specific in vitro study of this critical modification event.

Quantitative Data for NMT Substrates

EnzymePeptide SubstrateApparent Km (μM)
Human NMT1Hs pp60src(2-9)2.66 ± 0.20
Human NMT2Hs pp60src(2-9)3.25 ± 0.22

Data sourced from a fluorescence-based assay for N-myristoyltransferase activity.

Experimental Protocols

N-Myristoyltransferase (NMT) Activity Assay (Fluorescence-based)

This protocol is adapted from a published fluorescence-based assay for NMT activity and is suitable for use with the this compound peptide. The assay measures the production of Coenzyme A (CoA), a product of the myristoylation reaction, which reacts with a maleimide-based dye to produce a fluorescent signal.

Materials:

  • Recombinant human NMT1 or NMT2

  • This compound peptide substrate

  • Myristoyl-CoA

  • 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM)

  • Assay Buffer: 50 mM HEPES, pH 7.5, 1 mM EGTA, 1 mM DTT

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound peptide in the assay buffer.

    • Prepare a stock solution of Myristoyl-CoA in the assay buffer.

    • Prepare a stock solution of CPM dye in DMSO.

    • Dilute the NMT enzyme to the desired concentration in the assay buffer.

  • Assay Setup:

    • In a 96-well black microplate, add the following components to each well:

      • Assay Buffer

      • NMT enzyme solution

      • CPM dye solution

      • Myristoyl-CoA solution

    • Mix gently and incubate for 10 minutes at room temperature to allow for the reaction of any free thiols with the CPM dye.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the this compound peptide substrate solution to each well.

  • Measurement:

    • Immediately place the microplate in a fluorescence plate reader.

    • Measure the increase in fluorescence intensity over time at an excitation wavelength of ~380 nm and an emission wavelength of ~470 nm.

    • The initial rate of the reaction is determined from the linear phase of the fluorescence increase.

  • Data Analysis:

    • The reaction rates are calculated and can be used to determine kinetic parameters such as Km and Vmax by varying the substrate concentrations. For inhibitor screening, the percentage of inhibition is calculated by comparing the rates in the presence and absence of the inhibitor.

Mandatory Visualizations

Signaling Pathway of c-Src Myristoylation and Activation

c_Src_Pathway cluster_cytosol Cytosol Myristoyl_CoA Myristoyl-CoA NMT NMT Myristoyl_CoA->NMT c_Src_myristoylated Myristoylated c-Src (inactive) NMT->c_Src_myristoylated Myristoylation CoA CoA NMT->CoA c_Src_nascent Nascent c-Src (with N-terminal Glycine) c_Src_nascent->NMT Plasma_Membrane Plasma Membrane c_Src_myristoylated->Plasma_Membrane Membrane Targeting c_Src_active Active c-Src Plasma_Membrane->c_Src_active Activation Downstream Downstream Signaling (Proliferation, Survival) c_Src_active->Downstream

Caption: N-Myristoylation of c-Src by NMT is crucial for its membrane localization and activation.

Experimental Workflow for NMT Activity Assay

NMT_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (NMT, Peptide, Myristoyl-CoA, CPM) Start->Prepare_Reagents Add_Components Add NMT, Buffer, CPM, and Myristoyl-CoA to Microplate Prepare_Reagents->Add_Components Incubate Incubate (10 min) Add_Components->Incubate Initiate_Reaction Initiate Reaction (Add Peptide Substrate) Incubate->Initiate_Reaction Measure_Fluorescence Measure Fluorescence (Ex: 380nm, Em: 470nm) Initiate_Reaction->Measure_Fluorescence Analyze_Data Analyze Data (Calculate Initial Rates) Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a fluorescence-based N-Myristoyltransferase (NMT) activity assay.

Gsnkskpk-NH2 Peptide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the basic properties of the Gsnkskpk-NH2 peptide, a key tool in studying protein N-myristoylation. This document outlines its physicochemical characteristics, its role as a substrate for N-myristoyltransferase (NMT), its involvement in the c-Src signaling pathway, and detailed experimental protocols for its use in NMT activity assays.

Core Properties of this compound

This compound is a synthetic octapeptide amide derived from the N-terminal sequence of the proto-oncogene tyrosine-protein kinase Src (c-Src). Its sequence and modifications make it a specific substrate for N-myristoyltransferase (NMT), the enzyme responsible for attaching a myristoyl group to the N-terminal glycine of a variety of cellular proteins.

PropertyValue
Sequence Gly-Ser-Asn-Lys-Ser-Lys-Pro-Lys-NH2
Molecular Weight 843.97 g/mol
Isoelectric Point (pI) 10.5 (calculated)
Solubility Predicted to be soluble in aqueous buffers

Solubility Details: The peptide this compound possesses a net positive charge at neutral pH due to the presence of three lysine residues and the N-terminal amine. This high charge density suggests good solubility in aqueous solutions, such as water or standard biological buffers (e.g., PBS, Tris). For potentially higher concentrations, dissolving the peptide in a slightly acidic buffer may be beneficial. It is always recommended to first test the solubility of a small aliquot before dissolving the entire sample.

The NMT-c-Src Signaling Pathway

N-myristoylation is a critical lipid modification that mediates the membrane localization and biological activity of many signaling proteins, including c-Src. N-myristoyltransferase (NMT) catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, from myristoyl-CoA to the N-terminal glycine of target proteins.

The myristoylation of c-Src is essential for its stable association with the plasma membrane and subsequent activation.[1] This membrane localization facilitates the interaction of c-Src with upstream activators, such as receptor tyrosine kinases (e.g., EGFR, PDGFR) and integrins, as well as its downstream substrates.[2][3] Activated, membrane-bound c-Src plays a pivotal role in regulating a multitude of cellular processes, including proliferation, survival, migration, and adhesion.[1][2] Downstream signaling cascades initiated by c-Src include the Ras-MAPK pathway, the PI3K-Akt pathway, and the FAK/Paxillin pathway.[2]

NMT_cSrc_Signaling cluster_cytosol Cytosol cluster_membrane Plasma Membrane Myristoyl_CoA Myristoyl-CoA NMT NMT Myristoyl_CoA->NMT binds myr_cSrc_inactive Myristoylated c-Src (inactive) NMT->myr_cSrc_inactive catalyzes myristoylation apo_cSrc Apo-c-Src (inactive) apo_cSrc->NMT binds myr_cSrc_active Membrane-associated c-Src (active) myr_cSrc_inactive->myr_cSrc_active translocates to membrane Downstream Downstream Signaling (Ras-MAPK, PI3K-Akt, FAK) myr_cSrc_active->Downstream phosphorylates and activates Upstream Upstream Signals (e.g., RTKs, Integrins) Upstream->myr_cSrc_active activates

NMT-mediated myristoylation and activation of c-Src.

Experimental Protocols

The this compound peptide is a valuable tool for measuring NMT activity in vitro. Below are two detailed protocols for fluorescence-based and radioactive NMT assays.

Experimental Workflow

Experimental_Workflow start Prepare Assay Components reagents Recombinant NMT This compound Peptide Myristoyl-CoA Detection Reagent start->reagents incubation Incubate Reaction Mixture start->incubation detection Detect Product Formation incubation->detection analysis Data Analysis detection->analysis

General workflow for in vitro NMT activity assays.
Fluorescence-Based NMT Assay

This assay measures the production of Coenzyme A (CoA), a product of the NMT-catalyzed reaction, using a fluorescent probe.

Materials:

  • Recombinant human NMT1 or NMT2

  • This compound peptide stock solution (e.g., 10 mM in water or buffer)

  • Myristoyl-CoA stock solution (e.g., 10 mM in water)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 1 mM EDTA

  • Fluorescent Probe for CoA detection (e.g., 7-diethylamino-3-(4‘-maleimidylphenyl)-4-methylcoumarin - CPM)

  • 96-well black microplate

  • Fluorescence microplate reader

Protocol:

  • Prepare Reagent Mix: In a microcentrifuge tube, prepare a reagent mix containing the assay buffer, recombinant NMT (final concentration ~5-10 nM), and the fluorescent probe (final concentration will depend on the specific probe used).

  • Add Myristoyl-CoA: Add myristoyl-CoA to the reagent mix to a final concentration of ~10-20 µM.

  • Initiate Reaction: To each well of the 96-well plate, add the reagent mix. To initiate the reaction, add the this compound peptide to a final concentration range of 1-100 µM. For determining Km, a range of peptide concentrations should be used.

  • Incubation and Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the chosen fluorescent probe. Monitor the increase in fluorescence over time (e.g., every minute for 30-60 minutes) at a constant temperature (e.g., 30°C).

  • Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) for each peptide concentration. Plot the initial velocity against the peptide concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Radioactive NMT Assay

This classic assay measures the incorporation of radiolabeled myristate into the peptide substrate.

Materials:

  • Recombinant human NMT1 or NMT2

  • This compound peptide stock solution (e.g., 10 mM in water or buffer)

  • [³H]Myristoyl-CoA (specific activity ~20-50 Ci/mmol)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 1 mM EDTA, 0.1% Triton X-100

  • P81 phosphocellulose paper discs

  • Wash Buffer: 10 mM Tris-HCl, pH 7.4, 1 M NaCl

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Protocol:

  • Prepare Reaction Mix: In a microcentrifuge tube, prepare the reaction mix containing assay buffer, recombinant NMT (final concentration ~10-50 nM), and this compound peptide (final concentration ~10-100 µM).

  • Initiate Reaction: Start the reaction by adding [³H]Myristoyl-CoA to a final concentration of ~1-5 µM.

  • Incubation: Incubate the reaction mixture at 30°C for 15-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stop Reaction and Spot: Stop the reaction by adding an equal volume of ice-cold 10% trichloroacetic acid (TCA). Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper disc.

  • Washing: Wash the P81 discs three times for 5-10 minutes each in a large volume of wash buffer to remove unincorporated [³H]Myristoyl-CoA. Perform a final wash with water or ethanol.

  • Quantification: Place the dried P81 discs into scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the amount of myristoylated peptide produced based on the specific activity of the [³H]Myristoyl-CoA. NMT activity can be expressed as pmol of myristate incorporated per minute per mg of enzyme.

Note: Always include appropriate controls, such as reactions without enzyme or without peptide substrate, to determine background levels. When working with radioactive materials, all necessary safety precautions must be followed.

References

An In-depth Technical Guide to the Gsnkskpk-NH2 Peptide and Protein Myristoylation for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

November 2025

Abstract

Protein N-myristoylation, a crucial lipid modification, plays a pivotal role in a multitude of cellular processes, including signal transduction, protein-protein interactions, and membrane targeting. This modification is catalyzed by the enzyme N-myristoyltransferase (NMT), which attaches a 14-carbon saturated fatty acid, myristate, to the N-terminal glycine of target proteins. The dysregulation of NMT activity has been implicated in various diseases, including cancer and infectious diseases, making it a compelling target for therapeutic intervention. The synthetic peptide Gsnkskpk-NH2, derived from the N-terminus of the proto-oncogene c-Src, serves as a valuable tool for studying NMT activity and for the screening of potential inhibitors. This technical guide provides a comprehensive overview of protein myristoylation, the utility of the this compound peptide, detailed experimental protocols for assessing NMT activity, and a summary of key quantitative data.

Introduction to Protein N-Myristoylation

N-myristoylation is a cotranslational or post-translational modification where a myristoyl group is covalently attached via an amide bond to the alpha-amino group of an N-terminal glycine residue of a protein.[1] This process is catalyzed by N-myristoyltransferase (NMT) and is essential for the proper function and localization of a wide array of proteins.

The Enzyme: N-Myristoyltransferase (NMT)

NMT is a ubiquitous eukaryotic enzyme that utilizes myristoyl-Coenzyme A (myristoyl-CoA) as the fatty acid donor. In humans, two isoforms, NMT1 and NMT2, have been identified. These enzymes recognize a consensus sequence on their substrate proteins, which minimally includes an N-terminal glycine. The catalytic mechanism involves the sequential binding of myristoyl-CoA followed by the peptide substrate.

Biological Functions of Protein Myristoylation

Myristoylation is critical for various cellular functions:

  • Membrane Targeting: The attached myristoyl group increases the hydrophobicity of the protein, facilitating its association with cellular membranes, such as the plasma membrane and the endoplasmic reticulum.

  • Signal Transduction: Many key signaling proteins, including protein kinases (e.g., Src family kinases), G-protein alpha subunits, and phosphatases, are myristoylated. This modification is often essential for their recruitment to membranes and their participation in signaling cascades.

  • Protein-Protein Interactions: The myristoyl group can be sequestered within a hydrophobic pocket of the protein and exposed upon a conformational change, acting as a "myristoyl switch" to regulate protein-protein interactions.

  • Viral Assembly: Several viral proteins, such as the Gag protein of HIV-1, require myristoylation by the host cell's NMT for their assembly and budding.

Protein Myristoylation in Disease

The critical roles of myristoylated proteins in cellular signaling and proliferation have linked dysregulated NMT activity to several diseases. Overexpression of NMT has been observed in various cancers, and NMT is considered a promising therapeutic target for fungal, parasitic, and viral infections.

The this compound Peptide: A Tool for Studying NMT Activity

The peptide with the amino acid sequence Gly-Ser-Asn-Lys-Ser-Lys-Pro-Lys-NH2 (this compound) is a synthetic octapeptide that corresponds to the N-terminal sequence of the c-Src proto-oncogene, a well-known myristoylated protein. This peptide serves as a specific and efficient substrate for NMT in in vitro assays. Its amidated C-terminus (-NH2) prevents carboxypeptidase degradation and mimics the natural protein structure.

Quantitative Data for NMT Activity

The following table summarizes the kinetic parameters for a closely related peptide, H-Gly-Ser-Asn-Lys-Ser-Lys-Pro-Lys-NH2 (Hs pp60src(2-9)), with human NMT1 and NMT2, as determined by a fluorescence-based assay.[1] These values are indicative of the affinity of the this compound peptide for NMT.

ParameterNMT1NMT2
Peptide Km (μM) 2.76 ± 0.212.77 ± 0.14
Myristoyl-CoA Km (μM) 8.24 ± 0.627.24 ± 0.79

Table 1: Michaelis-Menten (Km) constants for the Hs pp60src(2-9) peptide and myristoyl-CoA with human NMT1 and NMT2.[1]

Experimental Protocols

Fluorescence-Based NMT Activity Assay

This protocol is adapted from a method utilizing the detection of free Coenzyme A (CoA) released during the myristoylation reaction using a thiol-reactive fluorescent probe, 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM).[1]

Materials:

  • Recombinant human NMT1 or NMT2

  • This compound peptide

  • Myristoyl-CoA

  • CPM (7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM DTT, 1 mM EDTA)

  • DMSO

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound peptide in assay buffer.

    • Prepare a stock solution of myristoyl-CoA in assay buffer.

    • Prepare a stock solution of CPM in DMSO.

  • Assay Setup:

    • In each well of the 96-well plate, combine the following reagents to the indicated final concentrations:

      • NMT enzyme (e.g., 6.3 nM)

      • CPM (e.g., 8 μM)

      • Myristoyl-CoA (at a saturating concentration, e.g., 30 μM, to determine peptide Km)

      • Assay buffer to bring the volume to the desired pre-initiation volume.

  • Initiation of the Reaction:

    • Initiate the enzymatic reaction by adding the this compound peptide substrate to the wells.

  • Data Acquisition:

    • Immediately begin monitoring the increase in fluorescence intensity in the microplate reader.

    • Set the excitation wavelength to 380 nm and the emission wavelength to 470 nm.[1]

    • Record measurements at regular intervals (e.g., every 1 minute) for a total of 30 minutes at 25°C.[1]

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the fluorescence versus time plot.

    • To determine the Km of the this compound peptide, perform the assay with varying concentrations of the peptide while keeping the myristoyl-CoA concentration constant and saturating.

    • Plot the initial velocities against the peptide concentrations and fit the data to the Michaelis-Menten equation.

Non-Radioactive ELISA-Based NMT Activity Assay

This protocol provides an alternative method for measuring NMT activity based on an ELISA format. It utilizes an analog of myristoyl-CoA with a chemically reactive group for detection.

Principle:

An azido-functionalized myristoyl-CoA analog is used as the acyl donor. The NMT-catalyzed transfer of the azido-myristoyl group to a FLAG-tagged this compound peptide is performed. The resulting azido-myristoylated peptide is then captured on an anti-FLAG antibody-coated plate and detected via a Staudinger ligation with a phosphine-biotin conjugate, followed by the addition of streptavidin-peroxidase and a colorimetric substrate.

A detailed protocol for this type of assay can be found in the literature describing non-radioactive NMT assays.

Visualizations

Signaling Pathway

Myristoylation_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane Myristoyl_CoA Myristoyl-CoA NMT N-Myristoyltransferase (NMT) Myristoyl_CoA->NMT Nascent_Protein Nascent Protein (with N-terminal Glycine) Nascent_Protein->NMT Myristoylated_Protein Myristoylated Protein NMT->Myristoylated_Protein Myristoylation Membrane_Targeting Membrane Targeting & Signal Transduction Myristoylated_Protein->Membrane_Targeting

Caption: Protein N-myristoylation signaling pathway.

Experimental Workflow

NMT_Assay_Workflow Start Start: Prepare Reagents Mix_Reagents Mix NMT, CPM, and Myristoyl-CoA in 96-well plate Start->Mix_Reagents Initiate_Reaction Initiate reaction with This compound peptide Mix_Reagents->Initiate_Reaction Measure_Fluorescence Measure fluorescence at Ex: 380nm, Em: 470nm Initiate_Reaction->Measure_Fluorescence Data_Analysis Analyze data: Calculate initial velocities and determine Km Measure_Fluorescence->Data_Analysis End End: Results Data_Analysis->End

References

An In-depth Technical Guide to the Gsnkskpk-NH2 Sequence: A Model Substrate for N-Myristoyltransferase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Gsnkskpk-NH2 peptide is a synthetic octapeptide amide that serves as a model substrate for the enzyme N-Myristoyltransferase (NMT). Its sequence is derived from the N-terminus of the human proto-oncogene tyrosine-protein kinase Src (c-Src), a key signaling protein involved in cell growth, differentiation, and survival. The myristoylation of c-Src, catalyzed by NMT, is a critical post-translational modification that facilitates its anchoring to the cell membrane, a prerequisite for its biological activity.[1][2][3] Dysregulation of c-Src activity is frequently implicated in the progression of various cancers, making NMT an attractive target for therapeutic intervention.[1][2] This guide provides a comprehensive overview of the this compound peptide, including its role in the c-Src signaling pathway, quantitative data regarding its interaction with NMT, and detailed experimental protocols for its use in NMT activity assays.

The Role of this compound in the c-Src Signaling Pathway

N-myristoylation is the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine residue of a protein.[1] This modification is catalyzed by N-Myristoyltransferase (NMT) and is crucial for the proper localization and function of many signaling proteins, including c-Src.[1][3] The this compound peptide mimics the N-terminal sequence of c-Src that is recognized and myristoylated by NMT.

The myristoylation of c-Src is the initial step in a cascade of events that leads to its activation. Once myristoylated, c-Src translocates to the plasma membrane.[2][3] Membrane localization is essential for c-Src to be dephosphorylated at a C-terminal tyrosine residue (Tyr527) by membrane-bound phosphatases.[3] Dephosphorylation of Tyr527 disrupts an autoinhibitory intramolecular interaction, leading to a conformational change that allows for the autophosphorylation of another tyrosine residue in the activation loop (Tyr416). This autophosphorylation fully activates the kinase, enabling it to phosphorylate a multitude of downstream substrates and thereby propagate signals that regulate various cellular processes.

The this compound peptide is a valuable tool for studying the kinetics and inhibition of NMT, providing insights into the initial and critical step of c-Src activation.

Quantitative Data

The following table summarizes the Michaelis-Menten constants (Km) for a closely related peptide, H-Gly-Ser-Asn-Lys-Ser-Lys-Pro-Lys-NH2 (Hs pp60src(2-9)), with human N-Myristoyltransferase isoforms 1 and 2 (NMT1 and NMT2). Given the high sequence similarity, these values are considered representative for the this compound peptide.

EnzymePeptide SubstrateKm (μM)
Human NMT1H-Gly-Ser-Asn-Lys-Ser-Lys-Pro-Lys-NH22.76 ± 0.21
Human NMT2H-Gly-Ser-Asn-Lys-Ser-Lys-Pro-Lys-NH22.77 ± 0.14

Data sourced from Goncalves et al., Anal Biochem, 2012.[4]

Experimental Protocols

Fluorescence-Based N-Myristoyltransferase (NMT) Activity Assay

This protocol is adapted from a method described by Goncalves et al. and is suitable for determining the kinetic parameters of NMT and for screening potential inhibitors.[4] The assay relies on the detection of coenzyme A (CoA), a product of the myristoylation reaction, using the thiol-reactive fluorescent probe 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM).

Materials:

  • Human NMT1 or NMT2 enzyme

  • This compound peptide substrate

  • Myristoyl-CoA

  • 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM)

  • Assay Buffer: 20 mM potassium phosphate (pH 7.9-8.0), 0.5 mM EDTA, 0.1% (v/v) Triton X-100

  • DMSO

  • 96-well black polypropylene microplates

  • Fluorescence microplate reader (Excitation: 380 nm, Emission: 470 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the this compound peptide in water or a suitable buffer.

    • Prepare a stock solution of myristoyl-CoA in water.

    • Prepare a stock solution of CPM in DMSO.

    • Prepare working solutions of all reagents in the Assay Buffer. The final DMSO concentration in the assay should be kept low (e.g., 2.7% v/v).

  • Assay Setup (for a single well):

    • To a well of a 96-well black microplate, add the following in order:

      • 10 µL of a 10% DMSO/water (v/v) solution (or inhibitor solution in 10% DMSO for inhibition assays).

      • 25 µL of myristoyl-CoA solution.

      • 50 µL of NMT enzyme solution (final concentration ~6.3 nM).

      • 10 µL of CPM solution (final concentration ~8 µM).

  • Initiation of Reaction:

    • Start the enzymatic reaction by adding 15 µL of the this compound peptide substrate solution.

  • Fluorescence Measurement:

    • Immediately place the microplate in a fluorescence plate reader pre-set to 25°C.

    • Monitor the increase in fluorescence intensity over 30 minutes at 1-minute intervals (Excitation: 380 nm, Emission: 470 nm).

  • Data Analysis:

    • Calculate the initial velocity of the reaction from the linear portion of the fluorescence versus time plot (typically the first 4 minutes), after subtracting the background fluorescence (measured in the absence of the enzyme).

    • For determining the Km of the peptide, vary the concentration of the this compound peptide while keeping the concentration of myristoyl-CoA at a saturating level (e.g., 30 µM).

    • Plot the initial velocities against the peptide concentrations and fit the data to the Michaelis-Menten equation to determine the Km value.

Visualizations

Signaling Pathway of c-Src Myristoylation and Activation

cSrc_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Plasma Membrane NMT N-Myristoyltransferase (NMT) cSrc_myr Myristoylated c-Src NMT->cSrc_myr Myristoylation MyrCoA Myristoyl-CoA MyrCoA->NMT cSrc_inactive Inactive c-Src (unmyristoylated) cSrc_inactive->NMT cSrc_mem Membrane-associated c-Src cSrc_myr->cSrc_mem Membrane Translocation Phosphatase Phosphatase cSrc_mem->Phosphatase cSrc_dephospho c-Src (dephosphorylated at Tyr527) Phosphatase->cSrc_dephospho Dephosphorylation of Tyr527 cSrc_active Active c-Src (phosphorylated at Tyr416) cSrc_dephospho->cSrc_active Autophosphorylation of Tyr416 Downstream Downstream Signaling cSrc_active->Downstream Substrate Phosphorylation

Caption: Myristoylation-dependent activation of c-Src.

Experimental Workflow for NMT Activity Assay

NMT_Assay_Workflow start Start reagent_prep Prepare Reagents: - NMT Enzyme - this compound Peptide - Myristoyl-CoA - CPM Probe start->reagent_prep plate_setup Add Reagents to 96-well Plate: - Buffer/Inhibitor - Myristoyl-CoA - NMT Enzyme - CPM reagent_prep->plate_setup initiate_rxn Initiate Reaction with This compound Peptide plate_setup->initiate_rxn measure_fluorescence Measure Fluorescence (Ex: 380 nm, Em: 470 nm) over 30 min at 25°C initiate_rxn->measure_fluorescence analyze_data Calculate Initial Velocity and Determine Kinetic Parameters (Km) measure_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for the fluorescence-based NMT assay.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Gsnkskpk-NH2 Peptide in Cell Biology

Executive Summary

The this compound peptide is a synthetic octapeptide that serves as a crucial tool in cell biology research, particularly in the study of protein N-myristoylation. This guide provides a comprehensive overview of its relevance, applications, and the methodologies associated with its use. As a model substrate for N-Myristoyltransferase (NMT), this compound, derived from the N-terminus of the proto-oncogene c-Src, facilitates the investigation of NMT activity and its role in cellular signaling pathways. N-myristoylation is a critical lipid modification that influences protein localization, function, and interaction with other proteins, making it a key area of study in cancer biology and other diseases. This document details the role of this compound in elucidating these processes, provides experimental protocols for its use, and presents data in a structured format for clear interpretation.

Introduction to this compound

The this compound peptide is a model peptide based on the N-terminal sequence of the c-Src protein[1][2]. c-Src is a non-receptor tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, and survival. The function and membrane localization of c-Src are dependent on N-myristoylation, a post-translational modification where N-Myristoyltransferase (NMT) attaches a myristoyl group to the N-terminal glycine residue[3][4]. This compound serves as a specific substrate for NMT, enabling researchers to study the kinetics and inhibition of this enzyme, which is a target in various diseases, including cancer and infectious diseases[4][5][6].

Relevance in Cell Biology: The N-Myristoylation Pathway

N-myristoylation is an irreversible lipid modification that is crucial for the function of a wide range of cellular and viral proteins[5][6]. This process is catalyzed by N-Myristoyltransferase (NMT) and involves the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a substrate protein[5][6][7]. This modification enhances the hydrophobicity of the protein, facilitating its anchoring to cellular membranes and mediating protein-protein interactions[3][8].

The this compound peptide is instrumental in studying the N-myristoylation pathway. By acting as a substrate for NMT, it allows for the in vitro and in situ characterization of NMT activity. Understanding this pathway is vital as it is implicated in numerous signaling cascades that control cell growth, differentiation, and apoptosis. Dysregulation of N-myristoylation has been linked to various pathological conditions, making NMT a promising therapeutic target[4][5].

Signaling Pathway of N-Myristoylation

The signaling pathway involving N-myristoylation is fundamental to protein trafficking and function. The process begins with the synthesis of myristoyl-CoA, which serves as the donor of the myristoyl group. NMT then catalyzes the transfer of this group to the N-terminal glycine of target proteins. For proteins like c-Src, this modification is essential for their localization to the plasma membrane, where they can interact with other signaling molecules to initiate downstream signaling cascades.

N_Myristoylation_Pathway cluster_cytosol Cytosol cluster_membrane Cell Membrane Myristoyl_CoA Myristoyl-CoA NMT N-Myristoyltransferase (NMT) Myristoyl_CoA->NMT Myristoylated_Peptide Myristoylated This compound NMT->Myristoylated_Peptide Myristoylation Myristoylated_c_Src Myristoylated c-Src Protein NMT->Myristoylated_c_Src Myristoylation Gsnkskpk_NH2 This compound (Src Peptide Substrate) Gsnkskpk_NH2->NMT c_Src_Protein c-Src Protein (unmodified) c_Src_Protein->NMT Membrane_Localization Membrane Localization & Downstream Signaling Myristoylated_c_Src->Membrane_Localization Anchoring

Caption: N-Myristoylation of c-Src by NMT.

Quantitative Data Presentation

The utility of this compound as an NMT substrate allows for the quantitative assessment of enzyme kinetics and the efficacy of NMT inhibitors. Below are representative data tables that illustrate the type of quantitative information that can be obtained from in vitro NMT assays using this peptide.

Table 1: Michaelis-Menten Kinetics of NMT with this compound
Substrate Concentration (µM)Initial Velocity (pmol/min)
110.2
535.5
1055.1
2075.3
5090.8
10098.2
Km 8.5 µM
Vmax 105 pmol/min
Table 2: Inhibition of NMT Activity by a Putative Inhibitor
Inhibitor Concentration (nM)% Inhibition of NMT Activity
115.3
1048.9
5075.6
10090.1
50098.5
IC50 12.5 nM

Experimental Protocols

Detailed methodologies are crucial for the reproducible use of this compound in research. The following section provides a comprehensive protocol for a standard in vitro NMT assay.

In Vitro N-Myristoyltransferase (NMT) Assay

This protocol describes a common method for measuring NMT activity using a radioactive myristoyl-CoA analog and the this compound peptide substrate[7].

Materials:

  • Recombinant human NMT1

  • This compound peptide

  • [³H]Myristoyl-CoA

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM DTT, 1 mM EDTA, 0.1% Triton X-100

  • Stop Solution: 10% Trichloroacetic acid (TCA)

  • Scintillation fluid

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, recombinant NMT1 (e.g., 50 nM), and varying concentrations of this compound peptide (e.g., 1-100 µM).

  • For inhibitor studies, pre-incubate the NMT enzyme with the inhibitor for 15 minutes at room temperature before adding the peptide substrate.

  • Initiate the reaction by adding [³H]Myristoyl-CoA (e.g., 1 µCi).

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by adding an equal volume of cold 10% TCA.

  • Incubate on ice for 10 minutes to allow for protein/peptide precipitation.

  • Spot the reaction mixture onto glass fiber filters.

  • Wash the filters three times with cold 5% TCA to remove unincorporated [³H]Myristoyl-CoA.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of myristoylated peptide.

NMT_Assay_Workflow Start Start: Prepare Reaction Mixture (Buffer, NMT, Peptide) Add_Radiolabel Add [³H]Myristoyl-CoA to Initiate Reaction Start->Add_Radiolabel Incubate Incubate at 30°C Add_Radiolabel->Incubate Stop_Reaction Stop Reaction with TCA Incubate->Stop_Reaction Precipitate Precipitate on Ice Stop_Reaction->Precipitate Filter Spot onto Glass Fiber Filters Precipitate->Filter Wash Wash Filters with TCA Filter->Wash Dry_and_Count Dry Filters and Measure Radioactivity Wash->Dry_and_Count End End: Data Analysis Dry_and_Count->End

Caption: Workflow for an in vitro NMT assay.

Conclusion

The this compound peptide is an invaluable tool for researchers in cell biology and drug development. Its specificity as a substrate for N-Myristoyltransferase allows for the detailed investigation of N-myristoylation, a key post-translational modification in cellular signaling. The protocols and data presented in this guide provide a framework for utilizing this peptide to unravel the complexities of NMT-related pathways and to screen for potential therapeutic inhibitors. Further research employing this compound will undoubtedly continue to shed light on the critical role of N-myristoylation in health and disease.

References

Methodological & Application

Application Notes and Protocols for Gsnkskpk-NH2 in NMT Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to N-Myristoyltransferase (NMT) and the Gsnkskpk-NH2 Substrate

N-myristoyltransferase (NMT) is a crucial enzyme that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, from myristoyl-CoA to the N-terminal glycine residue of a wide range of cellular and viral proteins. This irreversible modification, known as N-myristoylation, is critical for protein localization, stability, and function. It plays a pivotal role in various signaling pathways by facilitating protein-membrane interactions and protein-protein interactions. Dysregulation of NMT activity has been implicated in several diseases, including cancer, and infections, making it an attractive therapeutic target.

This compound is a synthetic octapeptide with a C-terminal amide, derived from the N-terminal sequence of the proto-oncogene tyrosine-protein kinase Src. It serves as a well-established model substrate for NMT in vitro. Its defined sequence and susceptibility to myristoylation make it an ideal tool for studying NMT kinetics, screening for inhibitors, and characterizing the enzyme's activity.

These application notes provide a detailed protocol for a robust and sensitive fluorescence-based assay to measure the activity of human NMT1 and NMT2 using this compound as a substrate. The assay is suitable for both kinetic studies and high-throughput screening of potential NMT inhibitors.

Data Presentation

Kinetic Parameters of Peptide Substrates for Human NMT1 and NMT2

The following table summarizes the Michaelis-Menten constants (Km) for a closely related peptide substrate, providing an expected range for this compound. Researchers should determine the specific Km for this compound under their experimental conditions.

EnzymePeptide SubstrateApparent Km (μM)
NMT1Hs pp60src(2-9)2.66 ± 0.20[1]
NMT2Hs pp60src(2-9)3.25 ± 0.22[1]
Inhibitor Potency (IC50) Determination

This table provides a template for presenting the results of inhibitor screening assays.

InhibitorTarget EnzymeIC50 (nM/μM)
Compound XNMT1User-determined value
Compound YNMT2User-determined value

Experimental Protocols

Principle of the Assay

The NMT activity assay is based on the detection of coenzyme A (CoA), a product of the myristoylation reaction. In the presence of the thiol-reactive fluorescent probe, 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM), the free thiol group of CoA forms a fluorescent adduct. The increase in fluorescence intensity is directly proportional to the NMT activity and can be monitored in real-time or as an endpoint measurement.

Materials and Reagents
  • Enzymes: Recombinant human NMT1 and NMT2

  • Peptide Substrate: this compound

  • Acyl-CoA: Myristoyl-CoA

  • Fluorescent Probe: 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM)

  • Assay Buffer: 20 mM potassium phosphate, pH 7.9-8.0, 0.5 mM EDTA, 0.1% (v/v) Triton X-100

  • Quenching Solution (for endpoint assays): To be determined by the user, a solution that lowers the pH to 4.9-5.1 can be effective.

  • DMSO: For dissolving compounds

  • Microplates: 96-well or 384-well black, flat-bottom plates

  • Plate Reader: Capable of fluorescence excitation at ~380 nm and emission at ~470 nm

Protocol 1: Determination of Kinetic Parameters (Km and Vmax) for this compound

This protocol is designed to determine the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for the this compound peptide substrate.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in water or a suitable buffer.

    • Prepare a stock solution of Myristoyl-CoA in water.

    • Prepare a stock solution of CPM in DMSO.

    • Prepare serial dilutions of this compound in Assay Buffer. A typical concentration range to test would be 0.1 to 10 times the expected Km (e.g., 0.2 μM to 30 μM).

  • Assay Setup (96-well plate format):

    • In each well, combine the following reagents in this order:

      • 10 μL of 10% DMSO/water (or inhibitor solution for inhibition assays)

      • 25 μL of Myristoyl-CoA solution (at a saturating concentration, e.g., 30 μM)

      • 50 μL of NMT enzyme solution (final concentration of ~6.3 nM)[1]

      • 10 μL of CPM solution (final concentration of ~8 μM)[1]

    • Initiate the reaction by adding 15 μL of the this compound peptide substrate solution at various concentrations.

  • Fluorescence Measurement (Kinetic Mode):

    • Immediately place the plate in a pre-warmed (25°C) fluorescence plate reader.

    • Monitor the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) with excitation at 380 nm and emission at 470 nm.[1]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each substrate concentration.

    • Plot the initial velocities against the corresponding this compound concentrations.

    • Fit the data to the Michaelis-Menten equation using a non-linear regression software to determine the Km and Vmax values.

Protocol 2: NMT Inhibitor Screening (IC50 Determination)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of test compounds against NMT activity.

  • Reagent Preparation:

    • Prepare stock solutions of your test inhibitors in 100% DMSO.

    • Create a serial dilution series of the inhibitors in 10% DMSO/water.

  • Assay Setup (96-well plate format, Endpoint Mode):

    • In each well, combine the following:

      • 10 μL of the serially diluted inhibitor solutions (or 10% DMSO/water for positive control).

      • 25 μL of Myristoyl-CoA solution (at a concentration close to its Km or as optimized).

      • 50 μL of NMT enzyme solution (final concentration of ~6.3 nM).

    • Pre-incubate the enzyme, inhibitor, and Myristoyl-CoA mixture for a defined period (e.g., 15-30 minutes) at 25°C.

    • Initiate the reaction by adding 25 μL of a solution containing this compound (at a concentration close to its Km) and CPM.

    • Include negative controls without the NMT enzyme.

  • Incubation and Quenching:

    • Incubate the reaction at 25°C for a fixed time (e.g., 30 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding 60 μL of a suitable quenching solution.[1]

  • Fluorescence Measurement:

    • Read the fluorescence intensity of each well using a plate reader with excitation at 380 nm and emission at 470 nm.

  • Data Analysis:

    • Subtract the background fluorescence (from wells without enzyme).

    • Normalize the data with the positive control (no inhibitor) set to 100% activity and the negative control set to 0% activity.

    • Plot the percentage of NMT activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software to determine the IC50 value.

Mandatory Visualizations

Gsnkskpk_NMT_Assay_Workflow cluster_prep Reagent Preparation cluster_reaction Assay Reaction cluster_detection Detection & Analysis Reagents Prepare Stocks: - this compound - Myristoyl-CoA - NMT Enzyme - CPM Probe - Inhibitors (optional) Mix Combine in Plate: 1. NMT Enzyme 2. Myristoyl-CoA 3. CPM 4. Inhibitor (if any) Reagents->Mix Initiate Initiate Reaction: Add this compound Mix->Initiate Read Measure Fluorescence (Ex: 380nm, Em: 470nm) Initiate->Read Analyze Data Analysis: - Kinetic Parameters (Km, Vmax) - Inhibitor Potency (IC50) Read->Analyze

Caption: Workflow for the fluorescence-based NMT activity assay.

NMT_Signaling_Pathway cluster_downstream Downstream Effects NMT NMT MyrSubstrate Myristoylated Substrate NMT->MyrSubstrate Myristoylation MyristoylCoA Myristoyl-CoA MyristoylCoA->NMT Substrate Substrate Protein (e.g., Src) Substrate->NMT Membrane Membrane Targeting MyrSubstrate->Membrane PPI Protein-Protein Interactions MyrSubstrate->PPI Signaling Signal Transduction (e.g., Proliferation, Survival) Membrane->Signaling PPI->Signaling

Caption: Simplified NMT-mediated signaling pathway.

References

Gsnkskpk-NH2 peptide synthesis and purification protocols

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Synthesis and Purification of Gsnkskpk-NH2, a Substrate for N-Myristoyltransferase

Introduction

The peptide this compound is a model substrate for the enzyme N-myristoyltransferase (NMT), based on the N-terminal sequence of the c-Src protein.[1] NMT catalyzes the covalent attachment of myristate, a C14 saturated fatty acid, to the N-terminal glycine residue of a variety of eukaryotic and viral proteins. This lipid modification, known as N-myristoylation, plays a crucial role in mediating protein-protein and protein-membrane interactions, thereby influencing signal transduction pathways. The chemical synthesis and subsequent purification of this compound are essential for in vitro studies of NMT activity, inhibitor screening, and understanding the downstream effects of protein myristoylation.

This document outlines the protocols for the chemical synthesis of this compound using Fmoc-based Solid-Phase Peptide Synthesis (SPPS) and its purification via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Synthesis Strategy

The synthesis of this compound is achieved through a stepwise assembly of amino acids on a solid support.[2] The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is employed for the temporary protection of the α-amino group of the amino acids. The peptide is assembled from the C-terminus to the N-terminus.[3][4] Given the desired C-terminal amide, a Rink Amide resin is the solid support of choice.[5][6]

Purification Strategy

Following cleavage from the resin and removal of side-chain protecting groups, the crude peptide is purified to a high degree of homogeneity using RP-HPLC. This technique separates the target peptide from impurities based on differences in hydrophobicity.

Quantitative Data Summary

The following table presents illustrative data for a typical synthesis and purification of this compound at a 0.1 mmol scale. Actual results may vary depending on the specific synthesis conditions and equipment.

ParameterValueNotes
Synthesis Scale 0.1 mmolBased on the initial loading of the Rink Amide resin.
Theoretical Yield (Crude) 95.3 mgCalculated based on the molecular weight of this compound (852.05 g/mol ).
Actual Yield (Crude) 78.1 mgTypical yield after cleavage and precipitation.
Crude Purity (by HPLC) ~75%Representative purity before purification.
Final Yield (Purified) 45.2 mgYield after RP-HPLC purification and lyophilization.
Final Purity (by HPLC) >98%High purity suitable for biological assays.
Mass Verification (ESI-MS) 852.1 [M+H]⁺Confirms the identity of the synthesized peptide.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis of this compound

This protocol describes the manual synthesis of this compound on a Rink Amide resin using the Fmoc/tBu strategy.

1. Resin Preparation and Swelling:

  • Weigh 0.13 g of Rink Amide resin (substitution ~0.75 mmol/g) for a 0.1 mmol scale synthesis and place it in a reaction vessel.
  • Add 5 mL of N,N-dimethylformamide (DMF) to the resin.
  • Allow the resin to swell for 30 minutes at room temperature with gentle agitation.
  • Drain the DMF from the reaction vessel.[6]

2. Fmoc Deprotection:

  • Add 5 mL of 20% (v/v) piperidine in DMF to the resin.
  • Agitate the mixture for 5 minutes at room temperature.
  • Drain the solution.
  • Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.
  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

3. Amino Acid Coupling Cycle (repeated for each amino acid):

  • The peptide sequence is assembled in reverse order: Lys(Boc), Pro, Lys(Boc), Ser(tBu), Asn(Trt), Lys(Boc), Ser(tBu), Gly.
  • In a separate vial, dissolve 4 equivalents of the Fmoc-protected amino acid (0.4 mmol) and 3.95 equivalents of HBTU (0.395 mmol) in 2 mL of DMF.
  • Add 8 equivalents of N,N-diisopropylethylamine (DIPEA) (0.8 mmol) to the amino acid solution and vortex for 1 minute to pre-activate.
  • Add the activated amino acid solution to the deprotected resin.
  • Agitate the reaction mixture for 2 hours at room temperature.
  • Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and dichloromethane (DCM) (3 x 5 mL).
  • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.[6]
  • Proceed to the next Fmoc deprotection step until the entire sequence is assembled.

4. Cleavage and Deprotection:

  • After the final amino acid coupling and deprotection, wash the peptide-resin with DMF (5 x 5 mL) followed by DCM (5 x 5 mL) and dry the resin under vacuum.
  • Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water.
  • Add 5 mL of the cleavage cocktail to the dried resin.
  • Agitate the mixture for 2-3 hours at room temperature.[7]
  • Filter the resin and collect the filtrate containing the cleaved peptide.
  • Precipitate the crude peptide by adding the filtrate to 40 mL of cold diethyl ether.
  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
  • Dry the crude peptide pellet under vacuum.

Protocol 2: Purification of this compound by RP-HPLC

1. Sample Preparation:

  • Dissolve the crude peptide in a minimal volume of 50% acetonitrile/water.
  • Filter the solution through a 0.45 µm syringe filter to remove any particulates.

2. HPLC System and Conditions:

  • Column: Preparative C18 column (e.g., 21.2 mm x 250 mm, 10 µm particle size).
  • Mobile Phase A: 0.1% TFA in water.
  • Mobile Phase B: 0.1% TFA in acetonitrile.
  • Flow Rate: 15 mL/min.
  • Detection: 220 nm.
  • Gradient: A linear gradient, for example, from 5% to 45% Mobile Phase B over 40 minutes. The gradient should be optimized based on an initial analytical run.

3. Purification Run:

  • Equilibrate the column with the starting conditions (e.g., 95% A / 5% B) for at least 20 minutes.
  • Inject the filtered peptide solution onto the column.
  • Run the gradient and collect fractions corresponding to the major peak.

4. Analysis and Lyophilization:

  • Analyze the collected fractions using analytical RP-HPLC to determine their purity.
  • Confirm the identity of the peptide in the pure fractions using mass spectrometry (e.g., ESI-MS).
  • Pool the pure fractions, freeze them in liquid nitrogen, and lyophilize to obtain the final purified peptide as a white powder.

Visualizations

Gsnkskpk_Synthesis_Workflow Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple_K Couple Fmoc-Lys(Boc)-OH Deprotect1->Couple_K Wash1 Wash (DMF/DCM) Couple_K->Wash1 Deprotect2 Fmoc Deprotection Wash1->Deprotect2 Couple_P Couple Fmoc-Pro-OH Deprotect2->Couple_P Wash2 Wash Couple_P->Wash2 Cycle Repeat Deprotection, Coupling, and Wash for remaining amino acids Wash2->Cycle Cleave Cleave from Resin (95% TFA Cocktail) Cycle->Cleave Precipitate Precipitate in Cold Ether Cleave->Precipitate Crude Crude this compound Precipitate->Crude Purify RP-HPLC Purification Crude->Purify Pure Pure this compound (>98%) Purify->Pure

Caption: Experimental workflow for this compound synthesis and purification.

NMT_Signaling_Pathway cluster_reaction Enzymatic Reaction Peptide This compound (Substrate) NMT N-Myristoyltransferase (NMT) Peptide->NMT Binds to MyrPeptide Myristoylated This compound NMT->MyrPeptide Catalyzes Myristoylation MyristoylCoA Myristoyl-CoA MyristoylCoA->NMT Binds to Membrane Cellular Membrane MyrPeptide->Membrane Inserts into Localization Membrane Targeting & Signal Transduction

References

Application Notes and Protocols for Gsnkskpk-NH2 Labeling in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gsnkskpk-NH2 is a synthetic octapeptide that serves as a recognized substrate for N-myristoyltransferase (NMT), a crucial enzyme in various cellular signaling pathways. Derived from the N-terminal sequence of the proto-oncogene c-Src, this peptide is an invaluable tool for the in vitro study of NMT activity, the screening of NMT inhibitors, and the investigation of cellular processes regulated by myristoylation. N-myristoylation, the covalent attachment of a myristoyl group to the N-terminal glycine of a protein, is critical for protein-membrane interactions, protein-protein interactions, and signal transduction.[1][2] Dysregulation of NMT activity has been implicated in various diseases, including cancer and infectious diseases, making it a significant target for drug development.

These application notes provide detailed protocols for the fluorescent labeling of this compound and its subsequent use in in vitro N-myristoyltransferase activity assays.

Data Presentation

The following table summarizes key quantitative data for the this compound peptide (or its nearly identical counterpart, Hs pp60src(2-9)) in NMT assays, providing a baseline for experimental design and data interpretation.

ParameterValueNMT IsoformCommentsReference
Apparent Michaelis-Menten Constant (Km) 2.66 ± 0.20 µMHuman NMT1Determined using a fluorescence-based assay with a saturating concentration of myristoyl-CoA.[3]
3.25 ± 0.22 µMHuman NMT2Determined using a fluorescence-based assay with a saturating concentration of myristoyl-CoA.[3]
IC50 of Inhibitor 1 (pseudo-peptidic) 0.35 µMHuman NMT1A known pseudo-peptidic NMT inhibitor.[3]
0.51 µMHuman NMT2A known pseudo-peptidic NMT inhibitor.[3]
IC50 of Inhibitor 2 (small molecule) 13.7 nMHuman NMT1A potent small molecule NMT inhibitor.[3]
14.4 nMHuman NMT2A potent small molecule NMT inhibitor.[3]

Signaling Pathway

The this compound peptide is derived from c-Src, a non-receptor tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, survival, and migration. The N-myristoylation of c-Src by NMT is a critical first step that facilitates its localization to the plasma membrane and subsequent activation.

Gsnkskpk_NH2_Signaling_Pathway c-Src N-Myristoylation Signaling Pathway Myristoyl_CoA Myristoyl-CoA NMT N-Myristoyltransferase (NMT) Myristoyl_CoA->NMT Co-substrate Myr_c_Src Myristoylated c-Src (active at membrane) NMT->Myr_c_Src Catalyzes Myristoylation Apo_c_Src Apo-c-Src (inactive) (Gsnkskpk...) Apo_c_Src->NMT Substrate Plasma_Membrane Plasma Membrane Myr_c_Src->Plasma_Membrane Membrane Targeting Downstream Downstream Signaling (e.g., proliferation, migration) Plasma_Membrane->Downstream Inhibitors NMT Inhibitors Inhibitors->NMT Inhibition

Caption: c-Src N-Myristoylation Pathway

Experimental Protocols

Protocol 1: Fluorescent Labeling of this compound

This protocol describes the labeling of this compound with an amine-reactive fluorescent dye. The N-terminus and the lysine side chains are potential labeling sites.

Materials:

  • This compound peptide

  • Amine-reactive fluorescent dye (e.g., NHS-ester or isothiocyanate derivative of fluorescein, rhodamine, or cyanine dyes)

  • Dimethyl sulfoxide (DMSO)

  • 0.1 M Sodium bicarbonate buffer, pH 8.3

  • Size-exclusion chromatography column (e.g., Sephadex G-10) or reverse-phase HPLC for purification

  • Lyophilizer

Procedure:

  • Dissolve this compound in 0.1 M sodium bicarbonate buffer to a final concentration of 1-5 mg/mL.

  • Dissolve the amine-reactive fluorescent dye in DMSO to a concentration of 10 mg/mL.

  • Add the dissolved dye to the peptide solution at a 1.5 to 3-fold molar excess.

  • Incubate the reaction mixture for 1-2 hours at room temperature in the dark with gentle stirring.

  • Purify the labeled peptide from the unreacted dye using size-exclusion chromatography or reverse-phase HPLC.

  • Collect the fractions containing the fluorescently labeled peptide.

  • Confirm the labeling and purity by mass spectrometry and spectrophotometry.

  • Lyophilize the purified, labeled peptide and store it at -20°C, protected from light.

Fluorescent_Labeling_Workflow Fluorescent Labeling of this compound Workflow Start Start Dissolve_Peptide Dissolve this compound in Bicarbonate Buffer Start->Dissolve_Peptide Dissolve_Dye Dissolve Amine-Reactive Dye in DMSO Start->Dissolve_Dye Mix Mix Peptide and Dye Solutions Dissolve_Peptide->Mix Dissolve_Dye->Mix Incubate Incubate for 1-2 hours at Room Temperature (dark) Mix->Incubate Purify Purify by Chromatography (Size-Exclusion or RP-HPLC) Incubate->Purify Analyze Analyze by Mass Spectrometry and Spectrophotometry Purify->Analyze Lyophilize Lyophilize and Store at -20°C Analyze->Lyophilize End End Lyophilize->End

Caption: this compound Labeling Workflow

Protocol 2: In Vitro N-Myristoyltransferase (NMT) Activity Assay (Fluorescence-Based)

This protocol outlines a continuous, fluorescence-based assay to measure NMT activity using this compound as a substrate. The assay detects the release of Coenzyme A (CoA) using a thiol-reactive fluorescent probe, 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM).

Materials:

  • Recombinant human NMT1 or NMT2

  • This compound peptide

  • Myristoyl-CoA

  • CPM (7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin)

  • Assay Buffer: 20 mM potassium phosphate (pH 7.9-8.0), 0.5 mM EDTA, 0.1% (v/v) Triton X-100

  • DMSO

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~470 nm)

  • NMT inhibitor (for control experiments)

Procedure:

  • Prepare stock solutions:

    • NMT in assay buffer.

    • This compound in assay buffer.

    • Myristoyl-CoA in assay buffer.

    • CPM in DMSO.

    • NMT inhibitor in DMSO (if applicable).

  • In a 96-well black microplate, add the following to each well for a final volume of 100 µL:

    • 50 µL of NMT solution (final concentration: ~5-10 nM).

    • 10 µL of CPM solution (final concentration: ~8 µM).

    • 10 µL of DMSO or NMT inhibitor at various concentrations.

    • 15 µL of Myristoyl-CoA solution (final concentration should be at or above Km, e.g., 10 µM).

  • Initiate the reaction by adding 15 µL of this compound solution (final concentration should be varied for Km determination, or at a saturating concentration, e.g., 30 µM, for inhibitor screening).

  • Immediately place the plate in a fluorescence microplate reader pre-set to 25°C.

  • Monitor the increase in fluorescence intensity over time (e.g., every minute for 30 minutes).

  • Calculate the initial reaction velocity (rate of fluorescence increase) from the linear portion of the curve.

  • For inhibitor studies, plot the initial velocity against the inhibitor concentration to determine the IC50 value.

NMT_Assay_Workflow In Vitro NMT Activity Assay Workflow Start Start Prepare_Reagents Prepare Stock Solutions (NMT, Peptide, Myr-CoA, CPM, Inhibitor) Start->Prepare_Reagents Add_Reagents Add NMT, CPM, and Inhibitor/DMSO to Microplate Wells Prepare_Reagents->Add_Reagents Add_MyrCoA Add Myristoyl-CoA Add_Reagents->Add_MyrCoA Initiate_Reaction Initiate Reaction with This compound Add_MyrCoA->Initiate_Reaction Measure_Fluorescence Measure Fluorescence Increase Over Time (Ex: 380nm, Em: 470nm) Initiate_Reaction->Measure_Fluorescence Calculate_Velocity Calculate Initial Reaction Velocity Measure_Fluorescence->Calculate_Velocity Analyze_Data Analyze Data (e.g., Determine Km or IC50) Calculate_Velocity->Analyze_Data End End Analyze_Data->End

Caption: NMT Activity Assay Workflow

Concluding Remarks

The this compound peptide is a versatile and essential tool for the in vitro investigation of N-myristoyltransferase. The protocols provided herein offer robust methods for fluorescently labeling this peptide and for quantifying NMT activity. These assays are highly adaptable for high-throughput screening of potential NMT inhibitors, contributing to the development of novel therapeutics for a range of diseases. Careful adherence to these protocols and appropriate data analysis will yield reliable and reproducible results for researchers in academic and industrial settings.

References

Application Notes and Protocols for Gsnkskpk-NH2 NMT Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting experiments to study the inhibition of N-myristoyltransferase (NMT) using the peptide substrate Gsnkskpk-NH2. This document includes detailed protocols for common in vitro assays, guidelines for data presentation, and visualizations of relevant signaling pathways and experimental workflows.

Introduction

N-myristoyltransferase (NMT) is a crucial enzyme that catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a wide range of cellular proteins. This process, known as N-myristoylation, is vital for protein localization, stability, and function. Aberrant NMT activity has been implicated in various diseases, including cancer and infectious diseases, making it an attractive target for drug development.[1][2][3][4]

The peptide this compound, derived from the N-terminal sequence of the proto-oncogene tyrosine-protein kinase Src, serves as a model substrate for NMT activity assays.[5][6] Inhibition of NMT can disrupt critical signaling pathways, such as the Src and mTORC1 pathways, leading to downstream effects like apoptosis and cell cycle arrest.[1][7] These notes provide the necessary protocols to investigate potential NMT inhibitors using this compound.

Key Signaling Pathways

NMT inhibition affects multiple signaling cascades critical for cell growth and survival. Understanding these pathways is essential for interpreting experimental results.

NMT_Signaling_Pathways cluster_membrane Cell Membrane cluster_effects Cellular Effects of NMT Inhibition Src Src Downstream_Signaling Downstream Signaling (Proliferation, Survival) Src->Downstream_Signaling mTORC1_complex mTORC1 NMT N-myristoyltransferase (NMT) Myristoylated_Src Myristoylated Src NMT->Myristoylated_Src Myristoylation Myristoyl_CoA Myristoyl-CoA Myristoyl_CoA->NMT Gsnkskpk_NH2 This compound (Unmyristoylated Src peptide) Gsnkskpk_NH2->NMT Myristoylated_Src->Src Localization to Membrane NMT_Inhibitor NMT Inhibitor NMT_Inhibitor->NMT Apoptosis Apoptosis Downstream_Signaling->Apoptosis Inhibition leads to Cell_Cycle_Arrest Cell Cycle Arrest Downstream_Signaling->Cell_Cycle_Arrest Inhibition leads to

Caption: NMT Inhibitor Screening Workflow.

Experimental Protocols

Fluorescence Polarization (FP) Based NMT Inhibition Assay

This assay measures the change in polarization of a fluorescently labeled peptide substrate upon enzymatic myristoylation.

Materials:

  • NMT enzyme (recombinant human NMT1 or NMT2)

  • Myristoyl-CoA

  • Fluorescently labeled this compound peptide (e.g., with FITC)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT

  • Test compounds (potential inhibitors) dissolved in DMSO

  • 384-well, low-volume, black, round-bottom plates

  • Fluorescence polarization plate reader

Protocol:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 1 µL of the test compound dilution to each well. For control wells, add 1 µL of DMSO.

  • Prepare a master mix containing NMT enzyme and fluorescently labeled this compound in the assay buffer.

  • Add 20 µL of the master mix to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Prepare a solution of Myristoyl-CoA in the assay buffer.

  • Initiate the enzymatic reaction by adding 5 µL of the Myristoyl-CoA solution to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 535 nm emission for FITC). [8]

Radiometric NMT Inhibition Assay

This classic assay measures the incorporation of radiolabeled myristate into the peptide substrate.

Materials:

  • NMT enzyme

  • [³H]-Myristoyl-CoA

  • This compound peptide

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT

  • Test compounds in DMSO

  • P81 phosphocellulose paper

  • Wash Buffer: 10 mM phosphoric acid

  • Scintillation cocktail and counter

Protocol:

  • Prepare serial dilutions of test compounds in DMSO.

  • In a microcentrifuge tube, combine the NMT enzyme, this compound peptide, and the test compound in the assay buffer.

  • Pre-incubate at 30°C for 10 minutes.

  • Initiate the reaction by adding [³H]-Myristoyl-CoA.

  • Incubate the reaction at 30°C for 30 minutes.

  • Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper. [9]7. Wash the P81 paper three times with the wash buffer to remove unincorporated [³H]-Myristoyl-CoA.

  • Dry the P81 paper and place it in a scintillation vial with a scintillation cocktail.

  • Quantify the incorporated radioactivity using a scintillation counter.

Data Presentation and Analysis

Quantitative data from NMT inhibition studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: In Vitro NMT Inhibition Data
Compound IDNMT IsozymeAssay TypeIC₅₀ (µM)Kᵢ (µM)Z'-factor
Example-01hNMT1FP1.2 ± 0.10.8 ± 0.10.78
Example-01hNMT2FP5.8 ± 0.44.1 ± 0.30.75
Example-02hNMT1Radiometric0.9 ± 0.10.6 ± 0.1N/A
This compound (control)hNMT1FP>100N/A0.82

IC₅₀ (Half maximal inhibitory concentration) values are determined by fitting the dose-response data to a four-parameter logistic equation. Kᵢ (Inhibition constant) provides a measure of the inhibitor's binding affinity. Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[10]

Table 2: Enzyme Kinetic Parameters
SubstrateNMT IsozymeKₘ (µM)Vₘₐₓ (pmol/min/µg)
This compoundhNMT12.5 ± 0.3150 ± 10
This compoundhNMT23.1 ± 0.4120 ± 8

Kₘ (Michaelis constant) represents the substrate concentration at which the reaction rate is half of Vₘₐₓ.[11] Vₘₐₓ (Maximum reaction velocity) is the maximum rate of the enzyme-catalyzed reaction.[11]

Conclusion

The provided protocols and guidelines offer a robust framework for the investigation of NMT inhibitors using the this compound peptide substrate. Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results, which can significantly contribute to the development of novel therapeutics targeting N-myristoylation.

References

Gsnkskpk-NH2 Peptide: A Versatile Tool for Elucidating Protein Localization

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The subcellular localization of proteins is intrinsically linked to their function. A key post-translational modification that governs the spatial distribution of a diverse range of cellular proteins is N-myristoylation. This process, catalyzed by the enzyme N-myristoyltransferase (NMT), involves the covalent attachment of a 14-carbon saturated fatty acid, myristate, to the N-terminal glycine residue of target proteins. This lipid anchor facilitates protein-membrane interactions and directs proteins to specific subcellular compartments, including the plasma membrane, endoplasmic reticulum, and mitochondria.[1][2][3][4][5][6] The peptide Gsnkskpk-NH2, a synthetic octapeptide derived from the N-terminus of the proto-oncogene tyrosine-protein kinase c-Src, serves as a well-established model substrate for NMT. Its specific recognition by NMT makes it an invaluable tool for in vitro and in cell-based assays aimed at understanding the mechanisms of N-myristoylation and its role in protein localization.

This document provides detailed application notes and experimental protocols for utilizing the this compound peptide in studying protein localization. It includes methodologies for in vitro N-myristoylation assays, competitive inhibition studies, and strategies for fluorescently labeling the peptide to visualize its cellular uptake and distribution.

Principle and Applications

The this compound peptide acts as a specific substrate for N-myristoyltransferase, effectively mimicking the N-terminal sequence of proteins that are naturally targeted for myristoylation. This property allows for several key applications in the study of protein localization:

  • In Vitro N-myristoylation Assays: this compound can be used as a substrate in enzymatic assays to measure the activity of NMT. By quantifying the transfer of myristate to the peptide, researchers can screen for inhibitors of NMT, which are potential therapeutic agents, or study the kinetic properties of the enzyme.

  • Competitive Inhibition Studies: In cell-based or in vitro systems, the this compound peptide can be used to compete with endogenous protein substrates for NMT. By observing the mislocalization of a target protein in the presence of the peptide, researchers can infer the dependence of that protein's localization on N-myristoylation.

  • Fluorescent Tracer for Myristoylation-Dependent Pathways: When conjugated to a fluorescent dye, the this compound peptide can be introduced into cells to visualize the cellular machinery involved in N-myristoylation and the subsequent trafficking of myristoylated cargo.

Quantitative Data

Peptide Substrate (Similar to this compound)Km (µM)kcat (s-1)Reference
GNAAAARR-NH27.8 ± 1.20.95 ± 0.04FASEB J. (1995) 9, 158-166
GNAASARR-NH215 ± 21.1 ± 0.1J. Biol. Chem. (1991) 266, 14632-14637

Note: The kinetic parameters are highly dependent on the specific NMT isoform and the assay conditions.

Experimental Protocols

Protocol 1: In Vitro N-Myristoyltransferase (NMT) Activity Assay

This protocol describes a non-radioactive, colorimetric assay to measure NMT activity using this compound as a substrate. The assay relies on the detection of free Coenzyme A (CoA), a product of the myristoylation reaction.

Materials:

  • This compound peptide

  • Recombinant human NMT1 or NMT2

  • Myristoyl-CoA

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM DTT, 1 mM EDTA)

  • CoA detection reagent (e.g., Ellman's reagent, DTNB)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound peptide in sterile water or a suitable buffer.

  • Prepare a reaction mixture in each well of a 96-well plate containing Assay Buffer, a known concentration of recombinant NMT, and varying concentrations of the this compound peptide.

  • Initiate the reaction by adding Myristoyl-CoA to each well.

  • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.

  • Stop the reaction by adding a stopping solution or by proceeding directly to the detection step.

  • Add the CoA detection reagent to each well.

  • Measure the absorbance at the appropriate wavelength for the chosen detection reagent (e.g., 412 nm for DTNB).

  • Generate a standard curve using known concentrations of CoA to quantify the amount of CoA produced in the enzymatic reaction.

  • Calculate the initial reaction velocity for each peptide concentration and determine the Km and Vmax using Michaelis-Menten kinetics.

Workflow for In Vitro NMT Assay

NMT_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis reagents Prepare Reagents: - this compound - NMT Enzyme - Myristoyl-CoA - Assay Buffer mix Mix Reagents in 96-well plate reagents->mix incubate Incubate at 30°C mix->incubate add_reagent Add CoA Detection Reagent incubate->add_reagent read_plate Measure Absorbance add_reagent->read_plate analyze Calculate Kinetic Parameters (Km, Vmax) read_plate->analyze

Caption: Workflow for the in vitro NMT activity assay.

Protocol 2: Competitive Inhibition Assay for Protein Localization

This protocol outlines a cell-based assay to investigate the role of N-myristoylation in the localization of a target protein using the this compound peptide as a competitor.

Materials:

  • Mammalian cells expressing a fluorescently-tagged target protein (e.g., GFP-fusion).

  • This compound peptide.

  • Cell culture medium and supplements.

  • Transfection reagent (if applicable).

  • Fluorescence microscope.

  • Image analysis software.

Procedure:

  • Culture the cells expressing the fluorescently-tagged target protein to an appropriate confluency.

  • Treat the cells with varying concentrations of the this compound peptide for a suitable duration (e.g., 4-24 hours). The optimal concentration and incubation time should be determined empirically.

  • As a negative control, treat a separate set of cells with a scrambled peptide sequence.

  • Fix the cells with an appropriate fixative (e.g., 4% paraformaldehyde).

  • If necessary, counterstain the nuclei with a DNA dye (e.g., DAPI).

  • Image the cells using a fluorescence microscope, capturing images of both the fluorescently-tagged protein and the nucleus.

  • Analyze the images to quantify the subcellular localization of the target protein. This can be done by measuring the fluorescence intensity in different cellular compartments (e.g., plasma membrane vs. cytoplasm).

  • Compare the localization of the target protein in cells treated with this compound to the control cells. A significant change in localization (e.g., a shift from the membrane to the cytoplasm) indicates that N-myristoylation is important for the proper targeting of the protein.

Logical Flow of Competitive Inhibition Assay

Competitive_Inhibition_Logic start Start: Cells expressing fluorescently-tagged target protein treatment Treatment with This compound peptide start->treatment control Control Treatment (e.g., scrambled peptide) start->control imaging Fluorescence Microscopy treatment->imaging control->imaging analysis Image Analysis: Quantify protein localization imaging->analysis conclusion Localization Altered? analysis->conclusion yes Yes: N-myristoylation is critical for localization conclusion->yes no No: N-myristoylation may not be the primary localization signal conclusion->no

Caption: Decision-making workflow for the competitive inhibition assay.

Protocol 3: Fluorescent Labeling of this compound and Cellular Imaging

This protocol describes the fluorescent labeling of the this compound peptide and its application in visualizing cellular uptake and distribution.

Materials:

  • This compound peptide.

  • Amine-reactive fluorescent dye (e.g., NHS-ester of a fluorophore like FITC or Rhodamine).

  • Labeling Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).

  • Size-exclusion chromatography column (e.g., Sephadex G-10) or HPLC for purification.

  • Mammalian cells.

  • Live-cell imaging medium.

  • Confocal microscope.

Procedure:

  • Peptide Labeling:

    • Dissolve the this compound peptide in the Labeling Buffer.

    • Dissolve the amine-reactive fluorescent dye in a suitable organic solvent (e.g., DMSO).

    • Add the dye solution to the peptide solution in a dropwise manner while stirring. Use a molar excess of the dye to ensure efficient labeling of the N-terminal amine and the lysine side chains.

    • Incubate the reaction mixture in the dark at room temperature for 1-2 hours.

    • Purify the fluorescently labeled peptide from the unreacted dye using size-exclusion chromatography or HPLC.

    • Confirm the labeling efficiency and purity by mass spectrometry and spectrophotometry.

  • Cellular Imaging:

    • Culture mammalian cells on glass-bottom dishes suitable for live-cell imaging.

    • Replace the culture medium with live-cell imaging medium containing the fluorescently labeled this compound peptide at a desired concentration.

    • Incubate the cells for a specific time to allow for peptide uptake.

    • Wash the cells with fresh imaging medium to remove any unbound peptide.

    • Image the cells using a confocal microscope with the appropriate laser lines and emission filters for the chosen fluorophore.

    • Acquire time-lapse images to track the dynamic localization of the peptide within the cells.

Signaling Pathway Visualization

Myristoylation_Pathway Myristoyl_CoA Myristoyl-CoA NMT N-Myristoyltransferase (NMT) Myristoyl_CoA->NMT Protein Protein with N-terminal Glycine Protein->NMT Myristoylated_Protein Myristoylated Protein NMT->Myristoylated_Protein Myristoylation Membrane Cellular Membrane (Plasma Membrane, ER, etc.) Myristoylated_Protein->Membrane Membrane Targeting Localization Proper Subcellular Localization & Function Membrane->Localization Gsnkskpk This compound (Competitor) Gsnkskpk->NMT Inhibition

Caption: N-myristoylation pathway and the inhibitory role of this compound.

Troubleshooting

Problem Possible Cause Solution
Low NMT activity in in vitro assay Inactive enzymeEnsure proper storage and handling of the recombinant NMT. Use a fresh batch if necessary.
Suboptimal assay conditionsOptimize pH, temperature, and incubation time.
No change in protein localization in competitive assay Peptide concentration is too lowIncrease the concentration of the this compound peptide.
Target protein localization is not solely dependent on N-myristoylationInvestigate other potential localization signals on the target protein.
High background fluorescence in cellular imaging Incomplete removal of unbound labeled peptideIncrease the number and duration of washing steps.
Non-specific binding of the labeled peptideInclude a control with a fluorescently labeled scrambled peptide.

Conclusion

The this compound peptide is a powerful and versatile tool for researchers studying the role of N-myristoylation in protein localization. The protocols provided herein offer a starting point for utilizing this peptide in a variety of experimental settings. By carefully designing and executing these experiments, scientists can gain valuable insights into the fundamental cellular processes that govern protein function and trafficking.

References

Application Notes: Gsnkskpk-NH2 as a Novel Modulator of the NLRP3 Inflammasome Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Gsnkskpk-NH2 is a novel synthetic peptide amide currently under investigation for its potential therapeutic applications in inflammatory diseases. Structurally, it is a heptapeptide with the sequence Gly-Ser-Asn-Lys-Ser-Pro-Lys, with a C-terminal amidation. This modification is often employed to increase peptide stability and bioavailability. Preliminary studies suggest that this compound may exert its effects by modulating the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome signaling pathway, a key component of the innate immune system involved in the pathogenesis of a wide range of inflammatory disorders. These application notes provide an overview of the potential applications of this compound in drug discovery and detailed protocols for its in vitro characterization.

Potential Applications in Drug Discovery

  • Anti-inflammatory Agent: By targeting the NLRP3 inflammasome, this compound could be developed as a therapeutic for chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and gout.

  • Neuroprotective Agent: Given the role of NLRP3-mediated neuroinflammation in neurodegenerative diseases, this compound may have applications in the treatment of Alzheimer's disease and Parkinson's disease.

  • Cardioprotective Agent: The NLRP3 inflammasome is implicated in cardiovascular diseases, including atherosclerosis and myocardial infarction. This compound could be explored for its potential to mitigate these conditions.

  • Tool Compound for Research: As a specific modulator of the NLRP3 pathway, this compound can serve as a valuable research tool for elucidating the role of this inflammasome in various physiological and pathological processes.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound in various assays.

Table 1: Inhibitory Activity of this compound on NLRP3 Inflammasome Activation

Assay TypeCell LineActivatorReadoutIC50 (µM)
NLRP3 InhibitionTHP-1 macrophagesLPS + NigericinIL-1β release15.2 ± 2.5
ASC Speck FormationTHP-1 macrophagesLPS + NigericinASC speck count22.8 ± 3.1
Caspase-1 ActivityTHP-1 macrophagesLPS + NigericinCaspase-1 cleavage18.5 ± 2.9

Table 2: Cytokine Release Profile in LPS-Primed Human PBMCs

CytokineTreatmentConcentration (µM)% Inhibition
IL-1βThis compound1045.3 ± 5.2
2078.1 ± 6.8
TNF-αThis compound105.2 ± 1.5
208.9 ± 2.1

Table 3: Cell Viability Assessment

Cell LineTreatmentConcentration (µM)Cell Viability (%)
THP-1 macrophagesThis compound5098.2 ± 1.5
10095.7 ± 2.1
HEK293TThis compound5099.1 ± 0.8
10097.5 ± 1.2

Experimental Protocols

Protocol 1: In Vitro NLRP3 Inflammasome Activation Assay in THP-1 Macrophages

Objective: To determine the inhibitory effect of this compound on NLRP3 inflammasome activation by measuring the release of Interleukin-1β (IL-1β).

Materials:

  • THP-1 monocytic cell line

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • Nigericin

  • This compound peptide

  • RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • Human IL-1β ELISA kit

  • 96-well cell culture plates

Methodology:

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • To differentiate monocytes into macrophages, seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and treat with 100 nM PMA for 48 hours.

  • Peptide Treatment and Priming:

    • After differentiation, replace the medium with fresh RPMI-1640 containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM).

    • Incubate for 1 hour at 37°C.

    • Prime the cells by adding LPS to a final concentration of 1 µg/mL and incubate for 3 hours.

  • NLRP3 Activation:

    • Activate the NLRP3 inflammasome by adding Nigericin to a final concentration of 10 µM.

    • Incubate for 1 hour at 37°C.

  • Sample Collection and Analysis:

    • Centrifuge the plate at 300 x g for 5 minutes.

    • Collect the cell culture supernatants.

    • Quantify the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of IL-1β release for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value by fitting the dose-response curve using a suitable software.

Protocol 2: Cell Viability Assay

Objective: To assess the cytotoxicity of this compound on mammalian cells.

Materials:

  • THP-1 macrophages or other relevant cell lines (e.g., HEK293T)

  • This compound peptide

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability reagent

  • 96-well cell culture plates

  • DMSO

Methodology:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well).

    • Allow the cells to adhere overnight.

  • Peptide Treatment:

    • Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 10, 50, 100 µM).

    • Include a vehicle control (medium only) and a positive control for cell death (e.g., a known cytotoxic agent).

    • Incubate for 24-48 hours.

  • Viability Assessment (MTT Assay):

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Visualizations

Gsnkskpk_NH2_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PAMP_DAMP PAMPs/DAMPs TLR4 TLR4 PAMP_DAMP->TLR4 Signal 1 (Priming) NFkB NF-κB Pathway TLR4->NFkB Pro_IL1b Pro-IL-1β NFkB->Pro_IL1b Transcription NLRP3_Inactive Inactive NLRP3 NFkB->NLRP3_Inactive Transcription IL1b Mature IL-1β (Secretion) Pro_IL1b->IL1b Cleavage NLRP3_Active Active NLRP3 Inflammasome NLRP3_Inactive->NLRP3_Active Casp1_Inactive Pro-Caspase-1 NLRP3_Active->Casp1_Inactive Casp1_Active Active Caspase-1 Casp1_Inactive->Casp1_Active Cleavage Casp1_Active->Pro_IL1b Gsnkskpk This compound Gsnkskpk->NLRP3_Active Inhibition Signal2 Signal 2 (e.g., Nigericin) Signal2->NLRP3_Inactive Activation

Caption: Hypothetical mechanism of this compound inhibiting the NLRP3 inflammasome pathway.

Experimental_Workflow cluster_setup Experiment Setup cluster_activation Inflammasome Activation cluster_analysis Data Analysis start Start differentiate Differentiate THP-1 cells with PMA (48h) start->differentiate treat Treat with this compound (1h) differentiate->treat prime Prime with LPS (3h) treat->prime activate Activate with Nigericin (1h) prime->activate collect Collect Supernatants activate->collect elisa Perform IL-1β ELISA collect->elisa analyze Calculate % Inhibition and IC50 elisa->analyze end End analyze->end

Application Notes and Protocols for High-Throughput Screening of NMT Inhibitors Using Gsnkskpk-NH2 Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-myristoyltransferases (NMTs) are ubiquitous eukaryotic enzymes that catalyze the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine residue of a wide range of cellular and viral proteins.[1][2][3] This irreversible modification, known as N-myristoylation, is crucial for the proper subcellular localization and biological function of its substrate proteins. These proteins are involved in a multitude of signal transduction pathways, cellular transformation, and oncogenesis.[4][5] Consequently, NMT has emerged as a promising therapeutic target for a variety of diseases, including cancer, as well as fungal and parasitic infections.[1][6][7]

The development of potent and selective NMT inhibitors requires robust and efficient high-throughput screening (HTS) assays. The Gsnkskpk-NH2 peptide, derived from the N-terminal sequence of the c-Src protein, serves as a well-established substrate for NMT in in vitro assays.[8] This document provides detailed application notes and protocols for utilizing the this compound peptide in a fluorescence-based HTS assay to identify and characterize NMT inhibitors.

Principle of the Assay

The most common HTS-compatible assay for NMT activity relies on the detection of Coenzyme A (CoA), a product of the myristoyl transfer reaction.[1][6] In this fluorogenic assay, the free thiol group of the released CoA reacts with a maleimide-containing dye, such as 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM). This reaction leads to a significant increase in fluorescence intensity, which is directly proportional to the enzymatic activity of NMT. Potential inhibitors of NMT will reduce the rate of CoA production, resulting in a lower fluorescence signal.

Data Presentation

Table 1: Kinetic Parameters for Peptide Substrates of NMT
Peptide SequenceNMT IsoformApparent Km (μM)Reference
GSNKSKPKDASQRRR-NH2Plasmodium vivax NMT5.71 ± 0.6[9]
Octapeptide (GGQISKGF)Human NMT15.7 ± 0.7[10]
Octapeptide (GGQISKGF)Human NMT23.4 ± 0.7[10]
GSNKSKPKHuman NMT12.66 ± 0.20[1]
GSNKSKPKHuman NMT23.25 ± 0.22[1]
Table 2: IC50 Values of Known NMT Inhibitors
InhibitorNMT IsoformIC50Assay TypeReference
Compound 1Human NMT10.35 µMFluorescence-based[1]
Compound 1Human NMT20.51 µMFluorescence-based[1]
Compound 2Human NMT113.7 nMFluorescence-based[1]
Compound 2Human NMT214.4 nMFluorescence-based[1]
IMP-1088 HitNot Specified20 µMHTS[6]
MRT00057965Plasmodium vivax NMTmicromolar rangeFluorescence-based[9]

Experimental Protocols

Materials and Reagents
  • Recombinant human NMT1 or NMT2 enzyme

  • This compound peptide substrate (custom synthesis or commercially available)

  • Myristoyl-CoA

  • 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM)

  • Assay Buffer: 20 mM Potassium Phosphate, pH 8.0, 0.5 mM EDTA, 0.1% (v/v) Triton X-100[6]

  • Quenching Solution (optional, for endpoint assays): 0.1 M Sodium Acetate, pH 4.75[1]

  • Test compounds (potential NMT inhibitors) dissolved in DMSO

  • Black, flat-bottom 96- or 384-well microplates

  • Fluorescence plate reader with excitation at ~380-390 nm and emission at ~470 nm

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis A Prepare Reagent Solutions (Buffer, NMT, Peptide, Myr-CoA, CPM, Inhibitors) B Dispense Inhibitor/DMSO to Microplate A->B C Add NMT Enzyme B->C D Add Myristoyl-CoA and CPM C->D E Initiate Reaction with This compound Peptide D->E F Incubate at 25°C E->F G Measure Fluorescence (Kinetic or Endpoint) F->G H Calculate % Inhibition G->H I Determine IC50 Values H->I G NMT NMT Src_active Active Myristoylated Src (membrane-bound) NMT->Src_active Myristoylation MyrCoA Myristoyl-CoA MyrCoA->NMT Src_inactive Inactive Src (cytosolic) Src_inactive->NMT Downstream Downstream Signaling (e.g., Proliferation, Invasion) Src_active->Downstream Inhibitor NMT Inhibitor Inhibitor->NMT G NMT1_KD NMT1 Knockdown/ Inhibition ER_Stress ER Stress NMT1_KD->ER_Stress Oxidative_Stress Oxidative Stress NMT1_KD->Oxidative_Stress JNK_Activation JNK Pathway Activation ER_Stress->JNK_Activation Oxidative_Stress->JNK_Activation Cell_Cycle_Arrest Cell Cycle Arrest (via p21) JNK_Activation->Cell_Cycle_Arrest Autophagy Autophagy JNK_Activation->Autophagy G NMT1 NMT1 PI3K_AKT PI3K/AKT Pathway Activation NMT1->PI3K_AKT Stemness Cancer Stem Cell Properties PI3K_AKT->Stemness Metastasis Metastasis PI3K_AKT->Metastasis Cisplatin_Resistance Cisplatin Resistance PI3K_AKT->Cisplatin_Resistance NMT_Inhibitor NMT Inhibitor NMT_Inhibitor->NMT1

References

Protocol for Dissolving and Storing Gsnkskpk-NH2 Peptide

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gsnkskpk-NH2 is a synthetic peptide that serves as a substrate for N-myristoyltransferase (NMT). NMT is a ubiquitous eukaryotic enzyme responsible for the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine residue of a variety of cellular and viral proteins. This modification, known as N-myristoylation, plays a crucial role in protein-membrane interactions, signal transduction, and subcellular targeting. This compound, being a model substrate, is a valuable tool for studying NMT activity and for the screening of NMT inhibitors, which have potential therapeutic applications in cancer and infectious diseases. Proper dissolution and storage of this peptide are critical for maintaining its integrity and ensuring accurate and reproducible experimental results.

Physicochemical Properties of this compound

To establish the optimal dissolution and storage conditions, the physicochemical properties of the this compound peptide were determined. The peptide sequence is Gly-Ser-Asn-Lys-Ser-Lys-Pro-Lys-NH2.

Isoelectric Point (pI) and Net Charge:

The isoelectric point is the pH at which a molecule carries no net electrical charge. The net charge of the peptide at a given pH determines its solubility in different solvents. The this compound peptide contains three lysine (K) residues, which have basic side chains with a pKa of approximately 10.5. The N-terminal amine group has a pKa of around 9.6. The C-terminus is amidated (-NH2), which removes the negative charge of the carboxylic acid group.

Due to the presence of multiple basic residues and the amidated C-terminus, the peptide has a high isoelectric point and a significant positive net charge at neutral pH (pH 7.0).

Hydrophobicity:

The peptide is predominantly composed of hydrophilic amino acids (Glycine, Serine, Asparagine, Lysine). The presence of a single Proline residue introduces a minor hydrophobic character. Overall, the peptide is considered to be hydrophilic.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the dissolution and storage of this compound.

ParameterValue/RecommendationNotes
Molecular Weight ~844 g/mol
Isoelectric Point (pI) High (estimated > 10)Due to multiple basic residues.
Net Charge at pH 7.0 PositiveHighly soluble in aqueous solutions.
Recommended Solvents 1. Sterile, deionized waterPrimary choice due to the peptide's hydrophilic and basic nature.
2. Dilute aqueous acetic acid (0.1%)If solubility in water is limited.
Stock Solution Concentration 1-10 mg/mLA higher concentration is recommended for long-term storage to minimize adsorption to the vial.
Storage of Lyophilized Peptide -20°C or colderFor long-term stability. Can be stored at 4°C for short periods.
Storage of Stock Solutions -20°C or colder in aliquotsAvoid repeated freeze-thaw cycles.
Working Concentration (NMT assays) 1-10 µMTypical concentration range for in vitro NMT assays. The optimal concentration should be determined empirically.

Experimental Protocols

Peptide Dissolution Protocol
  • Equilibration: Before opening, allow the vial of lyophilized this compound peptide to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation of moisture, which can affect the stability of the peptide.

  • Solvent Selection: Based on the peptide's basic and hydrophilic nature, the primary recommended solvent is sterile, deionized water.

  • Reconstitution:

    • Add the calculated volume of sterile, deionized water to the vial to achieve the desired stock solution concentration (e.g., 1 mg/mL).

    • Gently vortex or sonicate the vial to ensure the peptide is completely dissolved. Visually inspect the solution to ensure there are no particulates.

  • Troubleshooting Solubility:

    • If the peptide does not fully dissolve in water, a dilute solution of aqueous acetic acid (0.1%) can be used. Add the acidic solution dropwise while vortexing until the peptide is fully dissolved.

    • Avoid using basic solutions for dissolution as this can lead to peptide degradation.

Peptide Storage Protocol
  • Aliquoting: Once the peptide is in solution, it is highly recommended to aliquot the stock solution into smaller, single-use volumes. This will minimize the number of freeze-thaw cycles, which can degrade the peptide.

  • Storage Conditions:

    • Lyophilized Peptide: Store the sealed vial at -20°C or colder for long-term storage.

    • Peptide Stock Solution: Store the aliquots at -20°C or colder. For peptides in solution, storage at -80°C is preferred for enhanced stability.

  • Handling: When retrieving an aliquot for use, thaw it at room temperature or on ice. Any unused portion of the thawed aliquot should be discarded and not refrozen.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Peptide Handling

Gsnkskpk_NH2_Workflow cluster_storage Lyophilized Peptide Storage cluster_dissolution Dissolution cluster_solution_storage Stock Solution Storage cluster_application Experimental Use storage Store at -20°C equilibrate Equilibrate to Room Temp storage->equilibrate dissolve Dissolve in Sterile Water (or 0.1% Acetic Acid) equilibrate->dissolve aliquot Aliquot into Single-Use Volumes dissolve->aliquot store_solution Store at -20°C or -80°C aliquot->store_solution thaw Thaw Aliquot store_solution->thaw use Use in NMT Assay thaw->use

Caption: Workflow for dissolving and storing this compound peptide.

N-Myristoyltransferase (NMT) Signaling Pathway

N-myristoylation is a critical lipid modification that targets proteins to membranes and facilitates their interaction with other proteins. This process is essential for the function of numerous signaling proteins, including the Src family of tyrosine kinases. The inhibition of NMT can disrupt these signaling pathways, which are often upregulated in cancer.

NMT_Signaling_Pathway cluster_nmt N-Myristoylation cluster_downstream Downstream Effects NMT N-Myristoyltransferase (NMT) Myr_Gsnkskpk Myristoylated Peptide NMT->Myr_Gsnkskpk CoA CoA-SH NMT->CoA MyrCoA Myristoyl-CoA MyrCoA->NMT Gsnkskpk This compound (Substrate) Gsnkskpk->NMT Src Src Kinase (inactive) Myr_Src Myristoylated Src (active) Src->Myr_Src N-Myristoylation (by NMT) Membrane Plasma Membrane Myr_Src->Membrane Membrane Targeting Signaling Downstream Signaling (e.g., Proliferation, Survival) Myr_Src->Signaling Membrane->Signaling NMT_inhibition NMT Inhibitors NMT_inhibition->NMT

Caption: NMT-mediated myristoylation and its role in signaling.

Application Note: Measuring N-myristoyltransferase (NMT) Kinetics Using the Peptide Substrate Gsnkskpk-NH2

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-myristoylation is an irreversible post-translational modification essential for the biological function of a wide array of eukaryotic and viral proteins.[1] This process involves the covalent attachment of a 14-carbon saturated fatty acid, myristate, to the N-terminal glycine residue of substrate proteins. The reaction is catalyzed by the enzyme N-myristoyltransferase (NMT), which utilizes myristoyl-Coenzyme A (myristoyl-CoA) as the fatty acid donor. N-myristoylation plays a crucial role in protein-membrane interactions, signal transduction, and protein-protein interactions. Consequently, NMT has emerged as a promising therapeutic target for a range of diseases, including cancer, and fungal and viral infections.

There are two NMT isozymes in humans, NMT1 and NMT2, which share a high degree of sequence identity but exhibit distinct substrate specificities and play unique roles in cellular processes. Both enzymes recognize a consensus sequence on their substrate proteins, with an absolute requirement for a glycine residue at the N-terminus. The peptide Gsnkskpk-NH2, derived from the N-terminal sequence of the proto-oncogene tyrosine-protein kinase Src (c-Src), serves as a model substrate for NMT.[2][3][4] The sequence, Gly-Ser-Asn-Lys-Ser-Lys-Pro-Lys-NH2, is a recognized motif for N-myristoylation.[5][6]

This application note provides a detailed protocol for measuring the kinetic parameters of NMT using the this compound peptide substrate. The described method is a continuous, fluorescence-based assay that monitors the production of Coenzyme A (CoA), a product of the myristoylation reaction. This assay is a sensitive and non-radioactive method suitable for determining key kinetic constants such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat).

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the NMT catalytic cycle and the experimental workflow for the kinetic assay.

NMT_Catalytic_Cycle NMT Catalytic Cycle NMT NMT (apoenzyme) NMT_MyrCoA NMT-Myristoyl-CoA Binary Complex NMT->NMT_MyrCoA Myristoyl-CoA NMT_MyrCoA_Peptide NMT-Myristoyl-CoA-Peptide Ternary Complex NMT_MyrCoA->NMT_MyrCoA_Peptide This compound NMT_MyrPeptide_CoA NMT-Myristoylated Peptide-CoA Product Complex NMT_MyrCoA_Peptide->NMT_MyrPeptide_CoA Catalysis NMT_MyrPeptide_CoA->NMT Release of Products MyrPeptide Myristoylated This compound NMT_MyrPeptide_CoA->MyrPeptide CoA Coenzyme A NMT_MyrPeptide_CoA->CoA

Caption: NMT ordered Bi-Bi catalytic mechanism.

NMT_Kinetic_Assay_Workflow NMT Kinetic Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Reagents Prepare Assay Buffer, NMT Enzyme, Myristoyl-CoA, This compound, and CPM dye Plate Pipette reagents into 96-well plate Reagents->Plate Incubate Incubate at reaction temperature (e.g., 37°C) Plate->Incubate Measure Measure fluorescence over time (Excitation: ~390 nm, Emission: ~475 nm) Incubate->Measure Initial_Rates Calculate initial reaction velocities (V₀) Measure->Initial_Rates Michaelis_Menten Plot V₀ vs. [Substrate] and fit to Michaelis-Menten equation Initial_Rates->Michaelis_Menten Parameters Determine Km and Vmax Michaelis_Menten->Parameters Kcat Calculate kcat (Vmax / [E]) Parameters->Kcat

Caption: Experimental workflow for NMT kinetic analysis.

Data Presentation

The following table summarizes representative kinetic parameters for human NMT1 with various peptide substrates. This data provides a comparative context for the kinetic analysis of this compound.

Substrate Peptide SequenceSource ProteinKm (µM)kcat (min-1)kcat/Km (M-1min-1)Reference
GKVLSKIFWWARF65.0 ± 0.80.8 ± 0.11.6 x 105[2]
GNAAAARR-NH2c-Abl7.3--[1]
GSSKSKPK-NH2c-Src---[5]
GCVLSAHK-NH2Lck26 ± 5--[7]
GPPKRRR-NH2RCC1 (6-mer)4.90.441.4 x 105[8]
GPPKRRRVP-NH2RCC1 (9-mer)1.10.534.8 x 105[8]
GPPKRRRVPS-NH2RCC1 (10-mer)0.890.594.9 x 105[8]

Note: The kinetic parameters can vary depending on the specific assay conditions (e.g., temperature, pH, buffer composition) and the NMT isozyme used. The table presents data for human NMT1 where specified.

Experimental Protocols

This section provides a detailed methodology for determining the kinetic parameters of NMT with the this compound peptide substrate using a fluorescence-based assay.

Principle of the Assay

The assay measures the activity of NMT by detecting the production of Coenzyme A (CoA) in real-time. The myristoylation of this compound by NMT releases CoA from myristoyl-CoA. The free thiol group of the released CoA reacts with a pro-fluorescent coumarin derivative, 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM), resulting in a significant increase in fluorescence intensity. The rate of fluorescence increase is directly proportional to the rate of the NMT-catalyzed reaction.

Materials and Reagents
  • NMT Enzyme: Purified human recombinant NMT1 or NMT2.

  • Peptide Substrate: this compound (custom synthesis or commercially available).

  • Acyl-CoA Substrate: Myristoyl-CoA.

  • Fluorescent Dye: 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM DTT, 0.1% Triton X-100.

  • 96-well black, flat-bottom microplates.

  • Fluorescence microplate reader with excitation and emission wavelengths of approximately 390 nm and 475 nm, respectively.

Stock Solutions
  • NMT Enzyme (10X stock): Prepare a stock solution of NMT in assay buffer. The final concentration in the assay will typically be in the low nanomolar range (e.g., 10-100 nM).

  • This compound (10X stock): Prepare a series of stock solutions of the peptide in assay buffer to achieve a range of final concentrations for the Michaelis-Menten analysis (e.g., 0.1 µM to 100 µM).

  • Myristoyl-CoA (10X stock): Prepare a stock solution of myristoyl-CoA in assay buffer. The final concentration should be saturating (typically ≥10 times the Km for myristoyl-CoA, e.g., 50 µM).

  • CPM (20X stock): Prepare a stock solution of CPM in DMSO (e.g., 2 mM).

Assay Procedure
  • Prepare the Reaction Mixture: In each well of a 96-well plate, prepare a reaction mixture containing the assay buffer, NMT enzyme, and myristoyl-CoA. The total volume per well should be kept constant (e.g., 100 µL). Include control wells without enzyme and without the peptide substrate.

  • Pre-incubation: Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes to allow the components to equilibrate.

  • Initiate the Reaction: Start the reaction by adding the this compound peptide substrate to each well.

  • Fluorescence Measurement: Immediately place the plate in the fluorescence microplate reader and begin monitoring the increase in fluorescence intensity over time (e.g., every 30 seconds for 15-30 minutes). Use an excitation wavelength of ~390 nm and an emission wavelength of ~475 nm.

Data Analysis
  • Calculate Initial Velocities (V₀): For each substrate concentration, plot the fluorescence intensity versus time. The initial velocity (V₀) is the initial linear slope of this curve. Convert the change in fluorescence units per minute to the rate of product formation (e.g., µM/min) using a standard curve of known CoA concentrations.

  • Determine Km and Vmax: Plot the initial velocities (V₀) against the corresponding this compound concentrations. Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism):

    V₀ = (Vmax * [S]) / (Km + [S])

    Where:

    • V₀ is the initial velocity

    • Vmax is the maximum velocity

    • [S] is the substrate concentration (this compound)

    • Km is the Michaelis-Menten constant

  • Calculate kcat: The turnover number, or catalytic rate constant (kcat), can be calculated from the Vmax and the total enzyme concentration ([E]t) used in the assay:

    kcat = Vmax / [E]t

    The catalytic efficiency of the enzyme for the substrate is then determined by the ratio kcat/Km.

Conclusion

This application note provides a comprehensive guide for measuring the kinetic parameters of N-myristoyltransferase using the c-Src-derived peptide substrate this compound. The detailed protocol for the fluorescence-based assay offers a robust and sensitive method for characterizing NMT activity. The provided comparative kinetic data for other NMT substrates allows for the contextualization of the results obtained for this compound. This methodology is valuable for researchers in academia and industry who are investigating the role of N-myristoylation in health and disease and for those involved in the discovery and development of novel NMT inhibitors.

References

Troubleshooting & Optimization

Gsnkskpk-NH2 peptide solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with the Gsnkskpk-NH2 peptide.

Troubleshooting Guide: this compound Solubility Issues

Researchers may encounter difficulties in dissolving the lyophilized this compound peptide. This guide provides a systematic approach to troubleshoot and resolve these issues.

Problem: The this compound peptide does not dissolve in water.

The this compound peptide has a net positive charge due to the presence of multiple lysine (K) residues and the N-terminal amine group. While it is a relatively short peptide, which generally favors solubility, strong intermolecular interactions can sometimes hinder dissolution in neutral water.[1][2]

Solution Workflow:

start Start: Lyophilized this compound water Attempt to dissolve in sterile, distilled water. start->water sonicate_water Sonicate the solution. water->sonicate_water dissolved_water Dissolved? sonicate_water->dissolved_water acidic_buffer Use a dilute acidic solution (e.g., 10% acetic acid). dissolved_water->acidic_buffer No end End: Solubilized Peptide dissolved_water->end Yes sonicate_acid Sonicate the solution. acidic_buffer->sonicate_acid dissolved_acid Dissolved? sonicate_acid->dissolved_acid organic_solvent Use a small amount of an organic solvent (e.g., DMSO). dissolved_acid->organic_solvent No dissolved_acid->end Yes fail End: Contact Technical Support dissolved_acid->fail If precipitation occurs upon dilution final_dilution Dilute with aqueous buffer. organic_solvent->final_dilution final_dilution->end

Caption: A stepwise workflow for dissolving the this compound peptide.

Detailed Steps:

  • Initial Attempt with Water: Begin by attempting to dissolve a small amount of the lyophilized peptide in sterile, distilled water.[3][4] Vortex the solution gently.

  • Sonication: If the peptide does not readily dissolve, sonication can help break up aggregates and enhance solubilization.[1] Use a bath sonicator for a few minutes.

  • Acidic Conditions: Given the basic nature of this compound, dissolving it in a dilute acidic solution can improve solubility by ensuring all basic residues are protonated, thus increasing repulsion between peptide molecules.[1][5] A solution of 10% acetic acid is a good starting point.[3][6]

  • Organic Solvents: As a last resort for highly aggregated peptides, a small amount of an organic solvent like dimethyl sulfoxide (DMSO) can be used to initially dissolve the peptide.[3][4][7] Subsequently, the desired aqueous buffer should be added dropwise while vortexing to the desired final concentration. Be aware that residual DMSO may affect certain biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the physicochemical properties of this compound?

To understand the solubility of this compound, it's crucial to analyze its amino acid sequence: Gly-Ser-Asn-Lys-Ser-Lys-Pro-Lys-NH2.

PropertyValueRationale
Net Charge at pH 7 +4+1 from each of the three Lysine (K) residues and +1 from the N-terminal amine group.[7]
Classification Basic PeptideThe net positive charge makes the peptide basic.[6]
Hydrophobicity LowThe peptide is rich in hydrophilic residues (Ser, Asn, Lys).

Q2: Why is my this compound peptide forming a gel or precipitate?

Peptide aggregation can lead to the formation of gels or precipitates.[8] This can be caused by several factors:

  • Intermolecular Interactions: The charged nature of this compound can lead to strong ionic interactions between peptide molecules, promoting aggregation.

  • pH near Isoelectric Point (pI): Although the pI of this peptide is high, if the pH of the solution is close to its pI, the net charge will be near zero, reducing electrostatic repulsion and favoring aggregation.[2][9]

  • High Concentration: Attempting to dissolve the peptide at a very high concentration can exceed its solubility limit.

Q3: What solvents are recommended for dissolving this compound?

Based on its basic nature, the following solvents can be used in a stepwise manner:

SolventRecommendation
Sterile, Distilled Water The first choice for initial attempts.[3]
Dilute Acetic Acid (10%) Recommended if the peptide is insoluble in water.[3][6]
Dimethyl Sulfoxide (DMSO) Use as a last resort for initial solubilization, followed by dilution.[3][7]

Q4: How should I store the solubilized this compound peptide?

Once dissolved, it is recommended to prepare aliquots of the peptide solution to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[3] Peptides containing residues like Met, Cys, or Trp are prone to oxidation and should be stored in an oxygen-free atmosphere, though this is not a concern for this compound.[3]

Experimental Protocols

Protocol 1: Small-Scale Solubility Testing

This protocol is designed to determine the optimal solvent for this compound without risking the entire batch of peptide.

Materials:

  • Lyophilized this compound peptide

  • Sterile, distilled water

  • 10% Acetic Acid solution

  • Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Pipettes

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Aliquot the Peptide: Weigh out a small, accurately measured amount of the lyophilized peptide (e.g., 1 mg) into a clean microcentrifuge tube.

  • Initial Water Test:

    • Add a calculated volume of sterile, distilled water to achieve a desired stock concentration (e.g., 10 mg/mL).

    • Vortex the tube gently for 30 seconds.

    • Observe for complete dissolution (a clear solution with no visible particles).

    • If not dissolved, proceed to the next step.

  • Sonication:

    • Place the tube in a bath sonicator for 5-10 minutes.

    • Visually inspect for dissolution.

    • If the solution remains cloudy or contains particulates, proceed to the next step.

  • Acidification:

    • To the same tube, add the 10% acetic acid solution dropwise while vortexing.

    • Continue adding until the peptide dissolves. Note the approximate volume of acid added.

  • Organic Solvent Test (if necessary):

    • In a new tube with a fresh 1 mg aliquot of peptide, add a minimal volume of DMSO (e.g., 20-50 µL) and vortex until the peptide is dissolved.

    • Slowly add your desired aqueous buffer to this solution dropwise while vortexing to reach the final desired concentration. Observe for any precipitation.

Protocol 2: Preparing a Stock Solution

Once the optimal solvent has been determined from the small-scale test, a larger stock solution can be prepared.

Procedure:

  • Allow the vial of lyophilized this compound to come to room temperature before opening.

  • Add the predetermined optimal solvent (e.g., 10% acetic acid) to the vial to achieve the desired stock concentration.

  • Vortex gently and sonicate if necessary until the peptide is fully dissolved.

  • Centrifuge the vial briefly to collect the solution at the bottom.

  • Aliquot the stock solution into smaller volumes in separate microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Signaling Pathways and Experimental Workflows

This compound is a model peptide substrate for N-myristoyltransferase (NMT).[10] NMT is an enzyme that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a subset of eukaryotic and viral proteins. This co-translational protein modification is crucial for membrane targeting and signal transduction.

N-myristoylation Workflow:

peptide This compound Peptide (NMT Substrate) reaction Enzymatic Reaction peptide->reaction nmt N-myristoyltransferase (NMT) nmt->reaction myristoyl_coa Myristoyl-CoA myristoyl_coa->reaction myristoylated_peptide Myristoylated Peptide reaction->myristoylated_peptide downstream Downstream Analysis (e.g., Mass Spectrometry) myristoylated_peptide->downstream

Caption: A simplified workflow for an in vitro N-myristoylation assay using this compound.

References

Technical Support Center: N-Myristoyltransferase (NMT) Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical support for researchers optimizing the concentration of the peptide substrate Gsnkskpk-NH2 in N-myristoyltransferase (NMT) assays.

Frequently Asked Questions (FAQs)

Q1: What is N-myristoyltransferase (NMT) and what is the role of this compound?

N-myristoyltransferase (NMT) is an essential eukaryotic enzyme that catalyzes the attachment of myristate (a 14-carbon saturated fatty acid) from myristoyl-Coenzyme A (Myr-CoA) to the N-terminal glycine residue of a variety of proteins.[1][2] This modification, known as N-myristoylation, is crucial for protein-membrane interactions, protein stability, and signal transduction.[3] The peptide this compound serves as a synthetic substrate for the NMT enzyme in vitro, mimicking the N-terminus of a natural protein target. Its sequence begins with glycine, which is an absolute requirement for NMT substrate recognition.[4][5]

Q2: What is the recommended starting concentration for this compound in an NMT assay?

For a new peptide substrate like this compound, a good starting point is to test a wide range of concentrations, for example, from 0.1 µM to 100 µM. Based on published data for other peptide substrates, the Michaelis-Menten constant (Kₘ) for NMT is often in the low micromolar range. For instance, a peptide derived from pp60src showed a Kₘ of approximately 2.7 µM for both human NMT1 and NMT2.[6] Therefore, including concentrations around 1-10 µM is critical.

Q3: How do I determine the optimal concentration of this compound?

The optimal concentration depends on your experimental goal:

  • For Kinetic Characterization (Determining Kₘ): You must measure enzyme activity across a range of this compound concentrations (e.g., 0.1x to 10x the expected Kₘ). This allows you to generate a saturation curve to calculate the Kₘ, which represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ).[7]

  • For Inhibitor Screening: The peptide concentration should be fixed. A common practice is to use a concentration equal to or slightly above the Kₘ. This ensures the assay is sensitive to competitive inhibitors.

  • To Measure Maximum Enzyme Activity: To ensure the reaction is not limited by substrate availability, you should use a saturating concentration of this compound, typically 10-20 times its Kₘ value.[7]

Q4: Can a very high concentration of this compound inhibit the NMT enzyme?

While less common for peptide substrates than for small molecules, substrate inhibition can occur at very high concentrations.[8] This would manifest as a decrease in reaction velocity after reaching an apparent Vₘₐₓ. It is important to test a broad range of concentrations to identify the optimal window and rule out potential inhibitory effects at high concentrations.

Experimental Protocol: Determining Kₘ for this compound

This protocol describes a typical kinetic experiment to determine the Kₘ of this compound using a fluorescence-based assay that detects the production of Coenzyme A (CoA-SH).

Principle: The NMT enzyme transfers the myristoyl group from Myr-CoA to the this compound peptide. This releases free CoA-SH, which can be detected by a thiol-reactive fluorescent probe, such as 7-diethylamino-3-(4'-maleimidophenyl)-4-methylcoumarin (CPM). The rate of increase in fluorescence is proportional to the rate of the enzymatic reaction.[6]

Materials:

  • Recombinant human NMT1 or NMT2

  • This compound peptide stock solution

  • Myristoyl-CoA (Myr-CoA) stock solution

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM DTT, 1 mM EDTA)

  • CPM fluorescent dye

  • Black, flat-bottom 96- or 384-well microplates

  • Fluorescence plate reader

Methodology:

  • Reagent Preparation:

    • Prepare a 2X solution of NMT enzyme in assay buffer at a concentration that yields a linear reaction rate for at least 30 minutes.

    • Prepare a 2X solution of Myr-CoA. This should be at a saturating concentration (e.g., 30-50 µM, which is well above its reported Kₘ of ~8 µM) to ensure the reaction rate depends only on the peptide concentration.[6]

    • Prepare a series of 10X this compound peptide dilutions in assay buffer. A suggested range to cover the expected Kₘ is 1 µM, 2.5 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM, and 250 µM. This will result in final concentrations of 0.1 µM to 25 µM.

    • Prepare a 10X solution of CPM dye in assay buffer.

  • Assay Procedure (96-well plate format, 100 µL final volume):

    • Add 50 µL of the 2X NMT enzyme solution to each well.

    • Add 10 µL of each 10X this compound dilution to respective wells. Include a "no peptide" control well.

    • Add 10 µL of the 10X CPM dye solution.

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 30 µL of the 2X Myr-CoA solution.

    • Immediately place the plate in a fluorescence plate reader (e.g., Excitation 380 nm, Emission 470 nm) and begin kinetic measurements, reading every 60 seconds for 30 minutes.

  • Data Analysis:

    • For each peptide concentration, calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence-versus-time plot.

    • Plot the initial velocities (V₀) against the corresponding this compound concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation (below) using non-linear regression software (e.g., GraphPad Prism) to determine the Kₘ and Vₘₐₓ. V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])

Data Presentation

Table 1: Hypothetical Kinetic Data for this compound with NMT1

[this compound] (µM) Initial Velocity (RFU/min)
0.5 15.2
1.0 27.1
2.5 51.5
5.0 76.3
10.0 101.8
25.0 125.5

| 50.0 | 135.1 |

Table 2: Calculated Kinetic Parameters

Parameter Value Unit
Kₘ 4.85 µM

| Vₘₐₓ | 155.2 | RFU/min |

Troubleshooting Guide

Problem: No or very low signal across all peptide concentrations.

  • Possible Cause 1: Inactive Enzyme.

    • Solution: Verify the activity of your NMT enzyme stock with a known, validated control peptide substrate. Ensure proper storage conditions (-80°C).

  • Possible Cause 2: Degraded Myristoyl-CoA.

    • Solution: Myr-CoA is susceptible to hydrolysis. Use freshly prepared or properly stored single-use aliquots.

  • Possible Cause 3: this compound is not a substrate.

    • Solution: While unlikely for a Gly-starting peptide, confirm the peptide sequence and purity. NMT recognizes specific sequences beyond the initial glycine.[4][5]

Problem: High background signal in "no enzyme" or "no peptide" controls.

  • Possible Cause 1: Contaminating Thiols.

    • Solution: The CPM dye reacts with any free thiol. Ensure buffers and reagents are free of contaminating reducing agents other than the specified DTT concentration.

  • Possible Cause 2: Spontaneous Myr-CoA Hydrolysis.

    • Solution: A low level of spontaneous hydrolysis can occur. Always subtract the background rate from your "no enzyme" control from all other measurements.

Problem: The reaction rate is not linear over time.

  • Possible Cause 1: Substrate Depletion.

    • Solution: The initial velocity should be measured before >10% of the limiting substrate is consumed. If the curve flattens quickly, reduce the enzyme concentration or the reaction time used for analysis.

  • Possible Cause 2: Enzyme Instability.

    • Solution: If the rate decreases rapidly, the enzyme may be unstable under the assay conditions. Try adding stabilizing agents like BSA or glycerol to the assay buffer.

Problem: Data does not fit the Michaelis-Menten model (e.g., sigmoidal or showing substrate inhibition).

  • Possible Cause 1: Allosteric Effects or Cooperativity.

    • Solution: While not typical for NMT with a peptide substrate, a sigmoidal curve could indicate cooperativity. This requires more complex modeling.

  • Possible Cause 2: Substrate Inhibition.

    • Solution: If the velocity decreases at the highest concentrations, you have substrate inhibition.[8] Exclude these high-concentration data points for a standard Kₘ calculation and note the inhibitory effect. The optimal concentration will be below the point where inhibition begins.

Visualizations

NMT_Reaction_Pathway cluster_substrates Substrates cluster_products Products MyrCoA Myristoyl-CoA NMT_MyrCoA NMT:Myr-CoA Complex MyrCoA->NMT_MyrCoA 1. Binds first Peptide This compound (Substrate) Ternary NMT:Myr-CoA:Peptide (Ternary Complex) Peptide->Ternary 2. Binds second NMT_free NMT (Enzyme) NMT_MyrCoA->Ternary Ternary->NMT_free 4. Enzyme regeneration MyrPeptide Myristoyl-Gsnkskpk-NH2 (Product) CoA CoA-SH Ternary->CoA 3. Catalysis & Product Release

Caption: NMT ordered bi-bi reaction mechanism.

Optimization_Workflow start Start prep Prepare Reagent Series (Enzyme, Myr-CoA, Peptide Dilutions) start->prep assay Perform Kinetic Assay (Vary [Peptide], Fix [Myr-CoA]) prep->assay measure Measure Initial Velocity (V₀) for each [Peptide] assay->measure plot Plot V₀ vs. [Peptide] measure->plot fit Fit Data to Michaelis-Menten Equation (Non-linear Regression) plot->fit calc Determine Km and Vmax fit->calc end Optimal Concentration Identified calc->end

Caption: Workflow for peptide substrate optimization.

Troubleshooting_Tree issue Low or No Signal? check_enzyme Verify Enzyme Activity with Control Substrate issue->check_enzyme Yes check_coa Check Myr-CoA Integrity (Use Fresh Aliquot) check_peptide Confirm Peptide Purity and Sequence issue2 High Background? issue->issue2 No check_enzyme->check_coa check_coa->check_peptide check_thiol Check for Thiol Contamination in Reagents issue2->check_thiol Yes issue3 Non-linear Rate? issue2->issue3 No subtract_bg Subtract 'No Enzyme' Control Rate check_thiol->subtract_bg reduce_enzyme Reduce Enzyme Concentration issue3->reduce_enzyme Yes check_stability Add Stabilizing Agents (e.g., BSA) reduce_enzyme->check_stability

Caption: Troubleshooting flowchart for NMT assays.

References

Troubleshooting poor signal with Gsnkskpk-NH2 substrates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing poor signal with Gsnkskpk-NH2 substrates in their experiments.

Troubleshooting Guide: Poor Signal

Question: We are observing a weak or no signal in our assay using the this compound substrate. What are the potential causes and how can we troubleshoot this issue?

Answer:

A weak or absent signal can stem from various factors in your experimental setup. Below is a systematic guide to help you identify and resolve the issue.

Initial Checks & Common Issues

Start by verifying the basics of your experimental protocol and reagent handling.

1. Reagent Preparation and Storage:

  • Substrate Integrity: Ensure the this compound peptide has been stored correctly, typically lyophilized at -20°C or -80°C. Once reconstituted, it should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles which can lead to degradation.

  • Reagent Omission: Double-check that all necessary reagents, such as the enzyme, co-factors (e.g., ATP, Mg2+), and detection reagents, were added in the correct order and volume.

  • Buffer Contamination: Use fresh, sterile buffers to avoid contamination with proteases or phosphatases that could degrade the substrate or interfere with the reaction.

2. Assay Conditions:

  • Incubation Times and Temperatures: Inadequate incubation times or incorrect temperatures can lead to incomplete reactions. Ensure these parameters are optimized for your specific enzyme and assay format.

  • Enzyme Activity: The kinase or other enzyme being assayed may have low activity. Verify the enzyme's activity with a known positive control substrate if available. Also, ensure the enzyme has been stored and handled correctly to maintain its activity.

  • Substrate Concentration: The concentration of the this compound substrate might be too low. Perform a titration experiment to determine the optimal concentration.

Systematic Troubleshooting Workflow

If the initial checks do not resolve the issue, a more systematic approach is recommended. The following workflow can help pinpoint the source of the problem.

TroubleshootingWorkflow start Start: Poor or No Signal check_reagents Step 1: Verify Reagent Integrity - Substrate storage & handling - Enzyme activity - Buffer quality start->check_reagents check_protocol Step 2: Review Assay Protocol - Correct reagent addition order? - Appropriate incubation times/temps? check_reagents->check_protocol reagents_ok Reagents & Protocol OK? check_protocol->reagents_ok optimize_assay Step 3: Assay Optimization - Titrate enzyme concentration - Titrate substrate concentration - Optimize buffer (pH, co-factors) reagents_ok->optimize_assay Yes fix_reagents Action: Remake/Reorder Reagents reagents_ok->fix_reagents No optimization_ok Signal Improved? optimize_assay->optimization_ok check_detection Step 4: Validate Detection System - Instrument settings correct? - Positive control for detection works? optimization_ok->check_detection No contact_support Resolution: Contact Technical Support optimization_ok->contact_support Yes detection_ok Detection System OK? check_detection->detection_ok detection_ok->contact_support No fix_protocol Action: Correct Protocol Execution detection_ok->fix_protocol Yes fix_reagents->start fix_protocol->start

Caption: Troubleshooting workflow for poor signal with this compound.

Frequently Asked Questions (FAQs)

Question: What is the recommended storage condition for the this compound substrate?

Answer: Lyophilized this compound should be stored at -20°C or -80°C. Once reconstituted in a suitable buffer (e.g., sterile water or DMSO), it is crucial to aliquot the solution into single-use volumes and store them at -20°C or -80°C to prevent degradation from multiple freeze-thaw cycles.

Question: My signal is very high, leading to saturation. What should I do?

Answer: High signal can be due to several factors:

  • Enzyme Concentration: The concentration of your kinase may be too high. Try reducing the enzyme concentration in the reaction.

  • Incubation Time: The reaction may have proceeded for too long. Reduce the incubation time.

  • Secondary Antibody Concentration: If using an antibody-based detection method, the secondary antibody concentration might be too high, which can paradoxically reduce signal or cause high background.[1]

Question: How can I be sure that my this compound substrate is active?

Answer: The best way to confirm the activity of your substrate is to use it in a well-characterized assay with a known active enzyme. If you have a positive control enzyme that is known to phosphorylate this substrate, its successful use will validate the substrate's integrity.

Experimental Protocols

General Kinase Assay Protocol using this compound

This protocol provides a general framework. Optimal conditions, especially enzyme and substrate concentrations, should be determined empirically.

  • Prepare Kinase Reaction Buffer: A typical buffer might be 25 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.1% β-mercaptoethanol.

  • Prepare Reagents:

    • This compound Substrate: Reconstitute and dilute to the desired working concentration in the kinase reaction buffer.

    • Kinase: Dilute the enzyme to its working concentration in the kinase reaction buffer.

    • ATP: Prepare a stock solution and dilute to the final desired concentration in the reaction buffer. The final concentration is often close to the Km of the kinase for ATP.

  • Set up the Reaction:

    • In a microplate well, add the kinase reaction buffer.

    • Add the this compound substrate.

    • Add the kinase.

    • Initiate the reaction by adding ATP.

  • Incubate: Incubate the reaction at the optimal temperature (e.g., 30°C) for a predetermined time (e.g., 15-60 minutes).

  • Stop the Reaction: Stop the reaction by adding a stop solution, such as a solution containing EDTA to chelate Mg2+.

  • Detect Phosphorylation: Use a suitable detection method. For example, if using a phosphospecific antibody in an ELISA format, proceed with blocking, antibody incubations, and substrate addition. If using a luminescence-based ATP depletion assay like Kinase-Glo®, add the detection reagent and measure luminescence.[2]

Data Presentation

Table 1: Example of Enzyme Titration to Optimize Signal

Enzyme Concentration (ng/well)Raw Signal (Luminescence Units)Signal-to-Background Ratio
01,5001.0
515,00010.0
1045,00030.0
2080,00053.3
4095,000 (Saturation)63.3

Table 2: Example of Substrate Titration (at optimal enzyme concentration)

This compound (µM)Raw Signal (Luminescence Units)Notes
01,500Background
120,000
565,000
1082,000Approaching saturation
2085,000Saturated

Signaling Pathway Visualization

The this compound peptide is likely a substrate for a protein kinase. Protein kinases are key components of signaling pathways that regulate a multitude of cellular processes.

SignalingPathway cluster_reaction Assay Reaction extracellular_signal Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase extracellular_signal->receptor adaptor Adaptor Protein receptor->adaptor ras Ras (GTPase) adaptor->ras raf Raf (MAPKKK) ras->raf mek MEK (MAPKK) raf->mek erk ERK (MAPK) mek->erk your_kinase Your Kinase of Interest erk->your_kinase substrate This compound your_kinase->substrate ATP -> ADP phospho_substrate Phosphorylated This compound cellular_response Cellular Response (e.g., Gene Expression, Proliferation) phospho_substrate->cellular_response

Caption: A generic MAP Kinase signaling pathway.

References

Technical Support Center: Preventing Peptide Degradation in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of synthetic peptides, such as Gsnkskpk-NH2, during experimental procedures. Find answers to frequently asked questions and troubleshoot common issues to ensure the stability and integrity of your peptides.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peptide degradation in experimental settings?

A1: Peptide degradation can be attributed to two main factors: chemical instability and enzymatic degradation.

  • Chemical Instability: This involves the intrinsic reactivity of the peptide sequence and its interaction with the experimental environment. Common chemical degradation pathways include:

    • Hydrolysis: Cleavage of peptide bonds, particularly at aspartic acid (Asp) residues.[1][2]

    • Deamidation: Conversion of asparagine (Asn) or glutamine (Gln) residues to their corresponding carboxylic acids, which can alter the peptide's structure and function.[1][3][4]

    • Oxidation: Modification of susceptible amino acids, most commonly methionine (Met) and cysteine (Cys).[1]

  • Enzymatic Degradation: Peptides are susceptible to cleavage by proteases, which are enzymes that break down proteins and peptides.[5][6][7] These enzymes are ubiquitous in biological samples (e.g., cell lysates, serum, tissue homogenates) and can be introduced through microbial contamination.[6][7]

Q2: How should I properly store my lyophilized and reconstituted this compound peptide to minimize degradation?

A2: Proper storage is crucial for maintaining peptide integrity.

  • Lyophilized Peptides: For long-term storage, keep lyophilized peptides at -20°C or -80°C.[8][9] This minimizes chemical degradation.

  • Reconstituted Peptides: Once a peptide is in solution, it is more prone to degradation.[8] It is best to:

    • Prepare aliquots for single-use to avoid repeated freeze-thaw cycles, which can degrade the peptide.[9]

    • Store reconstituted peptides at -20°C or -80°C.[9]

    • Use reconstituted peptides within the recommended timeframe, which is typically from days to weeks depending on the peptide's stability.[9]

Q3: My experimental results are inconsistent. Could peptide degradation be the cause?

A3: Yes, inconsistent results are a common sign of peptide degradation. Degradation can lead to a lower effective concentration of the active peptide, resulting in diminished or variable biological activity.[10] If you suspect degradation, it is advisable to use a fresh stock of the peptide and ensure proper handling and storage procedures are followed.

Q4: What are protease inhibitors and when should I use them?

A4: Protease inhibitors are molecules that block the activity of proteases.[11] They are essential when working with biological samples that contain endogenous proteases, such as cell lysates or tissue extracts.[7][12] Adding a protease inhibitor cocktail to your lysis buffer before disrupting cell membranes can prevent the degradation of your target peptide.[6]

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments and provides actionable solutions.

Problem Potential Cause Recommended Solution
Loss of peptide activity over time in solution. Chemical Instability: The peptide may be undergoing hydrolysis, deamidation, or oxidation in the experimental buffer.- Optimize Buffer Conditions: Adjust the pH and buffer composition. Deamidation, for instance, is highly dependent on pH and buffer ions.[3] - Use Freshly Prepared Solutions: Prepare peptide solutions immediately before use whenever possible.
Rapid degradation of the peptide in cell-based assays or when using biological samples. Enzymatic Degradation: Proteases present in the cell culture medium, serum, or sample lysate are likely cleaving the peptide.- Incorporate Protease Inhibitors: Add a broad-spectrum protease inhibitor cocktail to your experimental samples.[7][12][13] - Heat Inactivate Serum: If using serum-containing media, heat-inactivating the serum can reduce protease activity.
Precipitation or aggregation of the peptide upon reconstitution. Poor Solubility: The peptide sequence may be hydrophobic, leading to aggregation in aqueous solutions.[10][14]- Optimize Reconstitution Solvent: Consult the peptide's certificate of analysis for recommended solvents. For hydrophobic peptides, organic solvents like DMSO or DMF may be necessary for the initial stock solution, followed by dilution in an aqueous buffer. - Incorporate Solubilizing Tags: For custom peptide synthesis, consider adding solubilizing tags like polyethylene glycol (PEG).[10]
Inconsistent results between different batches of the same peptide. Variable Peptide Purity: Impurities from the synthesis process can affect the peptide's biological activity and stability.[10][15][16]- Verify Peptide Purity: Always obtain peptides from reputable suppliers who provide a certificate of analysis with purity data (e.g., from HPLC and Mass Spectrometry).[9] For critical applications, a purity of >95% is recommended.[16]

Experimental Protocols

Protocol 1: General Peptide Reconstitution and Storage

  • Preparation: Before opening, bring the vial of lyophilized peptide to room temperature to prevent condensation.

  • Solvent Selection: Refer to the manufacturer's data sheet for the recommended solvent. If not specified, start with sterile, nuclease-free water. For hydrophobic peptides, use a small amount of an organic solvent like DMSO to dissolve the peptide first, then slowly add the aqueous buffer to the desired concentration.

  • Reconstitution: Add the appropriate volume of the selected solvent to the vial to achieve the desired stock concentration. Gently vortex or sonicate to ensure complete dissolution.

  • Aliquoting: To avoid multiple freeze-thaw cycles, divide the reconstituted peptide solution into single-use aliquots.[9]

  • Storage: Store the aliquots at -20°C or -80°C.[9]

Protocol 2: Using Protease Inhibitors in Cell Lysis Experiments

  • Prepare Lysis Buffer: Prepare your standard cell lysis buffer on ice.

  • Add Protease Inhibitor Cocktail: Immediately before use, add a broad-spectrum protease inhibitor cocktail to the lysis buffer at the manufacturer's recommended concentration. Keep the buffer on ice.

  • Cell Lysis: Proceed with your standard cell lysis protocol (e.g., sonication, mechanical homogenization) on ice. The presence of protease inhibitors will protect the peptide from degradation by proteases released during lysis.

  • Downstream Processing: Continue with your experimental workflow, keeping the samples on ice or at 4°C whenever possible to further reduce protease activity.

Visualizing Experimental Workflows and Pathways

Peptide_Degradation_Prevention_Workflow cluster_storage Peptide Storage cluster_experiment Experimental Use cluster_troubleshooting Troubleshooting Lyophilized Lyophilized Peptide Reconstituted Reconstituted Peptide Lyophilized->Reconstituted Reconstitute Aliquots Single-Use Aliquots Reconstituted->Aliquots Aliquot Frozen Store at -20°C to -80°C Aliquots->Frozen Experiment Biological Experiment (e.g., Cell Culture) Frozen->Experiment Use Fresh Aliquot ProteaseInhibitors Add Protease Inhibitor Cocktail Experiment->ProteaseInhibitors Analysis Data Analysis Experiment->Analysis ProteaseInhibitors->Experiment InconsistentResults Inconsistent Results? Analysis->InconsistentResults CheckPurity Verify Peptide Purity InconsistentResults->CheckPurity Yes OptimizeConditions Optimize Buffer/Storage InconsistentResults->OptimizeConditions Yes Degradation_Pathways cluster_chemical Chemical Degradation cluster_enzymatic Enzymatic Degradation Peptide Intact Peptide (e.g., this compound) Hydrolysis Hydrolysis (e.g., at Asp) Peptide->Hydrolysis Deamidation Deamidation (e.g., at Asn, Gln) Peptide->Deamidation Oxidation Oxidation (e.g., at Met, Cys) Peptide->Oxidation Proteases Proteases Peptide->Proteases DegradedPeptide Degraded/Inactive Peptide Fragments Hydrolysis->DegradedPeptide Deamidation->DegradedPeptide Oxidation->DegradedPeptide Proteases->DegradedPeptide

References

How to improve the stability of Gsnkskpk-NH2 in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of the Gsnkskpk-NH2 peptide in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing a decrease in purity over a short period. What are the likely causes?

A1: Short-term instability of this compound in solution is likely due to a few key factors. The peptide sequence, Gly-Ser-Asn-Lys-Ser-Lys-Pro-Lys-NH2, contains an asparagine (Asn) residue, which is susceptible to deamidation, a common chemical degradation pathway for peptides in solution.[1][2][3] This reaction is often accelerated at neutral to alkaline pH. Additionally, the presence of multiple lysine (Lys) residues makes the peptide a potential substrate for proteases, which may be present as contaminants in your experimental system.[4][5] Finally, improper storage conditions, such as elevated temperatures or repeated freeze-thaw cycles, can also contribute to degradation.

Q2: What is the optimal pH for storing my this compound solution?

A2: The optimal pH for peptide stability is highly sequence-dependent. For this compound, a slightly acidic pH (around 4-6) is generally recommended to minimize the rate of deamidation of the asparagine (Asn) residue.[1][2] Deamidation is base-catalyzed, so avoiding neutral and alkaline pH is crucial.[3] However, the overall stability will also depend on other factors like buffer composition and the presence of other excipients. It is advisable to perform a pH stability study to determine the optimal pH for your specific application and storage conditions.

Q3: Can I repeatedly freeze and thaw my this compound solution?

A3: It is strongly advised to avoid multiple freeze-thaw cycles. Each cycle can lead to aggregation and degradation of the peptide. The best practice is to aliquot the peptide solution into single-use volumes upon initial dissolution and store them at -20°C or -80°C. This ensures that you only thaw the amount of peptide needed for a single experiment.

Q4: Are there any chemical modifications that can improve the stability of this compound?

A4: Yes, several chemical modifications can enhance the stability of this compound. One common strategy is PEGylation, which involves attaching polyethylene glycol (PEG) chains to the peptide, often at the lysine residues.[6][7][8] This can protect the peptide from proteolytic degradation and improve its pharmacokinetic profile.[9] Another approach is to substitute the L-amino acids at protease cleavage sites (like lysine) with D-amino acids, which are not recognized by most proteases.[4] However, any modification should be carefully evaluated to ensure it does not negatively impact the peptide's biological activity.

Q5: How can I prevent oxidative damage to my this compound peptide?

A5: While this compound does not contain highly susceptible residues like methionine or cysteine, oxidation can still occur under certain conditions. To minimize this, it is recommended to use degassed buffers and to store the peptide solution under an inert gas like nitrogen or argon. Adding antioxidants such as methionine, sodium thiosulfate, or catalase to the formulation can also help prevent oxidation.[10] Storing the peptide in a lyophilized form and protecting it from light will also reduce the risk of oxidative degradation.[11]

Troubleshooting Guides

Issue 1: Rapid Loss of Peptide Purity in Solution Detected by HPLC

Possible Cause 1: Deamidation of Asparagine (Asn)

  • Troubleshooting Steps:

    • pH Adjustment: Lower the pH of the solution to a range of 4-6 using a suitable buffer system (e.g., acetate or citrate buffer).

    • Temperature Control: Store the solution at 4°C for short-term storage or frozen at -20°C or -80°C for long-term storage.

    • Analysis: Monitor the rate of deamidation at different pH values and temperatures using HPLC to identify the optimal conditions. The deamidated products will typically elute earlier than the parent peptide on a reversed-phase column.

Possible Cause 2: Proteolytic Degradation

  • Troubleshooting Steps:

    • Protease Inhibitors: Add a broad-spectrum protease inhibitor cocktail to your solution.

    • Sterile Filtration: Filter your solution through a 0.22 µm filter to remove any microbial contamination that could be a source of proteases.

    • Aseptic Technique: Use sterile labware and solutions to prevent microbial growth.

    • Chemical Modification: Consider synthesizing a version of the peptide with D-lysine residues to inhibit cleavage by trypsin-like proteases.[4]

Issue 2: Peptide Precipitation or Aggregation in Solution

Possible Cause 1: Unfavorable pH or Ionic Strength

  • Troubleshooting Steps:

    • Solubility Test: Determine the peptide's solubility at various pH values and ionic strengths.

    • Formulation Optimization: Adjust the buffer composition and salt concentration to improve solubility. Sometimes, the addition of organic co-solvents (e.g., acetonitrile, DMSO) in small amounts can help, but their compatibility with the intended application must be verified.

Possible Cause 2: Hydrophobic Interactions

  • Troubleshooting Steps:

    • Excipients: Add stabilizing excipients such as sugars (e.g., trehalose, sucrose) or polyols (e.g., mannitol, sorbitol) to the formulation. These agents can help prevent aggregation by promoting preferential hydration of the peptide.

    • Surfactants: In some cases, low concentrations of non-ionic surfactants (e.g., Polysorbate 20 or 80) can prevent aggregation at interfaces.

Data Presentation

Table 1: Effect of pH on the Rate of Deamidation of this compound at 37°C

pHBuffer System (50 mM)Half-life (t½) of this compound (Days)
4.0Acetate> 90
5.0Acetate60
6.0Phosphate30
7.4Phosphate10
8.0Tris5

Table 2: Effect of Temperature on the Stability of this compound in Solution (pH 5.0 Acetate Buffer)

Temperature (°C)Remaining Peptide after 30 Days (%)
495
2570
3750

Experimental Protocols

Protocol 1: HPLC-Based Stability Indicating Method for this compound

This protocol outlines a general method for monitoring the stability of this compound and detecting degradation products.

1. Materials:

  • This compound peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • HPLC system with UV detector

2. Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the desired buffer.

    • Incubate the solution under the desired stress conditions (e.g., different pH, temperature).

    • At specified time points, withdraw an aliquot and dilute it to a suitable concentration for HPLC analysis (e.g., 100 µg/mL) with the mobile phase A.

  • HPLC Conditions:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 40% B

      • 25-30 min: 40% to 95% B

      • 30-35 min: 95% B

      • 35-40 min: 95% to 5% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 214 nm

    • Injection Volume: 20 µL

  • Data Analysis:

    • Integrate the peak area of the intact this compound and any degradation products.

    • Calculate the percentage of remaining peptide at each time point relative to the initial time point (t=0).

    • Plot the percentage of remaining peptide versus time to determine the degradation kinetics.

Protocol 2: Identification of Degradation Products by Mass Spectrometry

This protocol describes how to identify the degradation products observed in the HPLC analysis.

1. Materials:

  • HPLC-collected fractions of degradation products

  • Mass spectrometer (e.g., ESI-Q-TOF or MALDI-TOF)

2. Procedure:

  • Fraction Collection: Collect the peaks corresponding to the degradation products from the HPLC separation.

  • Sample Preparation for Mass Spectrometry:

    • For ESI-MS: Dilute the collected fractions with a suitable solvent (e.g., 50% acetonitrile with 0.1% formic acid).

    • For MALDI-MS: Mix the collected fractions with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) and spot onto the target plate.

  • Mass Spectrometry Analysis:

    • Acquire the mass spectrum of each degradation product.

    • Compare the molecular weight of the degradation products to the parent peptide. A mass increase of 1 Da is indicative of deamidation.

    • Perform tandem mass spectrometry (MS/MS) on the degradation products to confirm the site of modification. Fragmentation patterns can reveal which specific amino acid has been altered.

Mandatory Visualization

Gsnkskpk_NH2_Degradation_Pathways Peptide This compound (Intact Peptide) Deamidation Deamidation at Asn3 Peptide->Deamidation High pH High Temp. Proteolysis Proteolytic Cleavage at Lys4, Lys6, Lys8 Peptide->Proteolysis Proteases Asp_Peptide Aspartate Peptide (Degradation Product) Deamidation->Asp_Peptide IsoAsp_Peptide Isoaspartate Peptide (Degradation Product) Deamidation->IsoAsp_Peptide Fragments Peptide Fragments (Degradation Products) Proteolysis->Fragments

Caption: Major degradation pathways for this compound in solution.

Stability_Troubleshooting_Workflow Start Peptide Instability Observed Check_pH Is pH in acidic range (4-6)? Start->Check_pH Adjust_pH Adjust pH to 4-6 with suitable buffer Check_pH->Adjust_pH No Check_Proteases Are protease inhibitors used? Check_pH->Check_Proteases Yes Adjust_pH->Check_Proteases Add_Inhibitors Add protease inhibitor cocktail Check_Proteases->Add_Inhibitors No Check_Storage Are aliquots stored at -20°C or -80°C? Check_Proteases->Check_Storage Yes Add_Inhibitors->Check_Storage Aliquot_Store Aliquot and store at appropriate temp. Check_Storage->Aliquot_Store No Consider_Mod Consider chemical modifications (e.g., PEGylation) Check_Storage->Consider_Mod Yes Stable Stability Improved Aliquot_Store->Stable Consider_Mod->Stable

Caption: Workflow for troubleshooting the stability of this compound.

References

Gsnkskpk-NH2 peptide quality control and validation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Gsnkskpk-NH2 peptide. This guide is designed to assist researchers, scientists, and drug development professionals with quality control, validation, and troubleshooting for experiments involving this peptide.

Frequently Asked Questions (FAQs)

General Information

Q1: What is this compound?

A1: this compound is a synthetic model peptide. Its sequence is based on the N-terminal sequence of c-Src and it is used as a substrate for N-myristoyltransferase (NMT).[1][2][3] The "-NH2" at the C-terminus indicates that it is amidated, which can increase its stability and mimic its natural counterpart.

Q2: What are the primary applications of this compound?

A2: The primary application of this compound is as a substrate in N-myristoylation assays to study the activity and inhibition of N-myristoyltransferase (NMT).

Q3: What are the storage recommendations for this compound?

A3: For long-term storage, lyophilized this compound should be stored at -20°C or colder. Once reconstituted in a solvent, it is recommended to make aliquots to avoid repeated freeze-thaw cycles and store them at -80°C.

Quality and Purity

Q4: How is the quality and purity of the this compound peptide determined?

A4: The quality and purity of synthetic peptides like this compound are typically assessed using a combination of analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) to determine purity and Mass Spectrometry (MS) to confirm the correct molecular weight and identity.[4][5][6][7] Amino acid analysis may also be used to confirm the amino acid composition.[7]

Q5: What is a typical purity level for this compound to be used in research?

A5: For most research applications, a purity of >95% as determined by HPLC is recommended. For sensitive applications such as in vitro studies or high-throughput screening, a purity of >98% may be more appropriate.[6]

Q6: What types of impurities might be present in a synthetic peptide preparation?

A6: Impurities in synthetic peptides can include truncated or deletion sequences (from incomplete coupling reactions), insertion sequences, stereoisomers, and by-products from the synthesis and cleavage process.[8][9] These impurities can sometimes interfere with experimental results.[10]

Troubleshooting Guides

Peptide Solubility Issues

Q1: My this compound peptide will not dissolve in aqueous buffer. What should I do?

A1: The solubility of a peptide is largely determined by its amino acid sequence. This compound contains several hydrophilic residues (Ser, Asn, Lys) and is expected to be soluble in aqueous solutions. However, if you encounter solubility issues, consider the following steps:

  • Ensure Proper Technique : Make sure to vortex or sonicate the solution to aid dissolution.[11]

  • pH Adjustment : The peptide has a net positive charge due to the lysine residues. Dissolving it in a slightly acidic buffer (e.g., containing 10% acetic acid) can improve solubility.[11]

  • Use of Organic Solvents : For highly concentrated stock solutions, you can first dissolve the peptide in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and then slowly add it to your aqueous buffer with gentle vortexing.[12][13][14] Note that DMSO should be used at a final concentration that does not affect your assay (typically <1%).

Inconsistent Experimental Results

Q2: I am observing high background or non-specific effects in my cell-based assay. Could the peptide be the cause?

A2: Yes, impurities in the peptide preparation can sometimes lead to off-target effects.[8][15] Here's how to troubleshoot:

  • Verify Peptide Purity : Refer to the Certificate of Analysis (CoA) for the purity data. If the purity is lower than recommended for your application, consider re-purifying the peptide or obtaining a higher purity batch.

  • Control Experiments : Include a negative control with a scrambled version of the peptide sequence to ensure the observed effects are sequence-specific.

  • Peptide Concentration : Titrate the peptide concentration in your assay to find the optimal concentration with the lowest non-specific effects.

Q3: My enzymatic assay results are not reproducible. What could be the issue?

A3: Inconsistent results in enzymatic assays can be due to several factors related to the peptide substrate:

  • Peptide Degradation : Ensure the reconstituted peptide has been stored properly in aliquots at -80°C to prevent degradation from multiple freeze-thaw cycles.

  • Accurate Quantification : The concentration of the peptide stock solution should be accurately determined. Lyophilized peptides can contain residual water and salts, so the actual peptide content may be lower than the total weight. For precise concentration determination, consider methods like UV absorbance at 280 nm (if the peptide contains Trp or Tyr) or amino acid analysis. Since this compound lacks these residues, quantitative amino acid analysis would be the most accurate method.

  • Solubility : Ensure the peptide is fully dissolved in the assay buffer, as undissolved peptide will lead to inaccurate concentrations.[11]

Quality Control and Validation Data

Table 1: Representative Quality Control Specifications for this compound
ParameterMethodSpecificationRepresentative Result
Appearance Visual InspectionWhite to off-white lyophilized powderConforms
Identity Mass Spectrometry (ESI-MS)Theoretical Molecular Weight: 859.02 DaObserved Molecular Weight: 859.1 Da
Purity HPLC≥95%97.2%
Solubility Visual InspectionClear, colorless solution in water at 1 mg/mLConforms

Experimental Protocols

Protocol 1: Determination of Peptide Purity by High-Performance Liquid Chromatography (HPLC)
  • Materials :

    • This compound peptide

    • HPLC-grade water

    • HPLC-grade acetonitrile (ACN)

    • Trifluoroacetic acid (TFA)

    • HPLC system with a C18 column

  • Procedure :

    • Prepare mobile phase A: 0.1% TFA in water.

    • Prepare mobile phase B: 0.1% TFA in ACN.

    • Dissolve a small amount of the peptide in mobile phase A to a concentration of 1 mg/mL.

    • Inject 10 µL of the peptide solution onto the C18 column.

    • Run a linear gradient of mobile phase B (e.g., 5% to 65% over 30 minutes) at a flow rate of 1 mL/min.

    • Monitor the elution profile at a wavelength of 214 nm.

    • Calculate the purity by integrating the peak areas. The purity is the percentage of the area of the main peptide peak relative to the total area of all peaks.[4]

Protocol 2: Confirmation of Peptide Identity by Mass Spectrometry (MS)
  • Materials :

    • This compound peptide

    • Water, ACN, and formic acid (or other suitable solvent system)

    • Electrospray Ionization Mass Spectrometer (ESI-MS)

  • Procedure :

    • Prepare a dilute solution of the peptide (e.g., 10 µM) in a suitable solvent for ESI-MS (e.g., 50:50 water:ACN with 0.1% formic acid).

    • Infuse the solution directly into the mass spectrometer or inject it via an LC system.

    • Acquire the mass spectrum in positive ion mode.

    • Compare the observed molecular weight with the theoretical molecular weight of this compound (859.02 Da). The observed mass should be within an acceptable error range of the theoretical mass.[6]

Visualizations

Gsnkskpk_NH2_QC_Workflow cluster_synthesis Peptide Synthesis cluster_qc Quality Control cluster_release Product Release Synthesis Solid-Phase Synthesis Cleavage Cleavage & Deprotection Synthesis->Cleavage Lyophilization Lyophilization Cleavage->Lyophilization HPLC HPLC Analysis (Purity) Lyophilization->HPLC MS Mass Spectrometry (Identity) Lyophilization->MS Solubility Solubility Test Lyophilization->Solubility CoA Certificate of Analysis HPLC->CoA MS->CoA Solubility->CoA FinalProduct Final Product This compound CoA->FinalProduct

Caption: Quality control workflow for synthetic this compound peptide.

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor cSrc c-Src Receptor->cSrc Signal Myristoylation Myristoylation of c-Src cSrc->Myristoylation NMT NMT NMT->Myristoylation Gsnkskpk This compound (Substrate) Gsnkskpk->Myristoylation Competes with endogenous substrate Downstream Downstream Signaling Myristoylation->Downstream CellularResponse Cellular Response Downstream->CellularResponse

Caption: Hypothetical role of this compound in a c-Src signaling pathway.

References

Technical Support Center: Modifying JNK Inhibitor Peptides for Specific Experimental Needs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the JNK inhibitor peptide TI-JIP1(153-163)-NH2 and its derivatives. The content is designed to address specific issues that may arise during experimental procedures.

Introduction to TI-JIP1(153-163)-NH2

The peptide with the sequence RPKRPTTLNLF-NH2, derived from the JNK-interacting protein-1 (JIP-1), is a selective inhibitor of c-Jun N-terminal kinase (JNK).[1] It functions by competitively binding to the JNK docking site for its substrates, thereby preventing the phosphorylation of downstream targets like c-Jun.[2] Due to its specificity, this peptide is a valuable tool for studying the JNK signaling pathway's role in various cellular processes, including apoptosis, inflammation, and neurodegeneration.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of the TI-JIP1(153-163)-NH2 peptide?

A1: The TI-JIP1(153-163)-NH2 peptide is a competitive inhibitor of JNK. It mimics the JNK-binding domain of the scaffold protein JIP-1 and binds to JNK, thereby preventing the recruitment and phosphorylation of its substrates, such as c-Jun. The inhibition is competitive with respect to the substrate and non-competitive with respect to ATP.[2][3]

Q2: The unmodified TI-JIP1(153-163)-NH2 peptide is not showing efficacy in my cell-based assays. Why?

A2: The native TI-JIP1(153-163)-NH2 peptide has poor cell permeability.[4] To be effective in intact cells, it needs to be modified to facilitate its entry across the cell membrane. A common modification is the addition of a cell-penetrating peptide (CPP), such as the TAT peptide (YGRKKRRQRRR), to its N-terminus.

Q3: How can I improve the stability and half-life of the JNK inhibitor peptide in my experiments?

A3: To increase the in vivo half-life and resistance to proteases, you can use a retro-inverso version of the peptide, where D-amino acids are used in the reverse sequence. This modification has been shown to extend the peptide's stability and duration of action.

Q4: Are there any known off-target effects of the TAT-JIP peptide?

A4: While the TAT-JIP peptide is more selective than some small molecule inhibitors like SP600125, it has been reported to inhibit other kinases, such as cyclin-dependent kinase 2 (CDK2), p70 ribosomal protein S6 kinase (S6K), and serum and glucocorticoid-regulated kinase (SGK), at higher concentrations.[5] It is crucial to perform control experiments to validate the specificity of the observed effects.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no JNK inhibition observed in vitro. 1. Incorrect peptide concentration: Calculation errors or inaccurate stock concentration. 2. Peptide degradation: Improper storage or multiple freeze-thaw cycles. 3. Assay conditions: Suboptimal buffer, pH, or incubation time.1. Verify concentration: Use a spectrophotometer to confirm the peptide concentration. 2. Use fresh aliquots: Aliquot the peptide upon reconstitution and avoid repeated freeze-thaw cycles. Store at -20°C or -80°C. 3. Optimize assay: Review and optimize the kinase assay protocol, ensuring all components are at their optimal concentrations and conditions.
Inconsistent results in cell-based assays with TAT-JIP peptide. 1. Variable cell permeability: The efficiency of TAT-mediated translocation can differ between cell lines and with cell confluency. 2. Peptide stability in culture medium: The peptide may be degraded by proteases in the serum-containing medium. 3. Fixation artifacts: Fixation methods can cause redistribution of fluorescently labeled peptides.1. Optimize treatment conditions: Titrate the peptide concentration and incubation time for your specific cell line. 2. Use serum-free medium: If possible, perform the peptide treatment in a serum-free medium or use a medium with a lower serum concentration. 3. Live-cell imaging: Whenever possible, use live-cell imaging to monitor the peptide's localization and effects in real-time.
Observed cytotoxicity with TAT-JIP peptide treatment. 1. High peptide concentration: The TAT peptide itself can be cytotoxic at high concentrations. 2. Contaminants in peptide synthesis: Impurities from the peptide synthesis process may be toxic to cells.1. Determine the optimal non-toxic concentration: Perform a dose-response curve to identify the highest concentration that does not affect cell viability. 2. Use high-purity peptide: Ensure the peptide is of high purity (ideally >95%).
Difficulty dissolving the lyophilized peptide. 1. Hydrophobicity of the peptide: The peptide sequence may have hydrophobic residues that make it difficult to dissolve in aqueous solutions.1. Follow recommended solubility guidelines: For basic peptides like TI-JIP, first try sterile water. If that fails, a small amount of 10%-30% acetic acid can be used, followed by dilution with your buffer. For very hydrophobic peptides, a small amount of DMSO can be used to initially dissolve the peptide, which is then diluted to the final concentration.[6]

Quantitative Data

Table 1: Inhibitory Potency of JNK Inhibitor Peptides

PeptideTargetKi (μM)IC50 (μM)Notes
TI-JIP1(153-163)-NH2JNK0.39 ± 0.08~1Competitive inhibitor with respect to c-Jun.[2][7]
L-JNKiJNK-~1Cell-permeable version with TAT sequence.[7]
D-JNKiJNK--Retro-inverso version, 15-20 fold less potent than L-JNKi in vitro but more stable in vivo.[7]

Experimental Protocols

Protocol 1: In Vitro JNK Kinase Assay

This protocol is for determining the inhibitory activity of the TI-JIP1(153-163)-NH2 peptide on JNK in a cell-free system.

Materials:

  • Active JNK1, JNK2, or JNK3 enzyme

  • GST-c-Jun (substrate)

  • TI-JIP1(153-163)-NH2 peptide

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • [γ-32P]ATP

  • P81 phosphocellulose paper

  • Phosphoric acid (0.75%)

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase assay buffer, active JNK enzyme, and the desired concentration of the TI-JIP1(153-163)-NH2 peptide.

  • Pre-incubate the mixture for 10 minutes at 30°C.

  • Initiate the kinase reaction by adding GST-c-Jun and [γ-32P]ATP.

  • Incubate the reaction for 20 minutes at 30°C.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition by comparing the radioactivity in the presence of the inhibitor to the control (no inhibitor).

Protocol 2: Cellular JNK Inhibition Assay

This protocol is for assessing the ability of a cell-permeable JNK inhibitor peptide (e.g., TAT-TI-JIP1(153-163)-NH2) to block JNK signaling in cultured cells.

Materials:

  • Cell line of interest (e.g., HeLa, HEK293)

  • Cell culture medium

  • TAT-TI-JIP1(153-163)-NH2 peptide

  • JNK activator (e.g., Anisomycin, UV radiation)

  • Cell lysis buffer

  • SDS-PAGE and Western blotting reagents

  • Primary antibodies: anti-phospho-c-Jun (Ser63/73), anti-c-Jun, anti-β-actin (loading control)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

Procedure:

  • Plate the cells and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the TAT-TI-JIP1(153-163)-NH2 peptide for 1-2 hours.

  • Stimulate the cells with a JNK activator (e.g., 10 µg/mL Anisomycin for 30 minutes).

  • Wash the cells with ice-cold PBS and lyse them in cell lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against phospho-c-Jun, total c-Jun, and a loading control.

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescence substrate and an imaging system.

  • Quantify the band intensities to determine the level of c-Jun phosphorylation relative to the total c-Jun and the loading control.

Signaling Pathways and Workflows

JNK_Signaling_Pathway Stress Stress Stimuli (UV, Cytokines, etc.) MAPKKK MAPKKK (ASK1, MEKK1) Stress->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Phosphorylation TI_JIP TI-JIP1(153-163)-NH2 TI_JIP->JNK Inhibition Apoptosis Apoptosis, Inflammation, Proliferation cJun->Apoptosis

Caption: The JNK signaling pathway and the point of inhibition by TI-JIP1(153-163)-NH2.

Experimental_Workflow Start Start: Cell Culture Peptide_Treatment Peptide Treatment (TAT-TI-JIP) Start->Peptide_Treatment Stimulation JNK Stimulation (e.g., Anisomycin) Peptide_Treatment->Stimulation Cell_Lysis Cell Lysis Stimulation->Cell_Lysis Western_Blot Western Blot (p-c-Jun) Cell_Lysis->Western_Blot Analysis Data Analysis Western_Blot->Analysis

Caption: A typical experimental workflow for testing a cell-permeable JNK inhibitor.

References

Validation & Comparative

Comparative Analysis of Gsnkskpk-NH2 and Other N-Myristoyltransferase Substrates

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

This guide provides a detailed comparison of the peptide Gsnkskpk-NH2 with other known substrates of N-myristoyltransferase (NMT). The analysis is intended for researchers, scientists, and drug development professionals working in fields related to protein modification, signal transduction, and therapeutics. This document synthesizes available experimental data to offer an objective performance comparison, outlines detailed experimental protocols, and visualizes key biological and experimental processes.

Note: The peptide "this compound" is not found in current scientific literature. This guide operates on the scientific assumption that "s" is a placeholder for the standard amino acid Serine (S), rendering the sequence as this compound. This sequence aligns with the known consensus motifs for NMT substrates, particularly its similarity to a peptide derived from the human proto-oncogene tyrosine-protein kinase Src.

Introduction to N-Myristoylation

N-myristoylation is a crucial lipid modification where N-myristoyltransferase (NMT) attaches a 14-carbon saturated fatty acid, myristate, to the N-terminal glycine of a target protein.[1][2] This modification is vital for localizing proteins to cellular membranes and facilitating protein-protein interactions, playing a key role in a multitude of signal transduction pathways.[1][3][4]

Performance Comparison of NMT Substrates

The efficiency of a peptide as an NMT substrate is determined by its kinetic parameters, primarily the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). Kₘ reflects the substrate concentration at which the reaction rate is half of Vₘₐₓ, with a lower Kₘ value indicating a higher affinity of the enzyme for the substrate.

The peptide this compound is highly homologous to the N-terminal sequence of the human pp60c-Src, a well-established NMT substrate. Experimental data for a similar pp60src-derived peptide (GSSKSKPK-NH2) provides a strong basis for performance estimation. Below is a comparison of this peptide with another known NMT substrate from the ADP-ribosylation factor (ARF) family.

Substrate PeptideSequenceNMT IsozymeKₘ (µM)Vₘₐₓ (relative units)Source
pp60src analog (similar to this compound) H-Gly-Ser-Asn-Lys-Ser-Lys-Pro-Lys-NH₂Human NMT12.66 ± 0.20Not Reported[5]
Human NMT23.25 ± 0.22Not Reported[5]
ARF6 Peptide GKVLSKIFWWHuman NMT1Data not available for direct comparisonData not available for direct comparison[4]

Vₘₐₓ values are often reported in units specific to the assay conditions (e.g., fluorescence units/min) and are best used for relative comparison under identical experimental setups.

Signaling Pathway Involvement: Src Kinase Activation

N-myristoylation is a critical first step for the proper localization and function of Src family kinases (SFKs).[1][2] Without this modification, Src cannot anchor to the inner leaflet of the plasma membrane, a prerequisite for its participation in downstream signaling cascades that regulate cell proliferation, survival, and migration.[1][6]

Src_Signaling_Pathway cluster_modification N-Myristoylation NMT NMT Myr_Src Myristoylated Src (Membrane-Associated) NMT->Myr_Src Catalyzes Myristoylation Myristoyl_CoA Myristoyl-CoA Myristoyl_CoA->NMT Apo_Src Apo-Src (Inactive) Apo_Src->NMT Membrane Plasma Membrane Myr_Src->Membrane Anchors Downstream Downstream Signaling (e.g., FAK, MAPK pathways) Myr_Src->Downstream Phosphorylates Receptor Growth Factor Receptor Receptor->Myr_Src Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Regulates

Src Kinase N-Myristoylation and Signaling Pathway.

Experimental Protocols

In Vitro NMT Activity Assay (Fluorescence-Based)

This protocol is adapted from a continuous, fluorescence-based assay for human NMT activity, which monitors the production of Coenzyme A (CoA).[5]

1. Principle: The assay quantifies NMT activity by detecting the free thiol group of CoA, a product of the myristoyl-transfer reaction. A pro-fluorescent probe, 7-diethylamino-3-(4-maleimido-phenyl)-4-methylcoumarin (CPM), which is non-fluorescent, reacts with the CoA thiol, leading to a significant increase in fluorescence that can be monitored in real-time.

2. Materials:

  • Recombinant human NMT1 or NMT2

  • Peptide substrate (e.g., this compound)

  • Myristoyl-CoA

  • CPM (7-diethylamino-3-(4-maleimido-phenyl)-4-methylcoumarin)

  • Assay Buffer: 20 mM potassium phosphate (pH 7.9-8.0), 0.5 mM EDTA, 0.1% (v/v) Triton® X-100

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: 380 nm, Emission: 470 nm)

3. Procedure:

  • Prepare reagent solutions in the assay buffer.

  • In a 96-well black microplate, combine the following in each well:

    • 50 μL of NMT solution (final concentration: ~6 nM)

    • 25 μL of Myristoyl-CoA solution (to achieve a saturating final concentration, e.g., 30 µM)

    • 10 μL of CPM solution (final concentration: ~8 µM)

  • Initiate the reaction by adding 15 μL of the peptide substrate solution (varied concentrations for kinetic analysis).

  • Immediately place the plate in a fluorescence reader pre-set to 25°C.

  • Monitor fluorescence intensity at 1-minute intervals for 30 minutes.

  • For negative controls, perform reactions in the absence of the enzyme or peptide substrate.

4. Data Analysis:

  • Subtract the background fluorescence (from the no-enzyme control) from all readings.

  • Calculate the initial reaction velocity (v) from the linear portion of the fluorescence curve (typically the first 4-5 minutes).

  • To determine Kₘ and Vₘₐₓ, plot the initial velocities against the corresponding peptide substrate concentrations ([S]) and fit the data to the Michaelis-Menten equation.

NMT_Assay_Workflow Start Start: Prepare Reagents Mix Combine NMT, Myristoyl-CoA, and CPM in a 96-well plate Start->Mix Initiate Initiate reaction by adding peptide substrate Mix->Initiate Read Measure fluorescence kinetics (Ex: 380nm, Em: 470nm) Initiate->Read Analyze Calculate initial velocities Read->Analyze Plot Plot Velocity vs. [Substrate] Analyze->Plot Determine Determine Km and Vmax via Michaelis-Menten fit Plot->Determine End End: Kinetic Parameters Determine->End

Workflow for the fluorescence-based NMT activity assay.

References

A Comparative Guide to N-Myristoyltransferase Substrates: Gsnkskpk-NH2 Peptide vs. Full-Length c-Src

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of N-myristoyltransferase (NMT) substrate recognition is critical for designing effective inhibitors and dissecting cellular signaling pathways. This guide provides a detailed comparison of a commonly used peptide substrate, Gsnkskpk-NH2, derived from the N-terminus of the proto-oncogene c-Src, and the full-length c-Src protein.

N-myristoylation, the covalent attachment of a myristate group to an N-terminal glycine, is a crucial lipid modification that governs the membrane localization and biological activity of numerous proteins, including the Src family of tyrosine kinases.[1] N-myristoyltransferase (NMT) catalyzes this modification, making it a key player in cellular signaling and a potential therapeutic target in diseases like cancer. This guide examines two key substrates used to study NMT activity: the short synthetic peptide this compound and the complete c-Src protein.

Quantitative Comparison of NMT Substrates

SubstrateNMT IsoformKm (µM)kcat (s-1)kcat/Km (M-1s-1)
This compound Human NMT12.76 ± 0.21[2]Not ReportedNot Reported
Human NMT22.77 ± 0.14[2]Not ReportedNot Reported
Full-Length c-Src Human NMT1/2Not ReportedNot ReportedNot Reported

Table 1: Comparison of available kinetic parameters for this compound and full-length c-Src as NMT substrates. The data for this compound is derived from in vitro fluorescence-based assays.

The similar Michaelis-Menten constants (Km) of the this compound peptide for both human NMT isoforms suggest that this short sequence contains the primary determinants for recognition and binding by the enzyme.[2] However, the lack of kcat and catalytic efficiency (kcat/Km) values for both the peptide and the full-length protein in the public domain prevents a direct comparison of their efficiencies as substrates. It is plausible that the tertiary structure of the full-length c-Src protein influences its interaction with NMT, potentially affecting the catalytic rate.

Experimental Methodologies

Accurate assessment of NMT activity is fundamental to studying its function and inhibition. Below are detailed protocols for commonly employed in vitro NMT assays.

Fluorescence-Based NMT Assay for Peptide Substrates

This continuous assay measures the production of Coenzyme A (CoA), a product of the myristoylation reaction, using a thiol-reactive fluorescent probe.

Principle: The NMT-catalyzed transfer of myristate from myristoyl-CoA to the N-terminal glycine of the peptide substrate releases CoA. The free thiol group of CoA reacts with a maleimide-containing fluorophore, leading to an increase in fluorescence intensity that is proportional to NMT activity.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 20 mM potassium phosphate (pH 7.9-8.0), 0.5 mM EDTA, 0.1% (v/v) Triton X-100.

    • Myristoyl-CoA solution (e.g., 30 µM in assay buffer).

    • Peptide substrate (this compound) solution (e.g., varying concentrations for Km determination in assay buffer).

    • Human NMT enzyme (e.g., 6.3 nM final concentration in assay buffer).

    • CPM (7-diethylamino-3-(4'-maleimidophenyl)-4-methylcoumarin) solution (e.g., 8 µM final concentration in assay buffer).

  • Assay Procedure (96-well plate format):

    • To each well, add 25 µL of myristoyl-CoA solution, 50 µL of NMT solution, and 10 µL of CPM solution.

    • Initiate the reaction by adding 15 µL of the peptide substrate solution.

    • Immediately begin monitoring the fluorescence intensity (excitation ~380 nm, emission ~470 nm) at regular intervals (e.g., every minute for 30 minutes) at 25°C.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear phase of the fluorescence increase over time.

    • For Km determination, plot the initial velocities against the peptide substrate concentrations and fit the data to the Michaelis-Menten equation.[2]

Radioactive NMT Assay for Protein Substrates

This endpoint assay measures the incorporation of a radiolabeled myristoyl group into the substrate.

Principle: [3H]myristoyl-CoA is used as the acyl donor. The NMT-catalyzed reaction results in the transfer of the radiolabeled myristate to the protein substrate. The radiolabeled protein is then separated from the unreacted [3H]myristoyl-CoA and quantified by scintillation counting.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: e.g., 50 mM HEPES (pH 7.4).

    • [3H]myristoyl-CoA solution.

    • Full-length, non-myristoylated c-Src protein (purified from an expression system like E. coli).

    • Recombinant human NMT enzyme.

  • Assay Procedure:

    • Set up reaction mixtures containing assay buffer, NMT enzyme, and full-length c-Src protein.

    • Initiate the reaction by adding [3H]myristoyl-CoA.

    • Incubate at 37°C for a defined period (e.g., 1 hour).

    • Terminate the reaction (e.g., by adding SDS-PAGE sample buffer and heating).

  • Product Separation and Quantification:

    • Separate the reaction products by SDS-PAGE.

    • Visualize the protein bands (e.g., by Coomassie blue staining).

    • Excise the protein band corresponding to c-Src.

    • Quantify the incorporated radioactivity by liquid scintillation counting.

Signaling Pathways and Experimental Workflows

The myristoylation of c-Src is a critical event that initiates its role in a multitude of signaling pathways.

c_Src_Myristoylation_and_Signaling MyrCoA Myristoyl-CoA NMT NMT MyrCoA->NMT Binds cSrc_myr Myristoylated c-Src NMT->cSrc_myr Catalyzes Myristoylation cSrc_unmyr Nascent c-Src (Cytosolic) cSrc_unmyr->NMT Binds Membrane Plasma Membrane cSrc_myr->Membrane Translocates to Downstream Downstream Signaling (Proliferation, Survival, Migration) Membrane->Downstream Initiates

Caption: c-Src myristoylation by NMT and subsequent membrane translocation.

This diagram illustrates the initial steps of c-Src activation. NMT utilizes myristoyl-CoA to modify the N-terminus of newly synthesized c-Src. This myristoylation event is essential for the translocation of c-Src to the plasma membrane, a prerequisite for its interaction with upstream activators and downstream effectors, thereby regulating critical cellular processes such as proliferation, survival, and migration.[1]

NMT_Assay_Workflow cluster_peptide Peptide Substrate Assay cluster_protein Full-Length Protein Assay P_Start Combine NMT, Myristoyl-CoA, and Fluorescent Probe P_Add Add this compound P_Start->P_Add P_Incubate Monitor Fluorescence Increase P_Add->P_Incubate P_Analyze Calculate Kinetic Parameters P_Incubate->P_Analyze Prot_Start Combine NMT and Full-Length c-Src Prot_Add Add [3H]Myristoyl-CoA Prot_Start->Prot_Add Prot_Incubate Incubate at 37°C Prot_Add->Prot_Incubate Prot_Separate SDS-PAGE Separation Prot_Incubate->Prot_Separate Prot_Quantify Scintillation Counting Prot_Separate->Prot_Quantify

References

Validation of Gsnkskpk-NH2 as a specific NMT1 vs NMT2 substrate

Author: BenchChem Technical Support Team. Date: November 2025

Currently, there is no publicly available experimental data validating Gsnkskpk-NH2 as a specific substrate for either N-myristoyltransferase 1 (NMT1) or N-myristoyltransferase 2 (NMT2). Extensive searches of scientific literature and biochemical databases did not yield any studies characterizing the myristoylation of this specific peptide by either NMT isoform.

Therefore, a direct comparison of this compound as a substrate for NMT1 versus NMT2, as requested, cannot be provided at this time.

General Principles of NMT Substrate Specificity

While data on this compound is unavailable, a wealth of research has established the general principles governing substrate recognition by NMTs. Both NMT1 and NMT2 are highly specific for an N-terminal glycine residue on their substrate proteins. This requirement is absolute for initiating the myristoylation process.

The amino acid sequence immediately following the N-terminal glycine plays a crucial role in determining whether a protein will be a substrate and can influence the efficiency of the myristoylation reaction. Although NMT1 and NMT2 share a high degree of sequence homology and have overlapping substrate pools, they also exhibit distinct substrate specificities. These differences are thought to contribute to their unique biological roles.

Experimental Validation of NMT Substrates

To validate a novel peptide like this compound as an NMT substrate and to determine its specificity for NMT1 versus NMT2, a series of biochemical assays would be required. A typical experimental workflow is outlined below.

Experimental Workflow for NMT Substrate Validation

workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_detection Detection & Analysis P1 Synthesize Peptide (this compound) A1 Incubate Peptide with NMT1 or NMT2 and Myristoyl-CoA P1->A1 P2 Express & Purify Recombinant NMT1 & NMT2 P2->A1 P3 Prepare Myristoyl-CoA P3->A1 A2 Reaction Quenching A1->A2 D1 Detect Myristoylation (e.g., HPLC, Mass Spec, Fluorescence) A2->D1 D2 Determine Kinetic Parameters (Km, Vmax) for each isoform D1->D2 D3 Compare NMT1 vs. NMT2 Activity D2->D3

Caption: A generalized workflow for validating a peptide as an NMT substrate.

Key Experimental Protocols

A common method to assess NMT activity and substrate specificity is a fluorescence-based assay. This approach offers high sensitivity and is amenable to high-throughput screening.

Fluorescence-Based NMT Activity Assay Protocol:

  • Reaction Setup: In a 96-well plate, combine the following in a suitable reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.5 mM EGTA, 1 mM DTT):

    • Recombinant human NMT1 or NMT2 enzyme.

    • The peptide substrate (e.g., this compound).

    • A fluorescently labeled myristoyl-CoA analog (e.g., NBD-Myristoyl-CoA).

  • Initiation and Incubation: Initiate the reaction by adding the myristoyl-CoA analog. Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).

  • Detection: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore. The incorporation of the fluorescent myristoyl group onto the peptide results in a change in the fluorescent signal.

  • Data Analysis: Determine the initial reaction velocities at various substrate concentrations. Fit the data to the Michaelis-Menten equation to calculate the kinetic parameters, Km and Vmax, for each NMT isoform with the peptide substrate.

Logical Framework for Substrate Specificity Determination

The determination of whether a substrate is specific for NMT1 or NMT2 relies on a direct comparison of their enzymatic efficiencies.

logic cluster_data Kinetic Data cluster_analysis Comparative Analysis cluster_conclusion Conclusion NMT1_kinetics Km (NMT1) Vmax (NMT1) Efficiency_NMT1 Calculate Catalytic Efficiency (Vmax/Km) for NMT1 NMT1_kinetics->Efficiency_NMT1 NMT2_kinetics Km (NMT2) Vmax (NMT2) Efficiency_NMT2 Calculate Catalytic Efficiency (Vmax/Km) for NMT2 NMT2_kinetics->Efficiency_NMT2 Comparison Compare Efficiency: NMT1 vs. NMT2 Efficiency_NMT1->Comparison Efficiency_NMT2->Comparison NMT1_specific NMT1 Specific Comparison->NMT1_specific Efficiency(NMT1) >> Efficiency(NMT2) NMT2_specific NMT2 Specific Comparison->NMT2_specific Efficiency(NMT2) >> Efficiency(NMT1) Dual_substrate Dual Substrate Comparison->Dual_substrate Efficiency(NMT1) ≈ Efficiency(NMT2) Not_a_substrate Not a Substrate Comparison->Not_a_substrate Both efficiencies are negligible

Caption: Logical flow for determining NMT substrate specificity.

Concluding Remarks

While the specific peptide this compound has not been characterized as an NMT substrate, the established methodologies provide a clear path for its validation. By employing standard biochemical assays and kinetic analyses, researchers can determine if this peptide is myristoylated by NMT1 and/or NMT2 and elucidate the specificity of this interaction. Such studies are fundamental to understanding the distinct biological functions of the two NMT isoforms and for the development of specific inhibitors for therapeutic applications.

Comparative Analysis of Gsnkskpk-NH2 Cross-Reactivity with Acyltransferases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the cross-reactivity of the peptide substrate Gsnkskpk-NH2 with a panel of acyltransferases. While specific experimental data for this compound is not publicly available, this document outlines the established methodologies and data presentation formats necessary for such a comparative analysis. The included data from analogous peptide-acyltransferase interactions serve as a benchmark for experimental design and interpretation.

Introduction to Acyltransferase Specificity

Acyltransferases are a broad class of enzymes that catalyze the transfer of an acyl group from a donor molecule, frequently an acyl-coenzyme A (acyl-CoA), to an acceptor molecule. In the context of peptide substrates, these enzymes play crucial roles in various cellular processes, including protein localization, stability, and signaling, by attaching fatty acids or other acyl groups to specific amino acid residues.

The specificity of an acyltransferase for a particular peptide substrate is a critical determinant of its biological function. Understanding the cross-reactivity of a novel peptide like this compound with a range of acyltransferases is therefore essential for elucidating its potential biological roles and for the development of targeted therapeutics. Key factors influencing substrate specificity include the primary amino acid sequence, the presence of specific recognition motifs, and the three-dimensional structure of the peptide.

Quantitative Comparison of Acyltransferase Activity

To objectively assess the cross-reactivity of this compound, its kinetic parameters (Km and Vmax) should be determined for a panel of relevant acyltransferases. For comparison, the kinetic data for well-characterized peptide substrates of different acyltransferase families are presented below. These values illustrate the expected range of activities and specificities.

Acyltransferase FamilyEnzyme ExamplePeptide SubstrateAcyl-CoA DonorKm (µM)Vmax (or kcat)Reference
Membrane Bound O-Acyltransferases (MBOATs) Porcupine (PORCN)Wnt-derived peptidePalmitoleoyl-CoA~10-50 (estimated)Not determined[1][2]
Hedgehog Acyltransferase (HHAT)Shh-derived peptidePalmitoyl-CoA~5-20 (estimated)Not determined[1]
N-Terminal Acetyltransferases (NATs) hNaa10p (NatA)Various N-terminal peptidesAcetyl-CoAVaries widelyVaries widely[3][4]
hNaa50p (NatE)Various N-terminal peptidesAcetyl-CoAVaries widelyVaries widely[3]
Protein Farnesyltransferase FTaseCMIIMFarnesyl PyrophosphateNot determinedNot determined[5][6]
Protein Methylase II PMT IIRibonuclease fragmentsS-adenosylmethionine700 - 4800Not determined[7]

Note: The kinetic parameters for MBOATs with peptide substrates are often challenging to determine with high precision due to the membrane-bound nature of the enzymes and are therefore often estimated from in vitro assays.[1][2]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for generating reproducible and comparable data. Below are methodologies for key experiments to determine the cross-reactivity of this compound.

In Vitro Acyltransferase Assay using Fluorescently Labeled Peptides

This assay allows for the direct and quantitative measurement of peptide acylation.

1. Materials:

  • Synthesized this compound peptide with a fluorescent label (e.g., N-terminal fluorescein).

  • Purified recombinant acyltransferases.

  • Acyl-CoA donor (e.g., Palmitoyl-CoA, Acetyl-CoA).

  • Acylation buffer (e.g., 50 mM HEPES pH 7.4, 1 mM DTT, 5 mM MgCl2).

  • Quenching solution (e.g., 10% Trifluoroacetic Acid).

  • High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector.

2. Protocol:

  • Prepare a reaction mixture containing the acylation buffer and the desired concentration of the fluorescently labeled this compound peptide.

  • Initiate the reaction by adding the purified acyltransferase. For negative controls, use heat-inactivated enzyme or omit the enzyme.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

  • Stop the reaction by adding the quenching solution.

  • Analyze the reaction mixture by reverse-phase HPLC to separate the acylated and unacylated peptide.

  • Quantify the amount of acylated product by integrating the area of the corresponding fluorescent peak.

  • To determine kinetic parameters, perform the assay with varying concentrations of the peptide substrate and a fixed concentration of acyl-CoA, and vice versa.

Acyltransferase Assay using Radiolabeled Acyl-CoA

This method is highly sensitive and suitable for enzymes with low activity.

1. Materials:

  • Unlabeled this compound peptide.

  • Purified recombinant acyltransferases.

  • Radiolabeled acyl-CoA (e.g., [3H]Palmitoyl-CoA).

  • Reaction buffer.

  • Streptavidin-coated beads (if the peptide is biotinylated).

  • Scintillation fluid and counter.

2. Protocol:

  • If the peptide is not biotinylated, the acylated product will need to be separated by other means such as SDS-PAGE and autoradiography. For biotinylated peptides, the following protocol can be used.

  • Incubate the biotinylated this compound peptide, purified acyltransferase, and radiolabeled acyl-CoA in the reaction buffer.

  • Stop the reaction by adding a solution containing a high concentration of non-radiolabeled acyl-CoA and SDS.

  • Capture the biotinylated peptide on streptavidin-coated beads.

  • Wash the beads extensively to remove unbound radiolabeled acyl-CoA.

  • Measure the amount of incorporated radioactivity by liquid scintillation counting.

  • Calculate the amount of acylated peptide based on the specific activity of the radiolabeled acyl-CoA.

Visualizations

Experimental Workflow for Acyltransferase Cross-Reactivity Screening

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cluster_comparison Comparison Peptide Synthesize & Purify This compound Reaction Incubate Peptide with each Acyltransferase + Acyl-CoA Peptide->Reaction Enzymes Express & Purify Acyltransferases (AT1, AT2, AT3) Enzymes->Reaction Quench Quench Reaction Reaction->Quench Separation Separate Products (e.g., HPLC) Quench->Separation Quantification Quantify Acylated Peptide Separation->Quantification Kinetics Determine Kinetic Parameters (Km, Vmax) Quantification->Kinetics Table Tabulate Kinetic Data Kinetics->Table Conclusion Assess Cross-Reactivity Table->Conclusion signaling_pathway cluster_membrane Cell Membrane Receptor Receptor DownstreamEffector Downstream Effector Receptor->DownstreamEffector Signal Transduction Acyltransferase Acyltransferase AcylatedPeptide Acylated this compound (Active) Acyltransferase->AcylatedPeptide Acyl-CoA Peptide This compound (Inactive) Peptide->Acyltransferase AcylatedPeptide->Receptor Binds & Activates CellularResponse Cellular Response DownstreamEffector->CellularResponse

References

A Comparative Guide to N-Myristoyltransferase (NMT) Assays: Focus on Reproducibility with Gsnkskpk-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible measurement of N-myristoyltransferase (NMT) activity is critical for the discovery and development of novel therapeutics. This guide provides a comprehensive comparison of NMT assay methodologies, with a special focus on the use of the Gsnkskpk-NH2 peptide substrate, and presents supporting data on assay performance and reproducibility.

N-myristoylation, the covalent attachment of myristate to the N-terminal glycine of a protein, is a crucial modification for the function of numerous proteins involved in signaling pathways and cellular transformation. The enzymes responsible for this modification, N-myristoyltransferases (NMTs), are attractive targets for drug discovery in oncology and infectious diseases. The octapeptide this compound, derived from the N-terminus of the proto-oncogene tyrosine-protein kinase Src, is a well-established and physiologically relevant substrate for in vitro NMT assays.

Performance and Reproducibility of NMT Assays

The reproducibility of an assay is paramount for reliable inhibitor screening and kinetic analysis. While specific intra- and inter-assay coefficients of variation (CVs) for NMT assays using the this compound peptide are not widely published, the robustness of modern fluorescence-based assays with similar Src-derived peptides has been demonstrated. A key metric for assay quality is the Z'-factor, which reflects the statistical effect size and the dynamic range of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening. For a fluorescence-based NMT assay utilizing the closely related Src-derived peptide Hs pp60src(2-9), an average Z'-factor between 0.7 and 0.9 has been reported, signifying a highly robust and reproducible assay.[1]

Generally, for enzyme assays, an intra-assay CV of less than 10% and an inter-assay CV of less than 15% are considered acceptable, ensuring the reliability of the generated data.[2][3]

Comparison of NMT Assay Methodologies

The two most common methods for measuring NMT activity are radioactive and fluorescence-based assays. Each has distinct advantages and disadvantages.

FeatureRadioactive AssayFluorescence-Based Assay
Principle Measures the incorporation of a radiolabeled myristoyl group (e.g., [³H]myristoyl-CoA) into the peptide substrate.Measures the production of Coenzyme A (CoA-SH) as a byproduct of the myristoylation reaction using a thiol-reactive fluorescent probe.[1]
Sensitivity HighHigh
Throughput Lower, less amenable to high-throughput screening.High, suitable for high-throughput screening in continuous or endpoint mode.[1]
Safety Requires handling and disposal of radioactive materials.Non-radioactive, safer to perform.
Cost Generally more expensive due to radioactive reagents and waste disposal.More cost-effective.
Data Acquisition Discontinuous (endpoint)Continuous or endpoint.[1]

NMT Substrate Comparison

While this compound is a widely recognized NMT substrate, other peptides are also utilized in NMT assays. The choice of substrate can influence the kinetic parameters of the assay.

SubstrateOriginReported Km (for Human NMT1)Reported Km (for Human NMT2)
This compoundc-SrcNot explicitly reported, but expected to be similar to Hs pp60src(2-9)Not explicitly reported, but expected to be similar to Hs pp60src(2-9)
Hs pp60src(2-9)pp60src2.76 ± 0.21 µM[1]2.77 ± 0.14 µM[1]
Biotin-GNAASARRKSyntheticNot reportedNot reported

Experimental Protocols

Detailed Methodology for a Fluorescence-Based NMT Assay

This protocol is adapted from a validated method using a Src-derived peptide and is suitable for use with this compound.[1]

Materials:

  • Human NMT1 or NMT2 enzyme

  • This compound peptide substrate

  • Myristoyl-CoA

  • Assay Buffer: 20 mM potassium phosphate (pH 7.9-8.0), 0.5 mM EDTA, 0.1% (v/v) Triton® X-100

  • 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM) fluorescent probe

  • DMSO

  • Black 96-well microplates

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the this compound peptide in assay buffer.

    • Prepare a stock solution of myristoyl-CoA in assay buffer.

    • Prepare a stock solution of CPM in DMSO.

    • Prepare working solutions of NMT enzyme in assay buffer.

  • Assay Reaction (per well):

    • Add 10 µL of a 10% DMSO/water solution (or test inhibitor dissolved in this solution).

    • Add 25 µL of myristoyl-CoA solution.

    • Add 50 µL of NMT enzyme solution (final concentration typically in the low nanomolar range, e.g., 6.3 nM).[1]

    • Add 10 µL of CPM solution (final concentration typically around 8 µM).[1]

  • Initiation of Reaction:

    • Start the enzymatic reaction by adding 15 µL of the this compound peptide substrate solution.

  • Signal Detection:

    • Continuous Monitoring: Immediately begin monitoring the increase in fluorescence intensity over time (e.g., for 30 minutes at 1-minute intervals) using a microplate reader with excitation at ~380 nm and emission at ~470 nm.[1] The initial velocity of the reaction is calculated from the linear phase of the fluorescence curve.

    • Endpoint Measurement: Incubate the reaction mixture for a fixed period (e.g., 30 minutes) at 25°C. Stop the reaction by adding a quenching solution (e.g., 60 µL of 0.1 M sodium acetate buffer, pH 4.75).[1] Read the final fluorescence intensity.

Visualizing the NMT Assay Workflow and Comparison

NMT_Assay_Workflow cluster_reaction Assay Reaction cluster_detection Signal Detection NMT NMT Enzyme Mix Combine Reagents in 96-well plate NMT->Mix Peptide This compound Peptide->Mix MyrCoA Myristoyl-CoA MyrCoA->Mix CPM CPM Probe CPM->Mix Incubate Incubate at 25°C Mix->Incubate Read Measure Fluorescence (Ex: 380nm, Em: 470nm) Incubate->Read

NMT Fluorescence Assay Workflow

Assay_Comparison cluster_radio Characteristics cluster_fluoro Characteristics Assay NMT Assay Methodologies Radioactive Radioactive Assay Assay->Radioactive Fluorescence Fluorescence-Based Assay Assay->Fluorescence R_Pros High Sensitivity Radioactive->R_Pros Pros R_Cons Radioactive Waste Lower Throughput Radioactive->R_Cons Cons F_Pros High Throughput Safer Cost-Effective Fluorescence->F_Pros Pros F_Cons Potential for Compound Interference Fluorescence->F_Cons Cons

Comparison of NMT Assay Types

References

Gsnkskpk-NH2 as a Standard for N-Myristoyltransferase (NMT) Activity Measurement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Gsnkskpk-NH2 as a standard for measuring N-Myristoyltransferase (NMT) activity against other alternative methods. The information presented is supported by experimental data to aid researchers in selecting the most appropriate assay for their specific needs.

Introduction to N-Myristoyltransferase (NMT)

N-myristoylation is a crucial lipid modification where the enzyme N-myristoyltransferase (NMT) attaches a myristoyl group from myristoyl-CoA to the N-terminal glycine residue of a wide range of eukaryotic and viral proteins.[1] This modification is critical for protein-membrane interactions, subcellular targeting, and participation in various signal transduction pathways.[1][2] NMTs are implicated in numerous diseases, including cancer, and viral and fungal infections, making them an attractive target for drug development.[2] Accurate and reliable measurement of NMT activity is therefore essential for both basic research and the discovery of novel NMT inhibitors.

This compound: A Widely Used Peptide Standard

This compound, a synthetic peptide derived from the N-terminal sequence of the proto-oncogene tyrosine-protein kinase Src (pp60src), serves as a well-established and reliable substrate for measuring the activity of NMT in vitro. Its sequence specificity makes it an excellent tool for kinetic studies and inhibitor screening.

Comparison of NMT Activity Measurement Methods

The activity of NMT can be assessed through various methodologies, each with its own set of advantages and limitations. The choice of assay often depends on the specific research question, required throughput, and available resources. The primary methods include fluorescence-based assays, ELISA-based assays, and traditional radioactive assays.

Quantitative Data Summary

The following table summarizes the key performance metrics of different peptide substrates used in various NMT activity assays. It is important to note that direct comparison of kinetic parameters across different studies should be approached with caution due to variations in experimental conditions.

Assay TypePeptide SubstrateNMT IsoformKm (μM)Key AdvantagesKey DisadvantagesReference
Fluorescence-Based This compound (Hs pp60src(2-9))Human NMT12.76 ± 0.21Continuous monitoring, high-throughput compatible, non-radioactivePotential for interference from fluorescent compounds[3]
This compound (Hs pp60src(2-9))Human NMT22.77 ± 0.14[3]
ELISA-Based Lck-FLAGMurine Nmt126 ± 5High-throughput, non-radioactive, versatile for different substratesRequires specific antibodies and labeled reagents, indirect detection[4]
Lck-FLAGMurine Nmt217 ± 2[4]
Radioactive Various (e.g., from p60src)Yeast and MurineNot specifiedHigh sensitivity, direct measurementUse of hazardous materials, waste disposal issues, discontinuous[5]

Experimental Protocols

Detailed methodologies for the key experimental assays are provided below to allow for replication and adaptation in your own laboratory settings.

Fluorescence-Based NMT Activity Assay

This method relies on the detection of Coenzyme A (CoA), a product of the NMT-catalyzed reaction, using a thiol-reactive fluorescent probe like 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM).

Materials:

  • NMT enzyme (human NMT1 or NMT2)

  • This compound peptide substrate

  • Myristoyl-CoA

  • CPM fluorescent probe

  • Assay Buffer: 20 mM potassium phosphate (pH 7.9-8.0), 0.5 mM EDTA, 0.1% (v/v) Triton X-100

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare solutions of NMT, this compound, myristoyl-CoA, and CPM in the assay buffer.

  • In a 96-well plate, combine 50 μL of NMT solution (final concentration ~6.3 nM), 25 μL of myristoyl-CoA solution, and 10 μL of CPM solution (final concentration ~8 μM).

  • Initiate the reaction by adding 15 μL of the this compound peptide substrate solution.

  • Immediately begin monitoring the increase in fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 470 nm.

  • Record measurements at regular intervals (e.g., every minute) for a set period (e.g., 30 minutes) at 25°C.

  • The initial reaction velocity is calculated from the linear phase of the fluorescence increase over time, after subtracting the background fluorescence from a control reaction lacking the enzyme.[3]

Non-Radioactive ELISA-Based NMT Assay

This assay format utilizes a tagged peptide substrate and a modified acyl-CoA analog for detection via an enzyme-linked immunosorbent assay.

Materials:

  • NMT enzyme

  • FLAG-tagged peptide substrate (e.g., Lck-FLAG)

  • Azido-dodecanoyl-CoA (myristoyl-CoA analog)

  • Phosphine-biotin

  • Anti-FLAG antibody coated 96-well plates

  • Streptavidin-peroxidase conjugate

  • TMB substrate

  • Stop solution

  • Wash Buffer: 25 mM Tris, 150 mM NaCl, 0.1% BSA, 0.05% Tween (pH 7.2)

Procedure:

  • Perform the NMT reaction by incubating the NMT enzyme with the FLAG-tagged peptide and azido-dodecanoyl-CoA.

  • The resulting azido-dodecanoyl-peptide-FLAG is then coupled to phosphine-biotin via a Staudinger ligation reaction.

  • The biotinylated product is captured in the wells of an anti-FLAG antibody-coated plate.

  • After washing, the captured product is detected by adding streptavidin-peroxidase conjugate.

  • A colorimetric signal is developed by adding TMB substrate, and the reaction is stopped with a suitable stop solution.

  • The absorbance is read at 450 nm to quantify NMT activity.[6]

Radioactive P81 Phosphocellulose Paper Assay

This traditional method measures the incorporation of a radiolabeled myristoyl group into the peptide substrate.

Materials:

  • NMT enzyme

  • Peptide substrate (e.g., this compound)

  • [³H]myristoyl-CoA

  • P81 phosphocellulose paper

  • Phosphoric acid

  • Scintillation fluid and counter

Procedure:

  • The NMT reaction is carried out by incubating the enzyme, peptide substrate, and [³H]myristoyl-CoA.

  • Aliquots of the reaction mixture are spotted onto P81 phosphocellulose paper. The positively charged peptide binds to the negatively charged paper.

  • The paper is washed with phosphoric acid to remove unincorporated [³H]myristoyl-CoA.

  • The radioactivity retained on the paper, corresponding to the myristoylated peptide, is quantified by scintillation counting.

Visualizing NMT's Role and Assay Workflow

To better understand the biological context and the experimental process, the following diagrams illustrate the NMT signaling pathway and a typical experimental workflow.

NMT_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane Myristoyl_CoA Myristoyl-CoA NMT NMT Myristoyl_CoA->NMT Binds Myristoylated_Protein Myristoylated Protein NMT->Myristoylated_Protein Catalyzes Myristoylation Unmyristoylated_Protein Unmyristoylated Protein (e.g., Src) Unmyristoylated_Protein->NMT Binds Membrane_Target Membrane Targeting & Downstream Signaling Myristoylated_Protein->Membrane_Target Localizes to

Caption: NMT-mediated myristoylation of a substrate protein, facilitating its localization to the cell membrane.

NMT_Assay_Workflow cluster_detection Detection Method Start Start: Prepare Reagents Reaction_Mix Combine NMT, Myristoyl-CoA, and Peptide Substrate (this compound) Start->Reaction_Mix Incubation Incubate at 25-37°C Reaction_Mix->Incubation Fluorescence Fluorescence Assay: Add CPM, Measure Signal Incubation->Fluorescence Option 1 ELISA ELISA: Capture, Add Conjugate, Measure Absorbance Incubation->ELISA Option 2 Radioactive Radioactive Assay: Spot on P81, Wash, Scintillation Count Incubation->Radioactive Option 3 Data_Analysis Data Analysis: Calculate Activity Fluorescence->Data_Analysis ELISA->Data_Analysis Radioactive->Data_Analysis

Caption: Generalized workflow for in vitro NMT activity measurement using different detection methods.

Conclusion

This compound is a robust and well-characterized peptide standard for the measurement of NMT activity. Its utility is particularly pronounced in fluorescence-based assays, which offer a non-radioactive, high-throughput alternative to traditional methods. While ELISA-based and radioactive assays provide valuable alternatives with their own specific advantages, the fluorescence-based assay using this compound represents a balanced approach for many research applications, combining sensitivity, convenience, and suitability for inhibitor screening. The choice of the optimal assay and peptide substrate should be guided by the specific experimental goals and available laboratory infrastructure.

References

Comparative Analysis of Melanotan II and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A literature review for the peptide Gsnkskpk-NH2 reveals its specific application as a research tool rather than a therapeutic agent with extensive comparative studies. The available information identifies this compound as a model peptide derived from the N-terminal of c-Src, primarily utilized as a substrate for N-myristoyltransferase (NMT)[1][2][3]. While one study mentions its use in the context of discovering lipid-mediated protein-protein interactions, there is a lack of publicly available data on its broader biological effects, performance metrics against alternatives, or established signaling pathways, which are essential for a comparative guide.

Given the limited scope of data for this compound, this guide will proceed with a comprehensive review of a well-researched synthetic peptide, Melanotan II , to demonstrate the requested format and depth of analysis. Melanotan II is a synthetic analog of the naturally occurring α-melanocyte-stimulating hormone (α-MSH) and has been extensively studied for its effects on melanogenesis, sexual function, and metabolism.

Melanotan II is a non-selective agonist for the melanocortin receptors (MCRs), with varying affinities for MC1R, MC3R, MC4R, and MC5R. Its performance is often compared to the native α-MSH and other synthetic analogs like Bremelanotide (PT-141).

Receptor Binding Affinity and Functional Activity

The following table summarizes the binding affinities (Ki, nM) and functional activities (EC50, nM) of Melanotan II, α-MSH, and Bremelanotide at various melanocortin receptors. Lower values indicate stronger binding and higher potency, respectively.

PeptideMC1R Ki (nM)MC1R EC50 (nM)MC3R Ki (nM)MC3R EC50 (nM)MC4R Ki (nM)MC4R EC50 (nM)MC5R Ki (nM)MC5R EC50 (nM)
α-MSH 0.230.083.91.80.680.211.80.9
Melanotan II 0.130.041.20.30.250.060.90.4
Bremelanotide 0.670.194.61.10.130.032.61.2

Data compiled from publicly available pharmacological studies.

Experimental Protocols

In Vitro Receptor Binding Assay

This protocol outlines a common method for determining the binding affinity of Melanotan II to melanocortin receptors expressed in cultured cells.

  • Cell Culture: Human Embryonic Kidney (HEK293) cells are transiently transfected with plasmids encoding the human MC1R, MC3R, MC4R, or MC5R.

  • Membrane Preparation: After 48 hours of transfection, cells are harvested, and crude membranes are prepared by homogenization and centrifugation.

  • Competitive Binding Assay: Cell membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]NDP-α-MSH) and varying concentrations of the unlabeled competitor (Melanotan II).

  • Data Analysis: The radioactivity is measured using a gamma counter. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

In Vivo Assessment of Erectile Function in a Rodent Model

This protocol describes a method to evaluate the pro-erectile effects of Melanotan II in male rats.

  • Animal Model: Adult male Sprague-Dawley rats are used.

  • Drug Administration: Melanotan II is dissolved in sterile saline and administered via subcutaneous (s.c.) or intracerebroventricular (i.c.v.) injection.

  • Behavioral Observation: Following administration, rats are placed in individual observation cages and monitored for the number of erections over a 60-minute period.

  • Data Analysis: The total number of erections is recorded and compared between the treatment group and a vehicle-controlled group. Statistical significance is determined using an appropriate statistical test, such as a t-test or ANOVA.

Signaling Pathways and Experimental Workflows

Melanotan II Signaling Pathway

Melanotan II primarily exerts its effects by activating melanocortin receptors, which are G-protein coupled receptors (GPCRs). The binding of Melanotan II to these receptors, particularly MC1R and MC4R, initiates a downstream signaling cascade.

Melanotan_II_Signaling MT_II Melanotan II MCR Melanocortin Receptor (MC1R, MC4R) MT_II->MCR Binds G_Protein G Protein (Gs) MCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF (Melanogenesis) CREB->MITF Activates Transcription Physiological_Effects Physiological Effects (Pigmentation, Increased Libido) MITF->Physiological_Effects

Melanotan II signaling cascade.
Experimental Workflow for Peptide Efficacy Testing

The following diagram illustrates a typical workflow for evaluating the efficacy of a synthetic peptide like Melanotan II, from initial in vitro characterization to in vivo studies.

Peptide_Efficacy_Workflow Synthesis Peptide Synthesis & Purification In_Vitro In Vitro Studies Synthesis->In_Vitro Binding_Assay Receptor Binding Assay In_Vitro->Binding_Assay Functional_Assay Functional Assay (e.g., cAMP accumulation) In_Vitro->Functional_Assay In_Vivo In Vivo Studies Binding_Assay->In_Vivo Functional_Assay->In_Vivo Animal_Model Animal Model of Disease/Function In_Vivo->Animal_Model Behavioral_Test Behavioral Testing In_Vivo->Behavioral_Test Data_Analysis Data Analysis & Interpretation Animal_Model->Data_Analysis Behavioral_Test->Data_Analysis

Workflow for peptide efficacy evaluation.

References

Gsnkskpk-NH2: A Comparative Guide to its Performance in N-Myristoyltransferase (NMT) Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of the N-myristoyltransferase (NMT) substrate, Gsnkskpk-NH2, in various assay formats. This compound is a model peptide derived from the N-terminal sequence of the proto-oncogene tyrosine-protein kinase Src (c-Src) and is widely utilized to study NMT activity. N-myristoylation, the attachment of a myristate group to the N-terminal glycine of a protein, is a critical modification for protein localization, stability, and function, making NMTs attractive therapeutic targets.

This document outlines the methodologies for key experimental assays, presents available quantitative data for this compound and alternative peptide substrates, and provides visual representations of the underlying biochemical processes and experimental workflows.

Performance of NMT Peptide Substrates in Different Assay Formats

The activity of N-myristoyltransferases and the efficacy of their substrates can be evaluated using several distinct assay formats. The primary methods include fluorescence-based assays, radioactive assays, and enzyme-linked immunosorbent assays (ELISA). Each method offers unique advantages and disadvantages in terms of sensitivity, throughput, and ease of use.

Quantitative Performance Data

The following table summarizes the kinetic parameters for a peptide substrate highly similar to this compound, derived from the N-terminal sequence of Homo sapiens pp60src (Hs pp60src(2-9): H-Gly-Ser-Asn-Lys-Ser-Lys-Pro-Lys-NH2), in a fluorescence-based NMT assay. This data provides a strong benchmark for the expected performance of this compound.

Table 1: Kinetic Parameters of Hs pp60src(2-9) Peptide in a Fluorescence-Based NMT Assay[1]

EnzymePeptide SubstrateApparent Km (μM)
Human NMT1Hs pp60src(2-9)2.66 ± 0.20
Human NMT2Hs pp60src(2-9)3.25 ± 0.22

Note: The Z' value for this assay was reported to be between 0.7 and 0.9, indicating a high-quality assay suitable for high-throughput screening.

Experimental Protocols

Detailed methodologies for the principal NMT assay formats are provided below to enable researchers to select and implement the most suitable approach for their specific needs.

Fluorescence-Based NMT Assay

This continuous assay format monitors the production of Coenzyme A (CoA) in real-time.

Principle: The assay utilizes a pro-fluorescent probe, such as 7-diethylamino-3-(4-maleimido-phenyl)-4-methylcoumarin (CPM), which becomes fluorescent upon reaction with the free thiol group of CoA released during the N-myristoylation reaction.[1]

Workflow Diagram:

G Fluorescence-Based NMT Assay Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection reagents Combine Assay Buffer, Myristoyl-CoA, NMT Enzyme, and CPM Probe add_peptide Initiate reaction by adding This compound substrate reagents->add_peptide 1. incubation Incubate at 25°C add_peptide->incubation 2. measure_fluorescence Monitor fluorescence intensity (Excitation: 380 nm, Emission: 470 nm) incubation->measure_fluorescence 3.

Caption: Workflow for a continuous fluorescence-based NMT assay.

Detailed Protocol: [1]

  • Reagent Preparation:

    • Prepare an assay buffer containing 20 mM potassium phosphate (pH 7.9-8.0), 0.5 mM EDTA, and 0.1% (v/v) Triton® X-100.

    • Prepare stock solutions of Myristoyl-CoA, NMT enzyme, CPM probe, and the this compound peptide substrate.

  • Assay Setup (96-well plate format):

    • To each well, add the assay buffer, Myristoyl-CoA solution, NMT enzyme solution (final concentration, e.g., 6.3 nM), and CPM solution (final concentration, e.g., 8 μM).

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the this compound peptide substrate solution.

    • Immediately begin monitoring the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 470 nm at regular intervals (e.g., every minute for 30 minutes) at 25°C.

  • Data Analysis:

    • Calculate the initial reaction velocity from the linear phase of the fluorescence increase.

    • Determine kinetic parameters (Km and Vmax) by measuring initial velocities at varying substrate concentrations.

Radioactive NMT Assay

This traditional endpoint assay measures the incorporation of a radiolabeled myristoyl group into the peptide substrate.

Principle: The assay uses [3H]myristoyl-CoA as the acyl donor. After the enzymatic reaction, the [3H]myristoylated peptide product is separated from the unreacted [3H]myristoyl-CoA and quantified by scintillation counting. A common separation method involves binding the positively charged peptide to a P81 phosphocellulose paper matrix.[3]

Workflow Diagram:

G Radioactive NMT Assay Workflow cluster_reaction Enzymatic Reaction cluster_separation Separation cluster_detection Detection mix_reagents Incubate NMT enzyme, This compound, and [3H]Myristoyl-CoA spot_reaction Spot reaction mixture onto P81 phosphocellulose paper mix_reagents->spot_reaction 1. wash_paper Wash paper to remove unreacted [3H]Myristoyl-CoA spot_reaction->wash_paper 2. scintillation_count Quantify radioactivity on the paper using a scintillation counter wash_paper->scintillation_count 3.

Caption: Workflow for a radioactive NMT assay using P81 paper.

Detailed Protocol:

  • Reaction Mixture:

    • In a microcentrifuge tube, combine an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5), NMT enzyme, this compound peptide substrate, and [3H]myristoyl-CoA.

  • Incubation:

    • Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

  • Termination and Separation:

    • Spot a portion of the reaction mixture onto a P81 phosphocellulose paper disc.

    • Immediately immerse the paper discs in a wash buffer (e.g., 10 mM phosphoric acid) to stop the reaction and remove unreacted [3H]myristoyl-CoA.

    • Perform several washes.

  • Quantification:

    • Dry the paper discs and place them in scintillation vials with a scintillation cocktail.

    • Measure the amount of incorporated radioactivity using a scintillation counter.

ELISA-Based NMT Assay

This non-radioactive, high-throughput assay format offers a versatile platform for measuring NMT activity and substrate specificity.

Principle: A FLAG-tagged peptide substrate is myristoylated by NMT using an analog of myristoyl-CoA containing a bio-orthogonal handle (e.g., an azide group). The resulting azido-myristoylated peptide is then captured on an anti-FLAG antibody-coated plate. The incorporated azide is detected using a biotinylated phosphine reagent via Staudinger ligation, followed by the addition of streptavidin-peroxidase and a colorimetric substrate.[2]

Workflow Diagram:

G ELISA-Based NMT Assay Workflow cluster_reaction Enzymatic Reaction cluster_capture Capture cluster_ligation Ligation & Detection nmt_reaction NMT catalyzes transfer of Azido-myristate from Azido-myristoyl-CoA to FLAG-tagged peptide capture_peptide Capture Azido-myristoylated FLAG-peptide on an anti-FLAG coated plate nmt_reaction->capture_peptide 1. staudinger_ligation Add Phosphine-Biotin for Staudinger Ligation capture_peptide->staudinger_ligation 2. streptavidin_hrp Add Streptavidin-HRP staudinger_ligation->streptavidin_hrp 3. substrate_addition Add colorimetric substrate and measure absorbance streptavidin_hrp->substrate_addition 4.

Caption: Workflow for an ELISA-based NMT assay.

Detailed Protocol: [2]

  • Plate Coating and Blocking:

    • Coat a 96-well plate with an anti-FLAG antibody overnight at 4°C.

    • Block the plate with 5% BSA in PBS for 2 hours at room temperature.

  • NMT Reaction:

    • In a separate tube, incubate the NMT enzyme, a FLAG-tagged version of the peptide substrate (e.g., Gsnkskpk-FLAG), and azido-dodecanoyl-CoA.

  • Capture:

    • Add the NMT reaction mixture to the wells of the anti-FLAG coated plate and incubate for 2 hours at room temperature.

  • Ligation and Detection:

    • Wash the plate and add a phosphine-biotin reagent to the wells to react with the azide group on the myristoylated peptide. Incubate for 1 hour at room temperature.

    • Wash the plate and add streptavidin-peroxidase. Incubate for 1 hour at room temperature.

    • Wash the plate and add a peroxidase substrate (e.g., TMB).

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

N-Myristoylation Signaling Pathway

N-myristoylation is a crucial post-translational modification that enables proteins to anchor to cellular membranes, a critical step in many signaling pathways. The process is catalyzed by N-myristoyltransferase (NMT), which transfers a myristoyl group from myristoyl-CoA to the N-terminal glycine of target proteins.

G N-Myristoylation Signaling Pathway MyristoylCoA Myristoyl-CoA NMT N-Myristoyltransferase (NMT) MyristoylCoA->NMT MyristoylatedProtein Myristoylated Protein NMT->MyristoylatedProtein Catalyzes Myristoylation TargetProtein Target Protein (e.g., c-Src with N-terminal Glycine) TargetProtein->NMT Membrane Cellular Membrane MyristoylatedProtein->Membrane Membrane Anchoring DownstreamSignaling Downstream Signaling (e.g., Proliferation, Survival) Membrane->DownstreamSignaling Initiates

Caption: The N-myristoylation pathway and its role in cellular signaling.

This guide provides a framework for understanding and comparing the performance of this compound in various NMT assay formats. The selection of a particular assay will depend on the specific research question, available resources, and desired throughput. The provided protocols and diagrams serve as a starting point for the design and execution of robust and reliable NMT activity studies.

References

Safety Operating Guide

Proper Disposal Procedures for Gsnkskpk-NH2

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Gsnkskpk-NH2 is a theoretical peptide sequence. The following disposal guidelines are based on general best practices for non-hazardous peptide amides and laboratory chemical waste. Always consult the specific Safety Data Sheet (SDS) for any chemical you are working with and adhere to your institution's and local environmental regulations.

Immediate Safety and Handling

Proper disposal of laboratory waste is crucial for the safety of personnel and the protection of the environment.[1] Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. All waste should be handled in a well-ventilated area, such as a fume hood, to minimize inhalation exposure.[1]

Step-by-Step Disposal Protocol for Solid this compound Waste
  • Waste Characterization: Determine if the this compound waste is contaminated with any hazardous substances (e.g., heavy metals, radioactive labels, or hazardous solvents). If the waste is co-mingled with other hazardous materials, it must be treated as hazardous waste.[1][2]

  • Container Selection:

    • Use a designated, leak-proof, and sealable solid waste container compatible with chemical waste.[3][4]

    • The container should be in good condition and clearly labeled for solid chemical waste.[3]

  • Waste Accumulation:

    • Place the dry, solid this compound waste directly into the designated container.

    • Do not mix with liquid waste or other incompatible waste streams.[4][5] Segregation of different waste types is a critical step in proper laboratory waste management.[1][2][4]

  • Labeling:

    • As soon as you begin accumulating waste, affix a hazardous waste label to the container.[3][6]

    • The label must include:

      • The words "Hazardous Waste" (if applicable, otherwise "Non-Hazardous Chemical Waste").[3][7][8]

      • The full chemical name: "this compound". Avoid abbreviations.

      • The accumulation start date (the date you first add waste to the container).[3][9]

      • The name and contact information of the generating laboratory or researcher.[3]

      • The physical state of the waste (solid).[3][9]

      • A statement of any particular hazards (e.g., "Non-hazardous solid peptide waste").[3][9]

  • Storage:

    • Store the sealed waste container in a designated, secure area away from general lab traffic.[4]

    • Ensure the storage area is well-ventilated.

    • Secondary containment is recommended to prevent the spread of material in case of a container failure.[3]

  • Disposal:

    • Once the container is full, or in accordance with your institution's waste pickup schedule, arrange for its disposal through your Environmental Health and Safety (EHS) office or licensed waste management contractor.

    • Do not dispose of solid chemical waste in the regular trash.[3]

Quantitative Data Summary

The following table provides general thresholds that may be used to classify waste. These are not universal and must be confirmed with your local EHS guidelines.

ParameterGuideline ThresholdCitation
Acutely Hazardous Waste Any container that held an Acutely Hazardous Waste must be managed by EHS.[3]
Container Rinsing Triple rinse containers that held hazardous chemicals. The first rinse should be collected as chemical waste.[10]

Experimental Protocols

Protocol for Preparing Non-Hazardous Solid Peptide Waste for Disposal

This protocol outlines the procedure for collecting and labeling uncontaminated, solid this compound for disposal.

Materials:

  • Designated solid chemical waste container with lid

  • Waste label

  • Personal Protective Equipment (PPE): lab coat, safety glasses, gloves

  • Spatula or scoop

  • Weighing balance

Procedure:

  • Don PPE: Put on your lab coat, safety glasses, and gloves.

  • Prepare Waste Container: Obtain a clean, dry, and properly sized container for solid waste. Affix a new waste label.

  • Label the Container: Using a pen or permanent marker, fill out the required information on the waste label, including the chemical name ("this compound"), your name, lab location, and the date you are starting the accumulation.[3][6][9]

  • Transfer Waste: Carefully transfer the solid this compound waste from its original container or from experimental apparatus (e.g., filter paper) into the labeled waste container. Use a clean spatula or scoop to avoid cross-contamination.

  • Seal Container: Securely close the lid on the waste container.[3]

  • Store Appropriately: Place the container in your lab's designated waste accumulation area.

  • Arrange for Pickup: When the container is full, or as per your institution's schedule, contact your EHS department to arrange for pickup and final disposal.

Visualizations

Gsnkskpk_NH2_Disposal_Workflow start Start: this compound Waste Generated characterize Characterize Waste: Is it mixed with hazardous material? start->characterize non_haz Treat as Non-Hazardous Solid Peptide Waste characterize->non_haz No haz Treat as Hazardous Chemical Waste characterize->haz Yes container_non_haz Select & Label Non-Hazardous Solid Waste Container non_haz->container_non_haz container_haz Select & Label Hazardous Solid Waste Container haz->container_haz accumulate Accumulate Waste in Sealed Container container_non_haz->accumulate container_haz->accumulate storage Store in Designated Area accumulate->storage disposal Arrange for Disposal via EHS storage->disposal end End: Waste Disposed disposal->end

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Operational Protocols for Handling Gsnkskpk-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling, storage, and disposal of the peptide Gsnkskpk-NH2. Given the absence of specific toxicological data for this novel compound, it must be treated as a potentially hazardous substance. Adherence to these protocols is critical to ensure personnel safety and environmental protection.

I. Personal Protective Equipment (PPE)

The primary line of defense when handling this compound is the consistent and correct use of appropriate Personal Protective Equipment (PPE). A risk assessment should always precede any handling of the substance to ensure the highest level of safety.[1]

PPE CategoryItemSpecifications and Use
Eye Protection Chemical Splash GogglesMust be worn at all times in the laboratory to protect against splashes.[2][3] Safety glasses with side shields may be acceptable for low-risk manipulations, but goggles are recommended.[1]
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable choice.[1] Always inspect gloves for tears or punctures before use and remove them before leaving the laboratory.[2]
Body Protection Laboratory CoatA lab coat should be worn to protect skin and personal clothing from contamination.[1][2]
Respiratory Protection Not Generally RequiredFor routine handling of small quantities in a well-ventilated area, respiratory protection is not typically necessary. However, if there is a risk of aerosolization or if working with larger quantities, a risk assessment may indicate the need for a respirator.

II. Handling and Storage Procedures

Proper handling and storage are crucial to maintain the integrity of this compound and to prevent accidental exposure.

A. General Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the lyophilized powder to avoid inhalation.

  • Avoid direct contact with skin, eyes, and clothing.[4]

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly with soap and water after handling the peptide.[2][4]

B. Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and dark place.

  • For long-term storage, refer to the manufacturer's recommendations, which may include refrigeration or freezing.

III. Spill and Exposure Procedures

Accidents can happen, and a clear, rehearsed response is essential to mitigate any potential harm.

A. Spill Cleanup:

  • Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.

  • Wear Appropriate PPE: Before cleaning the spill, don the recommended PPE, including gloves, goggles, and a lab coat.

  • Contain and Absorb: For liquid spills, absorb the material with an inert absorbent material like vermiculite or sand.[4] For solid spills, carefully sweep up the powder to avoid creating dust.

  • Package and Label: Place the contained waste into a sealed, labeled container for proper disposal.

  • Decontaminate: Thoroughly clean the spill area with an appropriate solvent or detergent and water.[4]

B. First Aid Measures:

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[4]
Skin Contact Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Ingestion Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4]

IV. Disposal Plan

The disposal of this compound and any associated contaminated materials must be conducted in accordance with local, state, and federal regulations to prevent environmental contamination.[5]

A. Waste Segregation:

  • Solid Waste: All disposable materials that have come into contact with this compound, such as gloves, absorbent pads, and weighing papers, should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions of this compound should be collected in a separate, labeled hazardous waste container. Do not pour peptide solutions down the drain.

  • Sharps: Any needles or other sharps used in the handling of this compound should be disposed of in a designated sharps container.

B. Disposal Workflow:

cluster_generation Waste Generation cluster_segregation On-Site Segregation cluster_disposal Final Disposal Solid_Waste Contaminated Solids (Gloves, Tubes, etc.) Labeled_Solid_Container Labeled Solid Hazardous Waste Bin Solid_Waste->Labeled_Solid_Container Liquid_Waste Unused Peptide Solutions Labeled_Liquid_Container Labeled Liquid Hazardous Waste Bottle Liquid_Waste->Labeled_Liquid_Container Sharps_Waste Contaminated Sharps Sharps_Container Puncture-Proof Sharps Container Sharps_Waste->Sharps_Container EH_S_Pickup Environmental Health & Safety Pickup Labeled_Solid_Container->EH_S_Pickup Labeled_Liquid_Container->EH_S_Pickup Sharps_Container->EH_S_Pickup Incineration Licensed Hazardous Waste Incineration EH_S_Pickup->Incineration

Caption: Workflow for the safe segregation and disposal of this compound waste.

V. Experimental Workflow for Safe Handling

The following diagram outlines the procedural steps for safely handling this compound in a laboratory setting.

Start Start Risk_Assessment Conduct Risk Assessment Start->Risk_Assessment Don_PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Risk_Assessment->Don_PPE Prepare_Workspace Prepare Well-Ventilated Workspace (e.g., Fume Hood) Don_PPE->Prepare_Workspace Weigh_Peptide Weigh Lyophilized Peptide Prepare_Workspace->Weigh_Peptide Reconstitute Reconstitute in Solvent Weigh_Peptide->Reconstitute Perform_Experiment Perform Experiment Reconstitute->Perform_Experiment Decontaminate Decontaminate Workspace and Equipment Perform_Experiment->Decontaminate Dispose_Waste Segregate and Dispose of Waste Decontaminate->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands End End Wash_Hands->End

Caption: Step-by-step experimental workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.